Product packaging for Citropten(Cat. No.:CAS No. 487-06-9)

Citropten

Cat. No.: B191109
CAS No.: 487-06-9
M. Wt: 206.19 g/mol
InChI Key: NXJCRELRQHZBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,7-dimethoxy-1-benzopyran-2-one is a member of coumarins.
5,7-Dimethoxycoumarin has been reported in Edgeworthia chrysantha, Citrus medica, and other organisms with data available.
has photobiological activity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O4 B191109 Citropten CAS No. 487-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-7-5-9(14-2)8-3-4-11(12)15-10(8)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJCRELRQHZBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=O)O2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041421
Record name 5,7-Dimethoxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Citropten
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

487-06-9
Record name 5,7-Dimethoxycoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name citropten
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name citropten
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-Dimethoxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dimethoxy-2-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIMETTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWE1QQ247N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Citropten
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147 °C
Record name Citropten
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Citropten: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Citropten (5,7-dimethoxycoumarin), a natural coumarin found predominantly in citrus essential oils, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory, anticancer, and antidepressant effects. We detail the compound's modulation of key signaling pathways, including NF-κB and MAPK, its interaction with the TRPV1 receptor, and its inhibitory action on monoamine oxidase-A. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a naturally occurring organic compound with the molecular formula C₁₁H₁₀O₄.[1] It is prevalent in the essential oils of citrus fruits like limes, lemons, and bergamot.[1][2] Beyond its use in the fragrance industry, this compound exhibits a range of promising biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] This guide focuses on the core mechanisms of action that are responsible for these effects.

Anti-inflammatory and Immunomodulatory Effects

This compound exerts potent anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[2][3][4]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory processes, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to significantly reduce the activation of the NF-κB signaling pathway in immune cells (T cells) and intestinal epithelial cells.[2][4] This inhibition is achieved by preventing the phosphorylation of IκBα, an inhibitor of NF-κB.[3] The subsequent nuclear translocation of the p65 subunit of NF-κB is thereby reduced.[5]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, p38, and JNK, is crucial for cellular stress responses and inflammatory signal amplification. This compound effectively inhibits the phosphorylation of ERK, p38, and JNK, leading to a reduction in the production of inflammatory cytokines and decreased activation of inflammatory cells.[2][3]

Quantitative Data: Anti-inflammatory Activity
Cell LineTreatment/StimulusThis compound ConcentrationObserved EffectReference
Jurkat (T cells) & HT-29 (intestinal epithelial cells)anti-CD3/CD28 antibodies0-40 μMReduction in NF-κB and MAPK signaling pathway activation.[3][4][4]
HT-29Recombinant TNFα (10 ng/mL)0-40 μMSuppression of inflammatory cytokine (TNFα, IL-1β, IL-8) and adhesion molecule (ICAM1, VCAM1) mRNA levels.[4][6][4][6]
RAW 264.7 (macrophages)Amyloid beta (Aβ) and RANKLNot specifiedAttenuation of osteoclast differentiation via lowering of MAPK and PLCγ/Ca2+ signaling.[6][7][6][7]
SH-SY5Y (neuroblastoma)H₂O₂Not specifiedAttenuation of inflammatory responses with a decrease in NF-κB, IL-1β, IL-6, and TNF-α levels.[6][7][6][7]
Experimental Protocols

This protocol is a representative method for assessing the effect of this compound on the NF-κB and MAPK pathways in cell culture.

  • Cell Culture and Treatment: Jurkat or HT-29 cells are cultured to approximately 80% confluency. The cells are pre-treated with varying concentrations of this compound (e.g., 0, 10, 20, 40 μM) for 1 hour.[4] Following pre-treatment, cells are stimulated with an appropriate agonist (e.g., anti-CD3/CD28 antibodies for Jurkat cells or TNFα for HT-29 cells) for 30 minutes to 1 hour to induce the inflammatory cascade.[4]

  • Protein Extraction: Cells are lysed using an appropriate lysis buffer (e.g., NE-PER kit for nuclear and cytoplasmic extracts) containing protease and phosphatase inhibitors.[4] Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[8]

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8] The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of IκBα, p65, ERK, p38, and JNK (e.g., 1:1000 dilution).[8] After washing, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[8]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Citropten_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK_Cascade MAPK Cascade (ERK, p38, JNK) Receptor->MAPK_Cascade IKK IKK Receptor->IKK This compound This compound This compound->MAPK_Cascade This compound->IKK NF-κB_n NF-κB MAPK_Cascade->NF-κB_n Activates Transcription Factors IκBα_NF-κB IκBα-NF-κB Complex IKK->IκBα_NF-κB Phosphorylates IκBα IκBα IκBα NF-κB NF-κB (p65/p50) NF-κB->NF-κB_n Translocation IκBα_NF-κB->NF-κB IκBα degradation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Induces Transcription

Caption: this compound's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Anticancer Activity

This compound demonstrates significant antiproliferative activity against various cancer cell lines, particularly melanoma.[2][3]

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound inhibits the proliferation of cancer cells in a concentration-dependent manner.[3] Studies have shown that it can induce cell cycle arrest at the G1 phase in several cancer cell lines, including melanoma (A375), breast cancer (MCF-7), prostate cancer (PC3), and colon cancer (SW620).[9] This is achieved by suppressing the expression of key proteins involved in cell proliferation, such as proliferating cell nuclear antigen (PCNA), cyclin D1, and cyclin E1.[2][10]

Quantitative Data: Anticancer Activity
Cell LineCancer TypeIC50 (µM)Reference
A375Melanoma250-325[9]
MCF-7Breast Cancer250-325[9]
PC3Prostate Cancer250-325[9]
SW620Colon Cancer250-325[9]
A2058MelanomaConcentration-dependent inhibition[3]
B16MelanomaConcentration-dependent inhibition[3]
Experimental Protocols
  • Cell Seeding: Cancer cells (e.g., A375, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.[11]

  • Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.[12]

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Workflow Diagram

Anticancer_Workflow Cancer_Cell_Lines Cancer Cell Lines (e.g., A375, MCF-7) Seeding Seed cells in 96-well plates Cancer_Cell_Lines->Seeding Treatment Treat with varying concentrations of this compound Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure absorbance and calculate IC50 values MTT_Assay->Data_Analysis Conclusion Determine Antiproliferative Activity Data_Analysis->Conclusion

Caption: Workflow for determining the anticancer activity of this compound using an MTT assay.

Effects on the Nervous System and Vascular Smooth Muscle

This compound exhibits activity as an antidepressant and affects the function of vascular smooth muscle cells.

Antidepressant-like Effects

In animal models of chronic mild stress-induced depression, this compound has been shown to exert an antidepressant effect. This is achieved by increasing the levels of heat shock protein-70 (HSP70) and inhibiting the activity of monoamine oxidase-A (MAO-A) in the hippocampus.[3][9]

Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration

This compound inhibits the proliferation and migration of rat vascular smooth muscle cells (RVSMCs) in a concentration-dependent manner.[10] This effect is mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[10] Molecular docking studies suggest that this compound acts as a TRPV1 agonist.[1] Activation of TRPV1 by this compound leads to the inhibition of the AKT and ERK signaling pathways.[10]

Quantitative Data: TRPV1 Receptor Binding
ReceptorLigandBinding Affinity (kcal/mol)RMSD (Å)Reference
TRPV1This compound-6.31.422[1]
TRPV1EGCG (agonist control)-8.00.009[1]
Experimental Protocols
  • Enzyme and Substrate Preparation: Recombinant human MAO-A is used as the enzyme source. Kynuramine is a commonly used substrate.[11][13]

  • Incubation: The assay is performed in a 96-well plate. This compound at various concentrations (e.g., 0.4 to 100 µM) is pre-incubated with the MAO-A enzyme.[11]

  • Reaction Initiation: The reaction is initiated by the addition of the kynuramine substrate.

  • Detection: The formation of the product, 4-hydroxyquinoline, is measured over time using spectrophotometry or fluorimetry.[13][14] Alternatively, LC-MS/MS can be used for detection.[11]

  • Data Analysis: The IC50 value for MAO-A inhibition is determined from the dose-response curve.

Signaling Pathway Diagram

Citropten_TRPV1_Pathway This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Activates AKT AKT Pathway TRPV1->AKT ERK ERK Pathway TRPV1->ERK Proliferation_Migration VSMC Proliferation & Migration AKT->Proliferation_Migration ERK->Proliferation_Migration

Caption: this compound inhibits VSMC proliferation and migration via TRPV1 activation.

Antimicrobial Activity

This compound is active against various Gram-positive and Gram-negative bacteria.[9]

Quantitative Data: Antimicrobial Activity
Bacteria TypeMIC (µg/ml)Reference
Gram-positive and Gram-negative bacteria16-64[3][9]
Experimental Protocols
  • Bacterial Culture: The test bacteria are cultured in a suitable broth medium to the mid-logarithmic phase.

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that visibly inhibits bacterial growth.[15]

Conclusion

This compound is a pleiotropic molecule with a complex mechanism of action that impacts multiple key cellular signaling pathways. Its ability to concurrently modulate inflammatory responses through the NF-κB and MAPK pathways, inhibit cancer cell proliferation, and influence neuronal and vascular cell function underscores its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for further research into the pharmacological applications of this compound. Future studies should focus on elucidating the precise molecular interactions and downstream effects to fully harness its therapeutic potential.

References

The Natural Occurrence of Citropten (5,7-dimethoxycoumarin): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Botanical Sources, Analytical Methodologies, and Biological Signaling of a Promising Bioactive Coumarin

Introduction

Citropten, also known as 5,7-dimethoxycoumarin or limettin, is a naturally occurring coumarin derivative that has garnered significant interest within the scientific community.[1] This lipophilic compound, with the molecular formula C₁₁H₁₀O₄, is recognized for its pleasant aroma and a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed experimental protocols for its quantification, and an examination of its interaction with key cellular signaling pathways, tailored for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with its highest concentrations typically observed in the essential oils of citrus fruits, particularly those belonging to the Rutaceae family. The compound is also present in other, unrelated plant species, highlighting its diverse botanical distribution.

Primary Natural Sources: The Rutaceae Family

The most abundant and commercially significant sources of this compound are the peels of various citrus fruits. Cold-pressed essential oils from these peels are particularly rich in this coumarin.

  • Bergamot Orange (Citrus bergamia) : Widely regarded as one of the richest natural sources of this compound.[2][3] The essential oil derived from the peel of bergamot oranges contains significant quantities of this compound, contributing to its characteristic fragrance and potential therapeutic effects.

  • Lime (Citrus aurantifolia) : The essential oil of lime is another major source of this compound.[4] Different varieties and processing methods can influence the final concentration.

  • Lemon (Citrus limon) : Lemon peel essential oil also contains notable amounts of this compound.[5]

  • Citron (Citrus medica) : Various cultivars of citron, including the 'Diamante' and Fingered Citron (Citrus medica L. var. sarcodactylis), have been identified as sources of this compound.[6][7][8][9][10] The concentration in citron can vary depending on the fruit's maturity, with yellow (mature) citron oil showing higher levels of this compound compared to green (unripe) fruit oil.[7][10]

Other Botanical Sources

Beyond the Citrus genus, this compound has been isolated from a variety of other plants, indicating a broader distribution than initially perceived.

  • Carica papaya

  • Edgeworthia chrysantha [11]

  • Pelea anisata

  • Toddalia asiatica

  • Murraya paniculata var. omphalocarpa

  • Heracleum mantegazzianum

  • Pelargonium sidoides [12]

  • Lobelia chinensis

  • Artemisia monosperma

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in its natural sources can vary significantly based on the plant species, cultivar, geographical origin, harvest time, and the extraction method employed. The following table summarizes the quantitative data available in the literature.

Plant SpeciesPlant PartExtraction MethodThis compound Concentration (mg/kg)Reference
Citrus bergamia (Bergamot)PeelCold-pressed essential oil1140 - 2730[13]
Citrus aurantifolia (Lime)PeelEssential OilNot specified[4]
Citrus limon (Lemon)PeelEssential OilNot specified[5]
Citrus medica cv. DiamantePeelEssential Oil9000[6]
Citrus medica (Yellow Citron)FruitEssential OilMajor oxygenated compound[7][10]
Fingered CitronFruitNot specified779,000 µg/g (779 mg/kg)Not specified

Experimental Protocols

Accurate quantification of this compound from complex plant matrices requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most common techniques employed.

Extraction of this compound from Plant Material (General Protocol)
  • Sample Preparation : Fresh plant material (e.g., citrus peel) is washed, air-dried, and finely ground.

  • Solvent Extraction : The ground material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often through methods like maceration, sonication, or Soxhlet extraction.

  • Filtration and Concentration : The resulting extract is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification (Optional) : For isolation of pure this compound, the crude extract can be further purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

Quantification by HPLC-DAD

This method is suitable for routine quantification where high sensitivity is not the primary requirement.

  • Chromatographic System : An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[14]

  • Mobile Phase : A gradient elution is typically employed using a mixture of two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile or methanol.[15][16] The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection : The DAD is set to monitor the absorbance at the maximum wavelength for this compound, which is around 320 nm.

  • Quantification : A calibration curve is constructed using certified reference standards of this compound at various concentrations. The concentration of this compound in the sample extract is then determined by comparing its peak area to the calibration curve.[17]

Quantification by UPLC-QqQ-MS/MS

This method offers higher sensitivity and selectivity, making it ideal for the detection and quantification of low concentrations of this compound.

  • Chromatographic System : A UPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is used for fast and efficient separation.[18][19]

  • Mobile Phase : Similar to HPLC, a gradient of acidified water and acetonitrile/methanol is used. The flow rate is typically lower, around 0.3-0.5 mL/min.[19]

  • Mass Spectrometry : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound. The ESI source parameters (e.g., capillary voltage, source temperature) and MRM transitions (Q1/Q3 masses, collision energy) must be optimized for this compound.

  • Quantification : Quantification is performed using a calibration curve prepared with a certified reference standard. An internal standard may be used to improve accuracy and precision.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-inflammatory properties, by modulating key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases. This compound has been demonstrated to inhibit this pathway through the following mechanisms:

  • Inhibition of IκBα Phosphorylation and Degradation : In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[20][21][22] Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[23][24] This releases NF-κB to translocate to the nucleus. This compound has been shown to prevent the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[21][22]

  • Prevention of p65 Nuclear Translocation : The p65 subunit (also known as RelA) is a key component of the NF-κB complex responsible for transcriptional activation of pro-inflammatory genes.[25][26][27][28] By inhibiting IκBα degradation, this compound effectively blocks the nuclear translocation of p65.[29]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 IkBa_p P-IκBα IkBa_p65_p50->IkBa_p Releases p65_p50_n p65-p50 p65_p50->p65_p50_n Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK Inhibits DNA DNA (κB site) p65_p50_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Activates Transcription

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways

The MAPK family of serine/threonine kinases plays a crucial role in transducing extracellular stimuli into intracellular responses, regulating processes such as cell proliferation, differentiation, and apoptosis. This compound has been found to modulate the activity of several key MAPK pathways.

  • Extracellular signal-regulated kinase (ERK) : The ERK pathway is typically associated with cell survival and proliferation. Some studies suggest that certain coumarins can stimulate ERK phosphorylation, which may have neuroprotective effects.[30][31][32][33] The precise effect of this compound on the ERK pathway in the context of inflammation requires further elucidation.

  • c-Jun N-terminal kinase (JNK) and p38 MAPK : The JNK and p38 MAPK pathways are often activated by cellular stress and pro-inflammatory cytokines, leading to apoptosis and inflammatory responses.[34][35][36][37][38][39] this compound has been shown to inhibit the phosphorylation of JNK and p38, thereby attenuating the downstream inflammatory cascade.

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_erk ERK Pathway cluster_jnk_p38 JNK/p38 Pathways Stimuli Pro-inflammatory Stimuli / Stress MAPKKK MAPKKK Stimuli->MAPKKK Activates MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates ERK_target Downstream Targets (e.g., CREB) ERK1_2->ERK_target Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates JNK_target Downstream Targets (e.g., c-Jun) JNK->JNK_target Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates p38_target Downstream Targets (e.g., ATF-2) p38->p38_target Phosphorylates This compound This compound This compound->MKK4_7 Inhibits This compound->MKK3_6 Inhibits

Figure 2: Modulation of MAPK signaling pathways by this compound.

Experimental Workflow

The general workflow for the analysis of this compound from natural sources involves a series of sequential steps from sample collection to data analysis.

Experimental_Workflow A Plant Material Collection (e.g., Citrus Peels) B Sample Preparation (Drying, Grinding) A->B C Extraction (e.g., Maceration, Sonication) B->C D Filtration & Concentration C->D E Crude Extract D->E F Chromatographic Analysis (HPLC-DAD or UPLC-MS/MS) E->F G Data Acquisition & Processing F->G H Quantification (Comparison to Standards) G->H

References

The Biosynthesis Pathway of Citropten in Citrus Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citropten (5,7-dimethoxycoumarin) is a simple coumarin found in various citrus species, contributing to their aromatic profile and possessing a range of bioactive properties, including antimicrobial and anti-inflammatory effects. Understanding its biosynthesis is crucial for metabolic engineering, quality control of citrus products, and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, compiling current research on the enzymatic steps, precursor molecules, and relevant experimental methodologies. While the complete pathway in Citrus spp. is yet to be fully elucidated, this document presents a hypothesized route based on established phenylpropanoid metabolism and enzymatic activities identified in citrus and related plant families.

Introduction to this compound

This compound, also known as limettin, is a natural organic compound prevalent in the essential oils of citrus fruits like lemons, limes, and bergamot.[1] Unlike furanocoumarins, which possess a furan ring and are often associated with phototoxicity and drug interactions, this compound is a simple coumarin. Its biosynthesis originates from the general phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites.

The Biosynthetic Pathway

The formation of this compound is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The pathway can be divided into two main stages: the formation of the core coumarin structure (umbelliferone) and the subsequent modification (hydroxylation and methylation) to yield this compound.

Stage 1: Formation of the Umbelliferone Backbone

This initial stage is a well-characterized segment of the phenylpropanoid pathway.[2]

  • Deamination of L-Phenylalanine: The pathway begins with the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid . This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .

  • Hydroxylation to p-Coumaric Acid: trans-cinnamic acid undergoes hydroxylation at the C4 position to form p-coumaric acid . This step is mediated by the cytochrome P450-dependent monooxygenase, Cinnamate 4-Hydroxylase (C4H) .[3]

  • Ortho-hydroxylation and Lactonization: p-Coumaric acid is then hydroxylated at the C2 position by Cinnamate/Coumarate 2-Hydroxylase (C2'H) to yield 2,4-dihydroxy-cinnamic acid. Following this, a spontaneous or enzyme-assisted isomerization of the C2-C3 double bond from trans to cis occurs, which facilitates the intramolecular cyclization (lactonization) to form the characteristic benzopyrone structure of Umbelliferone (7-hydroxycoumarin).[2]

Stage 2: Modification of Umbelliferone to this compound (Hypothesized)

The precise steps converting umbelliferone to this compound in citrus plants have not been fully characterized. Based on the structure of this compound, the following sequence is the most chemically plausible route.

  • C5-Hydroxylation: Umbelliferone is likely hydroxylated at the C5 position to produce the intermediate 5,7-dihydroxycoumarin . The specific enzyme, presumably a cytochrome P450 monooxygenase, responsible for this reaction in citrus has not yet been identified.

  • Sequential O-Methylation: The final two steps involve the sequential methylation of the hydroxyl groups at the C7 and C5 positions. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-Methyltransferases (OMTs) .[4] While the specific OMTs that catalyze these two steps in citrus have not been isolated, studies have identified multiple OMTs in citrus with activity on flavonoids and other phenolics, including at the 7-OH position.[5] It is plausible that one or more of these enzymes, or a yet-unidentified coumarin-specific OMT, is responsible for converting 5,7-dihydroxycoumarin first to a monomethoxy-coumarin (e.g., 7-hydroxy-5-methoxycoumarin or 5-hydroxy-7-methoxycoumarin) and then to the final product, This compound (5,7-dimethoxycoumarin) .

Pathway Visualization

The following diagrams illustrate the key biosynthetic routes and a representative experimental workflow.

Citropten_Biosynthesis_Pathway cluster_main Core Phenylpropanoid Pathway cluster_modification Hypothesized Modification Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid C2H C2'H Cou->C2H DHC 2,4-Dihydroxy- cinnamic Acid Umb Umbelliferone (7-hydroxycoumarin) DHC->Umb Lactonization P450 P450 (Hydroxylase) [Hypothesized] Umb->P450 DHCou 5,7-Dihydroxycoumarin OMT1 OMT [Hypothesized] DHCou->OMT1 Cit This compound (5,7-dimethoxycoumarin) PAL->Cin C4H->Cou C2H->DHC P450->DHCou OMT2 OMT [Hypothesized] OMT1->OMT2 Sequential Methylation OMT2->Cit

Caption: Hypothesized biosynthesis pathway of this compound from L-Phenylalanine in citrus plants.

OMT_Assay_Workflow start Start: OMT Activity Assay prep Prepare Enzyme Extract (e.g., citrus tissue homogenate, recombinant protein) start->prep mix Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - Substrate (e.g., 5,7-dihydroxycoumarin) - Methyl Donor (SAM) - Enzyme Extract prep->mix incubate Incubate at Optimal Temperature (e.g., 37°C for 30 min) mix->incubate stop Stop Reaction (e.g., add acid or heat) incubate->stop extract Extract Products (e.g., with ethyl acetate) stop->extract analyze Analyze via HPLC or LC-MS extract->analyze quantify Quantify Product (this compound) and/or Depleted Substrate analyze->quantify end End: Determine Enzyme Activity quantify->end

Caption: A general experimental workflow for the characterization of O-Methyltransferase (OMT) activity.

Quantitative Data

Specific kinetic data for the enzymes directly involved in the final steps of this compound biosynthesis in citrus are currently unavailable in the literature. However, research on related enzymes involved in coumarin modification in citrus provides a valuable reference point. For instance, a study on a prenyltransferase from lemon peel, which modifies a coumarin substrate, reported the following Michaelis-Menten constants.[6][7]

EnzymeSubstrateKm (µM)Plant SourceReference
Bergaptol 5-O-geranyltransferaseBergaptol140Citrus limon (peel)[6],[7]
Bergaptol 5-O-geranyltransferaseGeranyl diphosphate (GPP)9Citrus limon (peel)[6],[7]

Table 1: Kinetic parameters for a related coumarin-modifying enzyme in Citrus.

Experimental Protocols

Characterizing the hypothesized enzymes in the this compound pathway requires protein expression and robust enzymatic assays. Below are detailed, representative protocols based on established methods for OMTs.[5]

Protocol: Heterologous Expression and Purification of a Candidate OMT
  • Gene Identification & Cloning: Identify candidate OMT genes from a Citrus transcriptome or genome database based on homology to known plant OMTs. Amplify the full-length coding sequence via PCR and clone it into an expression vector (e.g., pET-28a) with a purification tag (e.g., His-tag).

  • Protein Expression: Transform the expression vector into a suitable host, such as E. coli BL21(DE3). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) for 16-20 hours at a low temperature (e.g., 18°C).

  • Purification: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse by sonication. Centrifuge to pellet cell debris. Purify the soluble recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Verification: Confirm the purity and size of the protein using SDS-PAGE.

Protocol: In Vitro OMT Activity Assay

This protocol is designed to measure the conversion of a hydroxylated coumarin to its methylated product.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a final reaction volume of 100 µL containing:

    • Tris-HCl buffer (100 mM, pH 8.0)

    • Substrate (e.g., 5,7-dihydroxycoumarin, 200 µM)

    • S-adenosyl-L-methionine (SAM, 500 µM)

    • Purified recombinant OMT enzyme (1-5 µg)

  • Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of 20% HCl.

  • Product Extraction: Add 200 µL of ethyl acetate, vortex thoroughly, and centrifuge to separate the phases. Transfer the upper organic phase containing the coumarins to a new tube and evaporate to dryness.

  • Analysis: Resuspend the dried extract in methanol. Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column. Monitor at a wavelength appropriate for coumarins (e.g., 320 nm) to separate and quantify the substrate and the methylated product (this compound). Compare retention times and UV spectra with authentic standards.

  • Alternative Luminescence-based Assay: For higher throughput, use a commercial kit like the MTase-Glo™ Methyltransferase Assay.[5] This assay quantifies the formation of S-adenosyl homocysteine (SAH), a universal by-product of SAM-dependent methylation reactions, by converting it into ATP, which is then detected via a luciferase-luciferin reaction. This method avoids the need for product extraction and HPLC analysis for initial activity screening.

Regulation of Coumarin Biosynthesis

The biosynthesis of coumarins, as part of the broader phenylpropanoid pathway, is tightly regulated in response to developmental cues and environmental stimuli. While specific signaling pathways for this compound are unknown, general regulatory mechanisms in citrus include:

  • Transcriptional Control: The expression of key biosynthetic genes, such as PAL, C4H, and OMTs, is controlled by various families of transcription factors, including MYB, bHLH, and WRKY.[8]

  • Stress Response: Coumarin production is often induced as a defense mechanism against pathogens and herbivores or in response to abiotic stresses like UV radiation and salinity.[8] For example, transcriptomic analysis of Citrus responding to the fungal pathogen Diaporthe citri showed upregulation of genes within the coumarin biosynthesis pathway.[9]

Conclusion and Future Directions

The biosynthesis of this compound in citrus plants begins with the well-established phenylpropanoid pathway leading to the key intermediate, umbelliferone. The subsequent steps—a proposed 5-hydroxylation followed by two O-methylation events—are strongly supported by chemical logic but await definitive enzymatic characterization in citrus species. Future research should focus on:

  • Identifying the Cytochrome P450 responsible for the 5-hydroxylation of umbelliferone.

  • Isolating and characterizing the specific OMT(s) that catalyze the sequential methylation of 5,7-dihydroxycoumarin to this compound.

  • Elucidating the kinetic parameters of these enzymes to understand pathway flux and regulation.

  • Investigating the specific signaling pathways and transcription factors that regulate this compound accumulation in response to environmental triggers.

A complete understanding of this pathway will provide valuable tools for the targeted breeding of citrus varieties with desired aromatic and medicinal profiles and for the biotechnological production of this valuable natural product.

References

Chemical and physical properties of Citropten

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical and Physical Properties of Citropten

Introduction

This compound, also known as 5,7-dimethoxycoumarin, is a naturally occurring organic compound classified as a coumarin.[1][2] It is predominantly found in the essential oils of various citrus fruits, particularly lime, lemon, and bergamot.[3] As a derivative of coumarin, this compound is recognized for its pleasant aroma, which has led to its use in the fragrance industry.[1][3] Beyond its olfactory properties, this compound has garnered significant attention from the scientific community for its diverse and promising biological activities.

Research has demonstrated that this compound possesses anti-inflammatory, anticancer, neuroprotective, antimicrobial, and anticoagulant properties.[1][4][5] Its mechanisms of action often involve the modulation of key cellular signaling pathways, such as NF-κB and MAPK, and the regulation of specific proteins involved in cell cycle progression and apoptosis.[4][5] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, details established experimental protocols for its study, and visualizes its mechanisms of action, serving as a critical resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. Quantitative data are presented in structured tables for clarity and ease of comparison.

Chemical Identifiers
IdentifierValue
IUPAC Name 5,7-dimethoxy-2H-1-benzopyran-2-one[3]
Synonyms 5,7-Dimethoxycoumarin, Limettin, Citroptene, Citraptene[1][3][4]
CAS Number 487-06-9[1][3][4]
Molecular Formula C₁₁H₁₀O₄[1][3][4]
Molecular Weight 206.19 g/mol [1]
SMILES O=C1C=CC2=C(OC)C=C(OC)C=C2O1[4]
InChI Key NXJCRELRQHZBQA-UHFFFAOYSA-N[1][4]
Physicochemical Data
PropertyValue
Appearance White to off-white crystalline solid/powder.[4][6]
Melting Point 146-149 °C[3][6][7]
Boiling Point 305.04 °C to 388.14 °C (estimated).[6][8]
UV Maximum (λmax) 325 nm[4]
Solubility DMF: 25 mg/mL[4]DMSO: 14-41 mg/mL[4][9]Ethanol: 3 mg/mL[4]Water: 1510 mg/L (estimated at 25 °C)[8]Slightly soluble in acetonitrile and chloroform.[6]
Storage Store at -20°C for long-term stability (≥ 4 years).[4]

Natural Occurrence and Extraction

This compound is primarily isolated from plants in the Rutaceae family, notably from the peels of Citrus aurantifolia (lime), Citrus bergamia (bergamot), and other citrus fruits.[4][10][11] The extraction and purification of this compound are critical first steps for its pharmacological investigation.

Experimental Protocol: Extraction and Isolation from Citrus aurantifolia

This protocol outlines a common method for isolating this compound from citrus peel, adapted from procedures described in the literature.[12][13][14]

  • Preparation of Plant Material: Air-dried peels of Citrus aurantifolia are ground into a fine powder.

  • Solvent Extraction: The powdered peel is macerated in 70-95% ethanol (EtOH) at room temperature for 72 hours with occasional agitation. The process is repeated three times to ensure exhaustive extraction.[12][13]

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing this compound (typically the chloroform or ethyl acetate fraction) is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.

  • Crystallization and Identification: The pooled fractions are concentrated, and the residue is recrystallized from methanol to yield pure this compound as a white crystalline powder.[6][12] The structure and purity are confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]

G cluster_workflow Extraction and Purification Workflow for this compound Raw Citrus Peel Powder Ext Ethanol Extraction Raw->Ext Maceration Con Concentration (Rotary Evaporation) Ext->Con Filtration Par Solvent Partitioning Con->Par Crude Extract Col Silica Gel Column Chromatography Par->Col Active Fraction Cry Recrystallization Col->Cry Purified Fractions Pure Pure this compound Cry->Pure

Caption: Workflow for the extraction and purification of this compound.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of biological activities by modulating specific cellular signaling pathways.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting key signaling cascades involved in the inflammatory response.[5] Studies show it reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-8.[10][15] This is achieved primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][16]

G cluster_pathway This compound's Anti-inflammatory Mechanism cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) ERK ERK Stimulus->ERK JNK JNK Stimulus->JNK p38 p38 Stimulus->p38 IKK IKK Stimulus->IKK ProInflam Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-8) ERK->ProInflam JNK->ProInflam p38->ProInflam IkBa_p p-IκBα IKK->IkBa_p NFkB_act NF-κB (Active) IkBa_p->NFkB_act degrades NFkB_act->ProInflam translocation to nucleus This compound This compound This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation This compound->IkBa_p Inhibits Phosphorylation

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

This protocol describes an in vivo model to assess the anti-inflammatory effects of this compound on colitis.[5][10]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Colitis: Colitis is induced by administering 3-5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days. A control group receives regular drinking water.

  • Drug Administration: Mice in the treatment group receive this compound (e.g., 10 mg/kg body weight) daily via oral gavage for the duration of the DSS administration.[5] The vehicle control group receives the vehicle (e.g., 10% DMSO in corn oil).[5]

  • Monitoring: Body weight, stool consistency, and the presence of blood are monitored daily to calculate the Disease Activity Index (DAI).

  • Tissue Collection and Analysis: At the end of the experiment, mice are euthanized, and the colons are excised. Colon length is measured.

  • Endpoint Analysis:

    • Histology: A portion of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological scoring of inflammation.

    • Gene Expression: Another portion of the colon is used for RNA extraction. The mRNA levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-8) are quantified using real-time quantitative PCR (RT-qPCR).[10]

    • Protein Analysis: Colon tissue lysates are analyzed by Western blotting to determine the phosphorylation levels of key proteins in the MAPK and NF-κB pathways (e.g., p-ERK, p-p38, p-IκBα).[10][16]

Anticancer Activity

This compound has demonstrated significant anti-proliferative activity against various cancer cell lines, including melanoma, breast, prostate, and colon cancer.[4] Its primary mechanism involves inducing cell cycle arrest at the G1 phase, thereby preventing cancer cells from entering the DNA synthesis (S) phase.[4]

G cluster_cellcycle This compound's Effect on the Cell Cycle G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase G2->M M->G1 This compound This compound Arrest G1 Arrest This compound->Arrest Arrest->S Blocks Progression

Caption: this compound induces cell cycle arrest at the G1 phase.

This protocol is used to evaluate the effect of this compound on cancer cell growth and division.[4][12]

  • Cell Culture: Human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-500 µM) and a vehicle control (DMSO).[4][5]

    • After a 72-hour incubation, MTT reagent is added to each well and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader to determine cell viability. The IC₅₀ value is calculated.

  • Cell Cycle Analysis (Flow Cytometry):

    • Cells are seeded in 6-well plates and treated with this compound at its IC₅₀ concentration for 24-48 hours.

    • Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

    • Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

    • The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined using appropriate software. An accumulation of cells in the G1 phase indicates G1 arrest.

Neuroprotective Activity

This compound has been shown to exert antidepressant-like effects in preclinical models.[4] This neuroprotective activity is linked to its ability to increase the expression of heat shock protein-70 (HSP-70) and inhibit the activity of monoamine oxidase-A (MAO-A), an enzyme that degrades neurotransmitters like serotonin.[4][5]

G cluster_neuro Proposed Neuroprotective Mechanism of this compound Stress Chronic Mild Stress MAO ↑ Monoamine Oxidase-A (MAO-A) Stress->MAO HSP ↓ Heat Shock Protein-70 (HSP-70) Stress->HSP Depression Depressive-like Behavior MAO->Depression Effect Antidepressant Effect MAO->Effect HSP->Depression HSP->Effect This compound This compound This compound->MAO Inhibits This compound->HSP Increases

Caption: this compound's neuroprotective and antidepressant mechanism.

This protocol details an established animal model for studying depression and the effects of potential antidepressant compounds.[4][5]

  • Animal Model: Male Sprague-Dawley rats are used.

  • CMS Procedure: For 4-6 weeks, rats are subjected to a variable sequence of mild, unpredictable stressors, such as periods of food and water deprivation, cage tilt, soiled cage, light/dark cycle reversal, and white noise.

  • Drug Administration: During the stress period, rats are treated with this compound (e.g., 10 mg/kg, intraperitoneal injection) or a vehicle control.[5]

  • Behavioral Testing:

    • Sucrose Preference Test: To assess anhedonia (a core symptom of depression), the preference for a 1% sucrose solution over plain water is measured. A decrease in sucrose preference indicates a depressive-like state.

    • Open Field Test: Locomotor activity and exploratory behavior are assessed by placing the rat in an open arena. Reduced movement is indicative of depressive-like behavior.[4][5]

  • Biochemical Analysis: After behavioral testing, rats are euthanized, and the hippocampus is dissected.

    • The tissue is homogenized, and the levels of MAO-A and HSP-70 are determined using ELISA kits or Western blotting.[4][5]

    • Levels of apoptotic markers like caspase-3 can also be measured.[5]

Conclusion

This compound (5,7-dimethoxycoumarin) is a natural product with well-defined chemical and physical properties and a compelling profile of pharmacological activities. Its ability to modulate critical cellular pathways involved in inflammation, cancer progression, and neurological function underscores its significant therapeutic potential. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the properties of this promising coumarin derivative. Continued investigation into its bioavailability, safety profile, and efficacy in more complex disease models will be crucial for its translation into clinical applications.

References

An In-Depth Technical Guide to Citropten (CAS 487-06-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citropten (5,7-dimethoxycoumarin), a naturally occurring coumarin derivative with the CAS number 487-06-9, has garnered significant scientific interest due to its diverse pharmacological activities. Primarily found in the essential oils of citrus fruits like bergamot, lemon, and lime, this compound has demonstrated promising anti-inflammatory, anticancer, antidepressant, and antimicrobial properties.[1][2] Its mechanism of action is predominantly attributed to the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are crucial in cellular responses to inflammation and stress.[2][3] This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, summarizing its biological activities with relevant quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[4] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 487-06-9[4][5]
Molecular Formula C₁₁H₁₀O₄[1][5]
Molecular Weight 206.19 g/mol [1][4]
IUPAC Name 5,7-dimethoxy-2H-chromen-2-one[1]
Synonyms 5,7-Dimethoxycoumarin, Limettin, Citroptene[1][6]
Melting Point 146-149 °C[1][4]
Boiling Point 305.04 °C (estimate)[4]
Solubility Soluble in DMSO, DMF, ethanol, acetonitrile (slightly), and chloroform (slightly). Insoluble in water.[4][5][7]
Appearance White to light yellow solid[4][8]

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological effects, which are substantiated by various in vitro and in vivo studies.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory pathways.[2][3]

AssayModelEffectQuantitative DataReference(s)
NF-κB and MAPK SignalingActivated Jurkat and HT-29 cellsReduction of NF-κB and MAPK signaling pathwaysEffective at concentrations up to 40 μM[3]
Pro-inflammatory Cytokine ProductionTNF-α stimulated HT-29 cellsReduced mRNA levels of TNF-α, IL-1β, and IL-8Dose-dependent reduction up to 40 μM[9]
Colitis ModelDSS-induced colitis in miceAlleviates colonic inflammationOral administration of 10 and 40 mg/kg[3]
Anticancer Activity

The antiproliferative and pro-apoptotic effects of this compound have been observed in various cancer cell lines.

Cancer TypeCell Line(s)EffectQuantitative Data (IC₅₀)Reference(s)
MelanomaA375, A2058Induces cell cycle arrest at G1 phase, inhibits proliferation250-325 µM[5][10]
Breast CancerMCF-7Inhibits proliferation250-325 µM[5]
Prostate CancerPC3Inhibits proliferation250-325 µM[5]
Colon CancerSW620Inhibits proliferation250-325 µM[5]
Antidepressant Activity

In vivo studies suggest that this compound possesses antidepressant-like properties.

ModelSpeciesEffectDosageReference(s)
Chronic Mild StressRatPrevents decreases in locomotor activity and increases in hippocampal MAO-A levels10 mg/kg[5]
Antimicrobial Activity

This compound has demonstrated activity against a range of bacteria.

Bacterial TypeOrganism(s)Quantitative Data (MIC)Reference(s)
Gram-positive and Gram-negative bacteriaVarious strains16-64 µg/ml[5]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activities of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic and antiproliferative effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-500 µM) dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for NF-κB and MAPK Signaling

This protocol is employed to investigate the effect of this compound on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis: Treat cells (e.g., Jurkat or HT-29) with this compound and/or a stimulant (e.g., TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-ERK, total p65, total ERK, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This animal model is used to evaluate the anti-inflammatory effects of this compound in vivo.

  • Animal Acclimatization: Acclimate male C57BL/6 mice for one week.

  • Induction of Colitis: Administer 2.5% (w/v) DSS in the drinking water for 7 days to induce colitis.

  • This compound Treatment: Administer this compound orally (e.g., 10 or 40 mg/kg) daily for the duration of the DSS treatment.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

  • Tissue Collection and Analysis: At the end of the experiment, sacrifice the mice and collect the colons. Measure the colon length and take tissue samples for histological analysis (H&E staining) and measurement of pro-inflammatory cytokine mRNA levels by qPCR.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Citropten_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade IKK IKK Receptor->IKK AP-1 AP-1 MAPK Cascade->AP-1 IκB IκB IKK->IκB P NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocation This compound This compound This compound->IKK Gene Expression Gene Expression NF-κB (p50/p65)_n->Gene Expression activates AP-1->Gene Expression activates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Expression->Pro-inflammatory Mediators

Figure 1: this compound's inhibition of NF-κB and MAPK signaling pathways.

Experimental_Workflow In_Vitro_Studies In Vitro Experiments Cell_Culture Cell Culture (e.g., HT-29) In_Vitro_Studies->Cell_Culture Treatment This compound Treatment (Dose-response) Cell_Culture->Treatment Assays Biological Assays Treatment->Assays MTT MTT Assay (Viability) Assays->MTT qPCR qPCR (Gene Expression) Assays->qPCR Western_Blot Western Blot (Protein Expression) Assays->Western_Blot Analysis Data Analysis MTT->Analysis qPCR->Analysis Western_Blot->Analysis In_Vivo_Studies In Vivo Experiments Animal_Model DSS-Induced Colitis (Mouse Model) In_Vivo_Studies->Animal_Model In_Vivo_Treatment Oral Administration of this compound Animal_Model->In_Vivo_Treatment In_Vivo_Treatment->Analysis Analysis->In_Vivo_Studies Positive Results Conclusion Conclusion: This compound demonstrates anti-inflammatory activity Analysis->Conclusion

Figure 2: A general experimental workflow for evaluating this compound.

Conclusion

This compound (CAS 487-06-9) is a multifaceted natural compound with a well-documented profile of biological activities, making it a compelling candidate for further investigation in drug discovery and development. Its ability to modulate fundamental signaling pathways like NF-κB and MAPK underscores its therapeutic potential in a range of diseases, including inflammatory disorders and cancer. This guide provides a foundational resource for researchers, offering a consolidated view of the current knowledge on this compound and practical insights into the experimental methodologies for its study. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Spectroscopic Profile of 5,7-dimethoxycoumarin (Citropten): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,7-dimethoxycoumarin, also known as Citropten or Limettin, is a naturally occurring organic compound found in the essential oils of citrus fruits like limes, lemons, and bergamot.[1] Its chemical formula is C₁₁H₁₀O₄, and it belongs to the coumarin class of compounds, which are characterized by a benzopyran-2-one core structure.[2][3] This guide provides a comprehensive overview of the spectroscopic data for 5,7-dimethoxycoumarin, intended for researchers, scientists, and professionals in drug development. The data is presented in a structured format with detailed experimental protocols and a workflow visualization for spectroscopic analysis.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₁H₁₀O₄[1][2]
Molar Mass206.19 g/mol [1][2]
Melting Point146-149 °C[1][4]
AppearanceSolid[2][5]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

ProtonChemical Shift (δ) in CDCl₃ (ppm)MultiplicityCoupling Constant (J) in Hz
H-36.12d9.6
H-47.98d9.6
H-66.28d2.3
H-86.41d2.3
5-OCH₃3.89s-
7-OCH₃3.86s-

Note: Data compiled from publicly available spectral databases.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.[6]

CarbonChemical Shift (δ) in CDCl₃ (ppm)
C-2161.2
C-3112.9
C-4144.2
C-4a100.1
C-5162.8
C-694.9
C-7164.1
C-892.8
C-8a156.4
5-OCH₃55.9
7-OCH₃55.7

Note: Data compiled from publicly available spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3080WeakC-H stretch (aromatic)
~2970, ~2840WeakC-H stretch (methyl)
~1720StrongC=O stretch (lactone)
~1610, ~1500, ~1450Medium-StrongC=C stretch (aromatic)
~1270, ~1120StrongC-O stretch (ether)
~830StrongC-H bend (out-of-plane)

Note: Data compiled from publicly available spectral databases.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[8]

Ionm/z (relative intensity %)
[M]⁺206 (100)
[M-CH₃]⁺191 (30)
[M-CO]⁺178 (60)
[M-CO-CH₃]⁺163 (45)

Note: Data compiled from publicly available spectral databases.[9]

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

Solventλmax (nm)
Ethanol221, 257, 323
Methanol221, 256, 322

Note: Data compiled from publicly available spectral databases.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A small amount of 5,7-dimethoxycoumarin is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

  • Instrumentation: The spectra are recorded on an NMR spectrometer, for instance, a Bruker Avance operating at a frequency of 300 MHz or higher for ¹H NMR.[10]

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.[11]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The solid sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the KBr pellet is first recorded. Then, the sample spectrum is recorded, and the background is automatically subtracted. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are assigned to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[8]

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[2]

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorption.

Methodology:

  • Sample Preparation: A dilute solution of 5,7-dimethoxycoumarin is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Instrumentation: The spectrum is recorded using a dual-beam UV-Visible spectrophotometer.

  • Data Acquisition: The spectrophotometer scans a range of wavelengths (typically 200-800 nm), and the absorbance is recorded. A baseline is first recorded with the solvent-filled cuvettes.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like 5,7-dimethoxycoumarin.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_result Final Confirmation Sample Pure Compound (5,7-dimethoxycoumarin) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV Structure Structural Elucidation NMR->Structure Functional Functional Group ID IR->Functional Molecular Molecular Weight & Formula MS->Molecular Electronic Electronic Transitions UV->Electronic Confirmation Confirmed Structure Structure->Confirmation Functional->Confirmation Molecular->Confirmation Electronic->Confirmation

Caption: Workflow for the spectroscopic analysis of 5,7-dimethoxycoumarin.

References

In Silico Prediction of Citropten Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citropten (5,7-dimethoxycoumarin), a natural compound found predominantly in citrus fruits, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the in silico methods used to predict and analyze the bioactivity of this compound. We will explore its known mechanisms of action, summarize key quantitative data from experimental studies, and provide detailed protocols for relevant assays. Furthermore, this guide presents signaling pathways and experimental workflows visualized using Graphviz to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a coumarin derivative with a range of biological properties, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[1][2][3] In silico approaches have become indispensable in modern drug discovery, offering rapid and cost-effective methods to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds like this compound.[4][5] These computational tools, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and PASS (Prediction of Activity Spectra for Substances) analysis, enable researchers to screen large databases of natural products, prioritize candidates for further investigation, and elucidate their mechanisms of action.[6][7][8]

Predicted and Known Bioactivities of this compound

This compound has demonstrated a variety of biological activities in numerous studies. This section summarizes its key therapeutic effects and the signaling pathways it modulates.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][9] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.[3][10] Studies in activated Jurkat and HT-29 cells have demonstrated that this compound can inhibit the phosphorylation of IκBα, ERK, p38, and JNK, which are critical components of these inflammatory cascades.[3]

Anticancer Activity

This compound exhibits anti-proliferative activity against several cancer cell lines. It has been shown to inhibit the proliferation of A2058 and B16 melanoma cells.[3][11] Furthermore, it can induce cell cycle arrest at the G1 phase in A375, MCF-7, PC3, and SW620 cancer cells.[1] The anticancer effects are also linked to its ability to suppress key proliferation-related proteins like proliferating cell nuclear antigen (PCNA), cyclin D1, and cyclin E1.[9]

Neuroprotective and Antidepressant Effects

In vivo studies have indicated that this compound possesses antidepressant-like effects. In a rat model of chronic mild stress-induced depression, this compound treatment was found to prevent decreases in locomotor activity and inhibit the increase in hippocampal monoamine oxidase A (MAO-A) levels.[1] It is also suggested that this compound's neuroprotective properties are linked to its ability to increase the expression of heat shock protein-70 (HSP70) and inhibit apoptosis.[3]

Antimicrobial and Other Activities

This compound has demonstrated activity against various Gram-positive and Gram-negative bacteria.[1] Additionally, it has been found to increase prothrombin time in isolated rat platelet-poor plasma, suggesting potential anticoagulant properties.[1]

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various experimental studies on this compound's bioactivity.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Cell LineStimulantMeasured EffectConcentrationResultReference
Jurkat and HT-29 cells-Reduction of NF-κB and MAPK signaling0-40 μMInhibition of phosphorylation of IκBα, ERK, p38, and JNK[3]
HT-29 cellsTNF-α (10 ng/mL)Suppression of inflammatory cytokine mRNA levels0-40 μMDose-dependent decrease in TNF-α, IL-1β, and IL-8[10]
IB3-1 cellsTNF-α or heat-inactivated P. aeruginosaReduction of IL-8 mRNA accumulationNot specifiedSignificant reduction[1]

Table 2: In Vitro Anticancer Activity of this compound

Cell LineActivityIC50 ValueReference
A375Cell cycle arrest (G1 phase) and proliferation inhibition250-325 µM[1]
MCF-7Cell cycle arrest (G1 phase) and proliferation inhibition250-325 µM[1]
PC3Cell cycle arrest (G1 phase) and proliferation inhibition250-325 µM[1]
SW620Cell cycle arrest (G1 phase) and proliferation inhibition250-325 µM[1]
A2058Proliferation inhibition10-500 mM (72h)[3]

Table 3: In Vitro Antimicrobial Activity of this compound

Organism TypeActivityMIC ValuesReference
Various Gram-positive and Gram-negative bacteriaAntibacterial16-64 µg/ml[1]

Table 4: In Vivo Bioactivity of this compound

Animal ModelConditionDosage and AdministrationObserved EffectReference
MouseDSS-induced colitis10 mg/kg; Oral administration; daily for 7 daysAmeliorated severity of inflammation, reduced cytokine production[3]
RatChronic mild stress-induced depression10 mg/kg; Intraperitoneal injection; single injectionAntidepressant effect, increased HSP70, inhibited MAO-A[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., Jurkat, HT-29) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-40 μM) and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment with this compound and/or a stimulant (e.g., anti-CD3/CD28 antibodies), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, phospho-ERK, total ERK, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Real-Time Quantitative PCR (RT-qPCR) for Cytokine mRNA Expression
  • RNA Extraction: Following cell treatment, extract total RNA using a suitable kit (e.g., TRIzol reagent).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Perform qPCR using a SYBR Green master mix with specific primers for the target genes (e.g., TNF-α, IL-1β, IL-8, GAPDH).

  • Thermal Cycling: Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Calculate the relative mRNA expression levels using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.[10]

Visualizing In Silico Prediction and Biological Pathways

The following diagrams, created using the DOT language, illustrate the in silico prediction workflow and the key signaling pathways modulated by this compound.

In_Silico_Prediction_Workflow cluster_data_acquisition Data Acquisition cluster_prediction In Silico Prediction cluster_analysis Analysis & Validation Compound_Database Natural Product Databases Citropten_Structure This compound 2D/3D Structure Compound_Database->Citropten_Structure ADMET_Prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Citropten_Structure->ADMET_Prediction Bioactivity_Screening Bioactivity Screening (PASS, Molecular Docking) Citropten_Structure->Bioactivity_Screening Experimental_Validation Experimental Validation (In Vitro & In Vivo) ADMET_Prediction->Experimental_Validation Target_Identification Target Identification Bioactivity_Screening->Target_Identification QSAR_Modeling QSAR Modeling Target_Identification->QSAR_Modeling Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis Pathway_Analysis->Experimental_Validation

Caption: General workflow for in silico prediction of this compound bioactivity.

Citropten_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway IKK IKK Complex IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degrades, releasing Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB translocates Inflammatory_Genes_NFkB Inflammatory Gene Expression (TNF-α, IL-1β, IL-8) Nucleus_NFkB->Inflammatory_Genes_NFkB activates MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Inflammatory_Genes_MAPK Inflammatory Gene Expression AP1->Inflammatory_Genes_MAPK activates This compound This compound This compound->IKK This compound->MAPKKK

Caption: this compound's inhibitory action on NF-κB and MAPK signaling pathways.

Conclusion

The convergence of experimental data and in silico predictions provides a powerful framework for understanding the multifaceted bioactivity of this compound. Its demonstrated anti-inflammatory, anticancer, and neuroprotective properties, mediated through well-defined signaling pathways, position it as a promising candidate for further drug development. The methodologies and data presented in this guide offer a comprehensive resource for researchers seeking to explore the therapeutic potential of this compound and other natural products through computational and experimental approaches. As in silico tools continue to evolve in accuracy and sophistication, their role in accelerating the discovery and development of novel therapeutics from natural sources will undoubtedly expand.

References

The Pharmacological Profile of Citropten: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citropten (5,7-dimethoxycoumarin) is a naturally occurring coumarin derivative found predominantly in the essential oils of citrus fruits like lime, lemon, and bergamot.[1] Possessing a range of bioactive properties, this compound has garnered significant scientific interest for its therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory, anticancer, neuroprotective, and metabolic activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₁H₁₀O₄[1]
Molar Mass 206.197 g·mol⁻¹[1]
CAS Number 487-06-9[1]
Synonyms 5,7-Dimethoxycoumarin, Limettin[1]
Melting Point 146 to 149 °C[1]

Pharmacological Activities

This compound exhibits a diverse array of pharmacological effects, which are summarized in the following sections.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[2] Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways.

Mechanism of Action: this compound exerts its anti-inflammatory effects through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] In activated Jurkat T cells and HT-29 intestinal epithelial cells, this compound has been shown to inhibit the phosphorylation of IκBα, ERK, p38, and JNK.[2] This inhibition prevents the translocation of NF-κB to the nucleus and reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.[2][4]

Experimental Data:

ModelCell Line/AnimalConcentration/DosageEffectReference
In vitroJurkat and HT-29 cells0-40 µMReduced NF-κB and MAPK signaling[2]
In vitroHT-29 cells0-40 µMReduced mRNA levels of TNF-α, IL-1β, and IL-8[4]
In vivoDSS-induced colitis in mice10 mg/kg (oral)Ameliorated colonic inflammation and reduced cytokine production[2]

Experimental Protocol: DSS-Induced Colitis Model A model of inflammatory colitis is induced in mice by administering 2.5% (w/v) dextran sulfate sodium (DSS) in their drinking water for seven consecutive days. This compound is administered daily via oral gavage at a dose of 10 mg/kg. The severity of colitis is assessed by monitoring body weight changes, colon length, and histological scoring of colon tissue sections stained with Hematoxylin and Eosin (H&E). Pro-inflammatory cytokine levels in the colonic tissue are quantified using real-time quantitative PCR or ELISA.[3]

Signaling Pathway Diagram:

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Receptor->MAPK_Pathway IKK IKK Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound This compound->MAPK_Pathway inhibits This compound->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression activates

Caption: this compound's anti-inflammatory mechanism.

Anticancer Activity

This compound has shown promising antiproliferative activity against several cancer cell lines.[2]

Mechanism of Action: The anticancer effect of this compound is associated with the induction of cell cycle arrest and inhibition of proliferation.[5] It has been observed to arrest melanoma cells in the G1 phase of the cell cycle.[5]

Experimental Data:

Cell LineCancer TypeIC₅₀ ValueReference
A2058Human Melanoma10-500 µM (inhibits proliferation)[2]
B16Murine Melanoma-[2]
A375Human Melanoma250-325 µM[5]
MCF-7Human Breast Cancer250-325 µM[5]
PC3Human Prostate Cancer250-325 µM[5]
SW620Human Colon Cancer250-325 µM[5]

Experimental Protocol: MTT Assay for Cell Viability Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, is then calculated.[6][7][8]

Experimental Workflow:

mtt_workflow A Seed cancer cells in 96-well plate B Incubate overnight A->B C Treat with varying concentrations of this compound B->C D Incubate for 72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Dissolve formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for MTT cytotoxicity assay.

Neuroprotective and Antidepressant Effects

This compound has demonstrated neuroprotective and antidepressant-like activities in preclinical models.

Mechanism of Action: The neuroprotective effects of this compound are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[5][9] In a model of hydrogen peroxide-induced oxidative stress in SH-SY5Y neuroblastoma cells, this compound restored cell viability, reduced intracellular reactive oxygen species (ROS), and attenuated apoptosis.[5][9] The antidepressant effects of this compound are linked to the upregulation of heat shock protein-70 (HSP70) and inhibition of monoamine oxidase-A (MAO-A) activity.[2]

Experimental Data:

ModelAnimal/Cell LineDosage/ConcentrationEffectReference
H₂O₂-induced oxidative stressSH-SY5Y cells-Restored cell viability, reduced ROS by 63%, lipid peroxidation by 36%, and LDH release by 44.7%[5][9]
Chronic mild stress-induced depressionRats10 mg/kg (i.p.)Increased HSP70, inhibited MAO-A, and prevented decreases in locomotor activity[2]

Experimental Protocol: H₂O₂-Induced Neurotoxicity Assay SH-SY5Y human neuroblastoma cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and cytotoxicity. Prior to H₂O₂ exposure, cells are pre-treated with various concentrations of this compound. Cell viability is assessed using the MTT assay. Oxidative damage is quantified by measuring lactate dehydrogenase (LDH) release, intracellular ROS generation, and lipid peroxidation. Apoptosis is evaluated using methods like acridine orange/ethidium bromide (AO/EB) staining or flow cytometry.[5][9]

Antimicrobial and Anticoagulant Activities

This compound has also been reported to possess antimicrobial and anticoagulant properties.

Experimental Data:

ActivityOrganism/SystemMIC/EffectReference
AntibacterialGram-positive and Gram-negative bacteria16-64 µg/ml[5]
AnticoagulantIsolated rat platelet-poor plasmaIncreased prothrombin time[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay The MIC of this compound against various bacterial strains is determined using the broth microdilution method. Serial dilutions of this compound are prepared in a suitable broth medium in 96-well microplates. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.[10][11]

Experimental Protocol: Prothrombin Time (PT) Assay The anticoagulant effect of this compound is assessed by measuring the prothrombin time. Platelet-poor plasma is obtained from blood collected in tubes containing 3.2% sodium citrate. The plasma is incubated with different concentrations of this compound. Coagulation is initiated by adding a mixture of tissue thromboplastin and calcium chloride. The time taken for clot formation is measured, and an increase in prothrombin time indicates anticoagulant activity.[12][13][14]

Pharmacokinetics and Metabolism (ADME)

A study on the metabolism of 5,7-dimethoxycoumarin in rats provides insights into its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Metabolism: Following oral administration to rats, this compound undergoes extensive metabolism. A total of 33 metabolites were identified in plasma, tissues, urine, and feces. The primary metabolic pathways include:

  • Demethylation: Removal of one or both methoxy groups.

  • Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

  • Hydrolysis: Opening of the lactone ring.

  • Reduction

  • Methylation

  • Sulfation and Glucuronidation: Conjugation reactions to increase water solubility and facilitate excretion.[4]

Distribution: Metabolites of this compound were detected in various tissues, including the heart, liver, spleen, lung, kidney, stomach, and small intestine, indicating its distribution throughout the body.[4]

Excretion: The metabolites of this compound are excreted through both urine and feces.[4]

Logical Relationship Diagram:

citropten_adme cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Primarily Liver) cluster_excretion Excretion Oral_Admin Oral Administration Plasma Plasma Oral_Admin->Plasma Tissues Tissues (Heart, Liver, Spleen, Lung, Kidney, etc.) Plasma->Tissues Metabolic_Pathways Demethylation Hydroxylation Hydrolysis Reduction Methylation Sulfation Glucuronidation Plasma->Metabolic_Pathways Tissues->Plasma Metabolites Metabolites (n=33) Metabolic_Pathways->Metabolites Urine Urine Metabolites->Urine Feces Feces Metabolites->Feces

Caption: ADME pathway of this compound.

Conclusion

This compound is a multifaceted natural compound with a promising pharmacological profile. Its well-documented anti-inflammatory, anticancer, and neuroprotective activities, mediated through the modulation of key signaling pathways, underscore its potential as a lead compound for the development of novel therapeutics. Further research, particularly in the areas of clinical efficacy, safety, and detailed pharmacokinetic studies in humans, is warranted to fully elucidate its therapeutic utility. This guide provides a solid foundation of the existing scientific knowledge on this compound to aid in these future research and development endeavors.

References

Potential Therapeutic Targets of Citropten: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citropten (5,7-dimethoxycoumarin), a natural coumarin found predominantly in citrus essential oils, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its anti-inflammatory, anti-cancer, and neuroprotective properties. The information presented herein is intended to support further research and drug development efforts centered on this promising bioactive compound.

Core Therapeutic Areas and Molecular Mechanisms

This compound exerts its biological effects through the modulation of key cellular signaling pathways implicated in the pathogenesis of various diseases. The primary mechanisms of action identified to date involve the inhibition of pro-inflammatory signaling cascades, induction of apoptosis in cancer cells, and protection against oxidative stress-induced neuronal damage.

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[2][3] Its primary mechanism of anti-inflammatory action involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5]

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[6] This allows for the translocation of the active NF-κB dimer (typically p65/p50) into the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines and adhesion molecules.[7][8]

This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα.[5] This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of downstream inflammatory mediators such as TNF-α, IL-1β, and IL-8.[5][9]

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα Degradation DNA DNA p65_p50->DNA Binds to Promoter Region This compound This compound This compound->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-8) DNA->Pro_inflammatory_Genes Induces

This compound inhibits NF-κB activation by blocking IKK-mediated IκBα phosphorylation.

The MAPK signaling cascade is another crucial pathway in the inflammatory process. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. This compound has been observed to inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), in activated T cells and intestinal epithelial cells.[5] By suppressing the MAPK pathway, this compound further contributes to the downregulation of pro-inflammatory cytokine production.

Signaling Pathway: this compound's Modulation of the MAPK Pathway

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activate p38->Transcription_Factors Activate JNK->Transcription_Factors Activate This compound This compound This compound->MAPKK Inhibits Phosphorylation Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Induces G cluster_cytoplasm Cytoplasm This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes G cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 4 hours to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at 490 nm F->G H 8. Calculate cell viability and IC50 G->H G cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Treat cells with this compound to induce apoptosis B 2. Harvest and wash cells A->B C 3. Resuspend cells in 1X Binding Buffer B->C D 4. Add Annexin V-FITC and PI C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F G 7. Differentiate cell populations: Viable, Apoptotic, Necrotic F->G

References

Citropten: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citropten, a naturally occurring coumarin also known as 5,7-dimethoxycoumarin, is a bioactive compound found in various citrus species.[1][2] This technical guide provides a comprehensive overview of the methodologies and quantitative data associated with the screening of this compound's biological activities. It is designed to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery. The guide details experimental protocols for assessing this compound's key biological effects and presents a summary of its known quantitative activities, supported by diagrams of relevant signaling pathways and experimental workflows.

Quantitative Biological Activity Data

The biological activities of this compound have been evaluated across several domains, including anticancer, antimicrobial, and anti-inflammatory applications. The following tables summarize the available quantitative data.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
A375Melanoma250-325[3]
MCF-7Breast Cancer250-325[3]
PC-3Prostate Cancer250-325[3]
SW620Colorectal Cancer250-325[3]
HepG2Liver Cancer25[4]

Table 2: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)Reference
Gram-positive bacteriaBacteria16-64[3]
Gram-negative bacteriaBacteria16-64[3]

Experimental Protocols

This section details the methodologies for key experiments used to assess the biological activities of this compound.

Anticancer Activity Assays

This assay is used to assess the effect of this compound on the proliferation of cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2, PC-3) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This method is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Protocol:

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G2425 cluster_workflow Cell Cycle Analysis Workflow start Cancer Cell Culture treatment Treat with this compound start->treatment harvest Harvest and Fix Cells treatment->harvest stain Stain with Propidium Iodide harvest->stain flow Flow Cytometry Analysis stain->flow analysis Determine Cell Cycle Distribution flow->analysis G2426 cluster_workflow Apoptosis Assay Workflow start Cancer Cell Culture treatment Treat with this compound start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC/PI harvest->stain flow Flow Cytometry Analysis stain->flow analysis Quantify Apoptotic Cells flow->analysis G2427 cluster_pathway Inhibition of NF-κB Pathway by this compound stimulus Inflammatory Stimuli IKK IKK stimulus->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocation transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription This compound This compound This compound->IKK Inhibition G2428 cluster_pathway Modulation of MAPK Pathway by this compound stimulus Extracellular Stimuli Ras Ras stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription This compound This compound This compound->Raf Modulation

References

Methodological & Application

Application Notes and Protocols for Citropten Extraction from Citrus Peel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citropten (5,7-dimethoxycoumarin) is a natural coumarin found predominantly in the peels of citrus fruits such as lime, lemon, and bergamot.[1] This bioactive compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. As a result, robust and efficient methods for the extraction and purification of this compound from citrus peel, a major byproduct of the citrus processing industry, are in high demand for further research and development.

These application notes provide detailed protocols for the extraction of this compound from citrus peel, a summary of quantitative data from various extraction methodologies, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Data Presentation: this compound Extraction Yields

The yield of this compound is highly dependent on the citrus species, the extraction method, and the solvent used. The following table summarizes quantitative data from different extraction protocols.

Citrus SpeciesExtraction MethodSolvent/Co-solventKey ParametersThis compound Yield/ConcentrationReference
Citrus medica (Citron)Supercritical Fluid Extraction (SFE)CO₂100 bar, 40°C, 6 h84.5% of essential oil[2]
Citrus aurantifolia (Lime)Solvent Extraction70% EthanolRoom temperature for 1 day, then 60°C for 2 hNot specified in yield, but successful isolation[3][4]
Bergamot Beverage ANot Applicable (Product Analysis)Not ApplicableNot Applicable0.94 mg/L[5]
Bergamot Beverage BNot Applicable (Product Analysis)Not ApplicableNot Applicable0.58 mg/L[5]
Bergamot Beverage CNot Applicable (Product Analysis)Not ApplicableNot Applicable0.51 mg/L[5]
Lemon MarmaladeNot Applicable (Product Analysis)Not ApplicableNot Applicable13.5 mg/kg[5]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Citrus aurantifolia (Lime) Peel

This protocol is adapted from a method for the isolation of this compound for subsequent biological assays.[3][4]

1. Materials and Equipment:

  • Dried Citrus aurantifolia peels

  • 70% Ethanol (EtOH)

  • n-hexane

  • Ethyl acetate (EtOAc)

  • n-butanol

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

  • Glassware (beakers, flasks)

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

2. Sample Preparation:

  • Manually separate the peels from the pulp of fresh Citrus aurantifolia.

  • Deseed the pulp.

  • Dry the separated peels.

  • Grind the dried peels into a fine powder to increase the surface area for extraction.

3. Extraction Procedure:

  • Weigh 265.0 g of dried citrus peel powder.

  • Macerate the powder in 1 L of 70% EtOH at room temperature for 24 hours.

  • Following maceration, heat the mixture at 60°C for 2 hours to enhance extraction.

  • Filter the extract to remove solid peel residue.

  • Evaporate the solvent from the filtrate in vacuo using a rotary evaporator to obtain a crude residue (approximately 41.2 g).

4. Liquid-Liquid Partitioning for Purification:

  • Dissolve the crude residue in a suitable solvent system (e.g., water/methanol).

  • Perform successive partitioning with n-hexane, EtOAc, and n-butanol using a separatory funnel.

  • The n-hexane fraction will contain the less polar compounds, including this compound.

  • Collect the n-hexane fraction (approximately 16.00 g).

5. Isolation and Analysis:

  • Further purify the n-hexane fraction using column chromatography (e.g., silica gel) or preparative HPLC to isolate pure this compound.

  • Analyze the purity of the isolated this compound using analytical HPLC with a Diode Array Detector (HPLC-DAD) at 330 nm. The purity of this compound can be expected to be around 98.65%.[3][4]

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound from Citrus medica (Citron) Peel

This protocol is based on a study that achieved a high yield of this compound in the extracted essential oil.[2]

1. Materials and Equipment:

  • Dried and powdered Citrus medica peels

  • Supercritical fluid extraction system

  • Liquid CO₂ cylinder

  • Collection vials

2. Sample Preparation:

  • Prepare dried and powdered citrus peels as described in Protocol 1.

3. SFE Procedure:

  • Load the extraction vessel of the SFE system with the dried citrus peel powder.

  • Set the extraction parameters:

    • Pressure: 100 bar

    • Temperature: 40°C

    • CO₂ flow rate: 5 mmol/min

    • Extraction time: 6 hours

  • Initiate the extraction process. The supercritical CO₂ will act as the solvent, effusing through the peel matrix and dissolving the this compound.

  • The extract is separated from the CO₂ in the collection vessel as the pressure is reduced, and the CO₂ returns to a gaseous state.

  • Collect the essential oil rich in this compound.

4. Analysis:

  • Analyze the composition of the extracted essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the this compound content.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow A Citrus Peel (Fresh) B Drying and Grinding A->B C Powdered Citrus Peel B->C D Extraction C->D E Solvent Extraction (e.g., 70% Ethanol) D->E F Supercritical Fluid Extraction (e.g., CO2) D->F G Crude Extract E->G F->G H Purification G->H I Liquid-Liquid Partitioning H->I J Column Chromatography H->J K Isolated this compound I->K J->K L Analysis K->L M HPLC-DAD L->M N GC-MS L->N O Purity & Yield Determination M->O N->O

Caption: General workflow for the extraction and analysis of this compound from citrus peel.

This compound's Inhibitory Effect on NF-κB and MAPK Signaling Pathways

Caption: this compound inhibits pro-inflammatory signaling pathways.[3][6]

References

High-Yield Synthesis of 5,7-Dimethoxycoumarin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,7-Dimethoxycoumarin, also known as citropten or limettin, is a naturally occurring coumarin derivative found in various plants, including citrus fruits.[1][2] This compound and its analogs have garnered significant interest from the scientific community due to their diverse biological activities, including antiproliferative, antioxidant, and anti-inflammatory properties.[3][4][5] As a result, robust and high-yield synthetic methods are crucial for advancing research and enabling potential therapeutic applications. This application note provides detailed protocols for the high-yield synthesis of 5,7-dimethoxycoumarin, primarily focusing on the Pechmann condensation, a classic and efficient method for coumarin synthesis.[6] This document is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Physicochemical Properties and Spectral Data

5,7-Dimethoxycoumarin is a white crystalline solid.[4] A summary of its key physical and spectral properties is provided below.

PropertyValueReference
Molecular Formula C₁₁H₁₀O₄[7]
Molecular Weight 206.19 g/mol [7][8]
Melting Point 146-149 °C
CAS Number 487-06-9[7]
Appearance White crystalline powder[4]
Solubility Soluble in methanol, ethanol, DMSO[4]
¹H NMR (CDCl₃) δ 3.86 (s, 3H), 3.90 (s, 3H), 6.33 (d, J=2.4 Hz, 1H), 6.46 (s, 1H), 6.48 (d, J=2.4 Hz, 1H)[9]
¹³C NMR Spectral data available[8][10]
Mass Spectrometry MS and MS-MS data available[8]

Synthesis Methodologies

The Pechmann condensation is a widely employed method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[6][11] This section details a high-yield protocol for the synthesis of a 5,7-dimethoxycoumarin precursor, 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one, via a Pechmann condensation, which can then be further modified. Additionally, an alternative synthesis route starting from 2,4-Dimethoxy-6-hydroxybenzaldehyde is presented.

Protocol 1: Pechmann Condensation of 3,5-Dimethoxyphenol

This protocol describes the synthesis of 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one, a precursor that can be readily converted to 5,7-dimethoxy-4-methylcoumarin. This method has been reported to achieve a yield of over 95%.[9]

Materials:

  • 3,5-Dimethoxyphenol

  • Ethyl-4-chloroacetoacetate

  • Glacial Acetic Acid

  • Sulfuric Acid

  • Methanol

  • Argon or Nitrogen gas

  • Reactor vessel equipped with a stirrer and temperature control

Procedure:

  • Charge the reactor with 3,5-dimethoxyphenol (25 g, 0.162 mol) and glacial acetic acid (50 mL) under an inert atmosphere (argon).[9]

  • Stir the mixture at 40-45 °C until a clear solution is obtained.[9]

  • Cool the reaction mixture to 8 °C.[9]

  • Prepare a solution of ethyl-4-chloroacetoacetate (26.6 g, 0.162 mol) in glacial acetic acid (12.5 mL) and sulfuric acid (12.5 mL).[9]

  • Add the ethyl-4-chloroacetoacetate solution dropwise to the cooled reaction mixture over 15 minutes, maintaining the temperature between 8-10 °C.[9]

  • Stir the reaction mixture for 1 hour at room temperature.[9]

  • Slowly raise the temperature of the reaction mixture to 60 °C and continue stirring for 12 hours at 55-60 °C.[9]

  • After 12 hours, cool the mixture to room temperature and then further cool to 0-5 °C for 30 minutes to allow for precipitation.

  • Filter the precipitate and wash it with cold methanol (2 x 25 mL).[9]

  • Dry the product in a vacuum oven at 35-40 °C for 12 hours to obtain 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one.[9]

Expected Yield: >95%[9]

Protocol 2: Synthesis from 2,4-Dimethoxy-6-hydroxybenzaldehyde

This method utilizes 2,4-Dimethoxy-6-hydroxybenzaldehyde and dimethyl carbonate in the presence of a strong base.

Materials:

  • 2,4-Dimethoxy-6-hydroxybenzaldehyde

  • Dimethyl carbonate

  • Sodium Hydride (NaH)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • Dissolve 2,4-Dimethoxy-6-hydroxybenzaldehyde (5 g, 1.0 eq.) in dimethyl carbonate (5 mL).[7]

  • Carefully add Sodium Hydride (1.2 g, 1.2 eq.) to the solution.[7]

  • Reflux the reaction mixture at 135 °C for 30 minutes.[7]

  • Filter the reaction mixture to collect the solid filter cake.[7]

  • Dissolve the filter cake in water.[7]

  • Adjust the pH of the solution to 5-6 with 2M HCl to induce precipitation.[7]

  • Collect the precipitate by filtration.[7]

  • Redissolve the solid in Ethyl Acetate.[7]

  • Dry the organic solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.[7]

  • The crude product can be used as is for the subsequent step or purified further by recrystallization or column chromatography.

Reaction Schematics and Workflows

To visualize the synthesis process, the following diagrams illustrate the chemical pathways and experimental workflow.

Pechmann_Condensation 3,5-Dimethoxyphenol 3,5-Dimethoxyphenol Intermediate Transesterification Intermediate 3,5-Dimethoxyphenol->Intermediate + Ethyl-4-chloroacetoacetate (H₂SO₄, Acetic Acid) Ethyl-4-chloroacetoacetate Ethyl-4-chloroacetoacetate Cyclization_Intermediate Intramolecular Cyclization Product Intermediate->Cyclization_Intermediate Ring Closure Product 4-(Chloromethyl)-5,7- dimethoxy-2H-chromen-2-one Cyclization_Intermediate->Product Dehydration

Caption: Pechmann condensation pathway for the synthesis of a 5,7-dimethoxycoumarin precursor.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Product Isolation cluster_purification Purification and Analysis Reagents 1. Mix Reactants (e.g., Phenol derivative, β-ketoester, Acid Catalyst) Reaction 2. Heat and Stir (Controlled Temperature and Time) Reagents->Reaction Precipitation 3. Cool to Precipitate Product Reaction->Precipitation Filtration 4. Filter and Wash Solid Product Precipitation->Filtration Drying 5. Dry under Vacuum Filtration->Drying Analysis 6. Characterize Product (NMR, MS, MP) Drying->Analysis

Caption: General experimental workflow for the synthesis and purification of coumarin derivatives.

Conclusion

The protocols outlined in this application note provide reliable and high-yield methods for the synthesis of 5,7-dimethoxycoumarin and its precursors. The Pechmann condensation, in particular, offers a straightforward and efficient route for researchers in need of these valuable compounds for further investigation into their biological properties and potential applications in drug development. The provided experimental details and workflows are intended to facilitate the successful implementation of these synthetic procedures in a laboratory setting.

References

Application Note: Quantification of Citropten using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Citropten (5,7-dimethoxycoumarin). This compound is a natural coumarin found in various citrus essential oils, recognized for its pleasant aroma and potential biological activities, including antimicrobial and anti-inflammatory properties[1][2]. Accurate quantification is crucial for quality control in the cosmetics, food, and pharmaceutical industries[1]. The described method utilizes a biphenyl stationary phase for enhanced retention and separation of coumarin derivatives, coupled with Diode Array Detection (DAD) for sensitive quantification. The protocol has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision.

Introduction

This compound, also known as 5,7-dimethoxycoumarin, is a key aromatic compound present in the essential oils of citrus fruits like lemons, limes, and bergamot[2]. Its presence is significant not only for the fragrance profile of these oils but also for its potential pharmacological effects[2]. As a result, there is a growing need for reliable analytical methods to quantify this compound in various matrices, from raw essential oils to finished cosmetic and food products[1]. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution and sensitivity[3].

This document provides a comprehensive protocol for the extraction and subsequent quantification of this compound. The method is optimized for the challenging matrix of essential oils and is suitable for quality control and research applications.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (≥98.0% purity) : Sigma-Aldrich or equivalent.

  • Methanol (LC-MS grade) : Millipore Sigma or equivalent[4].

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade) : Millipore Sigma or equivalent[4].

  • Hexane (HPLC grade) : Millipore Sigma or equivalent[4].

  • Dispersive SPE (dSPE) sorbent (DSC-18) : Agilent or equivalent.

  • Syringe filters (0.2 µm PTFE) : Phenomenex or equivalent[4].

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Intermediate Stock Solution (20 µg/mL): Dilute the primary stock solution with a 70/30 (v/v) methanol/water mixture[4]. This solution can be stored frozen for up to 3 months[4].

  • Calibration Standards: Prepare a series of calibration standards by further diluting the intermediate stock solution with 70/30 (v/v) methanol/water to achieve concentrations ranging from approximately 0.04 µg/mL to 1.00 µg/mL[4].

Sample Preparation (from Essential Oils)

This protocol is optimized to remove interference from the limonene-rich matrix of essential oils[4].

  • Extraction: Weigh 1 g of the essential oil sample into a 10 mL volumetric flask. Add 10 mL of a solution of 0.01% formic acid in 90/10 (v/v) methanol/water[4].

  • Sonication: Sonicate the mixture for 5 minutes to ensure complete extraction[4].

  • Limonene Removal (Liquid-Liquid Extraction): Transfer a 1 mL aliquot of the extract into a microcentrifuge tube and add 50 µL of hexane. Mix thoroughly[4].

  • Centrifugation: Centrifuge the tube at 12,000 x g for 5 minutes at 4°C. Discard the upper hexane layer[4].

  • Cleanup (Dispersive SPE): Transfer the lower layer (methanol/water extract) to a new microcentrifuge tube containing 50 mg of DSC-18 dSPE sorbent. Incubate at room temperature for 10 minutes[4].

  • Final Preparation: Filter the extract through a 0.2 µm PTFE syringe filter. Mix an 80 µL aliquot of the filtered extract with 920 µL of 70/30 (v/v) methanol/water in an autosampler vial for HPLC analysis[4].

HPLC-DAD Chromatographic Conditions

The use of a biphenyl column is recommended as it offers superior retention for coumarin compounds due to strong pi-pi interactions[4].

ParameterCondition
Instrument Agilent 1290 Infinity II LC System or equivalent
Column Biphenyl phase, 100 x 2.1 mm, < 3 µm particle size (e.g., Phenomenex Kinetex Biphenyl)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 0-2 min: 70% A; 2-15 min: 70% to 30% A; 15-18 min: 30% to 5% A; 18-20 min: Hold at 5% A; 20.1-25 min: Return to 70% A (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40°C[5]
Injection Volume 5 µL
Detection DAD, 330 nm[6] (or 315 nm as an alternative[7])
Total Analysis Time ~25 minutes

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start_node Start: Sample Acquisition weigh_sample 1. Weigh Sample (1g) & Standard start_node->weigh_sample prep_standards Prepare Calibration Standards start_node->prep_standards end_node End: Data Reporting extract_sample 2. Add Extraction Solvent & Sonicate (5 min) weigh_sample->extract_sample hexane_cleanup 3. Hexane Wash & Centrifuge extract_sample->hexane_cleanup dspe_cleanup 4. dSPE Cleanup (DSC-18) hexane_cleanup->dspe_cleanup filter_dilute 5. Filter (0.2 µm) & Dilute for Injection dspe_cleanup->filter_dilute inject_sample 6. Inject into HPLC System filter_dilute->inject_sample gen_curve 9. Generate Calibration Curve prep_standards->gen_curve run_hplc 7. Chromatographic Separation (Biphenyl Column) inject_sample->run_hplc detect_analyte 8. DAD Detection (330 nm) run_hplc->detect_analyte integrate_peaks 10. Integrate Sample Peak Area detect_analyte->integrate_peaks quantify 11. Calculate this compound Concentration gen_curve->quantify integrate_peaks->quantify quantify->end_node

References

Application Note: LC-MS/MS Analysis of Citropten and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citropten (5,7-dimethoxycoumarin) is a natural furanocoumarin found in various citrus essential oils, such as lime, lemon, and bergamot.[1] It has garnered interest for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its therapeutic potential and safety profile. This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its major metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes the high selectivity and sensitivity of LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. After extraction from the biological matrix, the sample is subjected to reverse-phase liquid chromatography to separate this compound and its metabolites. The analytes are then ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer. The MRM transitions, which are specific precursor-to-product ion pairs for each analyte, ensure accurate quantification and identification.

Experimental Protocols

Sample Preparation (Human Plasma)

This protocol outlines a protein precipitation method for the extraction of this compound and its metabolites from human plasma.

Materials:

  • Human plasma samples

  • This compound and metabolite reference standards

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Spiking: For calibration standards and quality control samples, spike blank human plasma with appropriate concentrations of this compound and its metabolite standards.

  • Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation (Optional): For concentrating the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in 100 µL of the initial mobile phase composition.

  • Filtration: Filter the supernatant (or reconstituted sample) through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temperature 500°C
Desolvation Gas Flow 650 L/h
Cone Gas Flow 150 L/h
Collision Gas Argon

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS analysis of this compound and its putative metabolites. The MRM transitions for the metabolites are proposed based on their chemical structures and may require optimization.

Table 1: MRM Transitions and Optimized Parameters for this compound and its Metabolites

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Proposed Collision Energy (eV)
This compound 207.065179.120
164.125
7-hydroxy-5-methoxycoumarin 193.050165.122
137.128
5-hydroxy-7-methoxycoumarin 193.050165.122
137.128
This compound Metabolite Glucuronide 369.092193.118
175.125

Note: The product ions and collision energies for the metabolites are proposed and should be optimized experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound and its metabolites from a plasma sample.

experimental_workflow sample Plasma Sample Collection preparation Sample Preparation (Protein Precipitation) sample->preparation analysis LC-MS/MS Analysis (MRM Mode) preparation->analysis data_processing Data Processing and Quantification analysis->data_processing results Results and Reporting data_processing->results

Caption: Experimental workflow from sample collection to final results.

Proposed Metabolic Pathway of this compound

This compound is anticipated to undergo Phase I and Phase II metabolism. The primary Phase I reactions are expected to be O-demethylation, converting the methoxy groups to hydroxyl groups.[4][5] Following this, the resulting hydroxylated metabolites can be conjugated with glucuronic acid in a Phase II reaction.[6][7]

metabolic_pathway This compound This compound (5,7-dimethoxycoumarin) PhaseI Phase I Metabolism (O-demethylation via CYP450) This compound->PhaseI Metabolite1 7-hydroxy-5-methoxycoumarin PhaseI->Metabolite1 Metabolite2 5-hydroxy-7-methoxycoumarin PhaseI->Metabolite2 PhaseII Phase II Metabolism (Glucuronidation via UGTs) Metabolite1->PhaseII Metabolite2->PhaseII Glucuronide Hydroxylated this compound Glucuronide PhaseII->Glucuronide Excretion Excretion Glucuronide->Excretion

Caption: Proposed metabolic pathway of this compound.

References

Application Note: Protocol for Assessing the In Vitro Cytotoxicity of Citropten

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Citropten (5,7-dimethoxycoumarin) is a natural coumarin derivative predominantly found in citrus fruits[1]. It has garnered scientific interest for its diverse biological activities, including anti-inflammatory and anti-proliferative effects[1][2]. Research indicates that this compound's biological impact is highly dependent on its concentration and the cell type being studied. For instance, at concentrations up to 40 μM, this compound has shown no cytotoxic effects on Jurkat (T cells) and HT-29 (colon cancer) cells; instead, it modulates the NFκB and MAPK signaling pathways to exert anti-inflammatory effects[3][4]. Conversely, other studies have reported anti-proliferative activity and cell cycle arrest in various cancer cell lines, including melanoma, breast, and prostate cancer, but at significantly higher concentrations (IC50 values ranging from 250-325 µM)[2][5]. Furthermore, this compound has demonstrated neuroprotective properties by mitigating oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells[6].

This apparent discrepancy highlights the necessity for standardized protocols to evaluate this compound's cytotoxic profile across different experimental models. This document provides a comprehensive set of protocols for assessing the in vitro cytotoxicity of this compound, employing three standard and complementary assays: the MTT assay for cell viability, the LDH release assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.

Overall Experimental Workflow

The general workflow for assessing this compound cytotoxicity involves culturing the selected cell line, treating the cells with a range of this compound concentrations, and subsequently performing a battery of assays to measure cell health and mortality.

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Analysis cell_culture Select & Culture Cell Line cell_seeding Seed Cells in 96-well or 6-well Plates cell_culture->cell_seeding treatment Treat Cells with this compound & Controls cell_seeding->treatment citropten_prep Prepare this compound Concentrations citropten_prep->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) incubation->apoptosis data_analysis Data Acquisition (Spectrophotometer / Flow Cytometer) mtt->data_analysis ldh->data_analysis apoptosis->data_analysis interpretation Calculate % Viability / Cytotoxicity Determine IC50 data_analysis->interpretation

Caption: General experimental workflow for in vitro cytotoxicity assessment of this compound.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8] The concentration of these crystals, which is measured spectrophotometrically after solubilization, is proportional to the number of metabolically active (viable) cells.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a series of this compound dilutions in culture medium. A suggested range is 0, 10, 20, 40, 100, 250, and 500 µM to cover both reported non-toxic and anti-proliferative concentrations[2][3]. Remove the old medium from the cells and add 100 µL of the corresponding this compound dilution to each well. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if desired.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

Data Presentation:

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Control)1.25 ± 0.08100%
101.22 ± 0.0797.6%
401.19 ± 0.0995.2%
1001.10 ± 0.0688.0%
2500.75 ± 0.0560.0%
3250.63 ± 0.0450.4% (IC50)
5000.40 ± 0.0332.0%

Table 1: Example data representation for an MTT assay showing a dose-dependent effect of this compound on a hypothetical cancer cell line.

Membrane Integrity Assessment (LDH Release Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage or cell lysis[9]. The LDH assay measures the activity of this released enzyme, which serves as an indicator of cytotoxicity and loss of membrane integrity[10]. The enzymatic reaction typically involves the reduction of NAD+ to NADH, which then drives the conversion of a probe into a colored or fluorescent product[10].

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, seeding and treating cells in a 96-well plate. It is crucial to set up three types of controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only (for spontaneous LDH release).

    • High Control (Maximum LDH Release): Untreated cells to be lysed with a lysis buffer (e.g., 2% Triton X-100) 45 minutes before the assay endpoint[11].

    • Medium Background Control: Culture medium without cells.

  • Sample Collection: After incubation, centrifuge the plate at ~250 x g for 5-10 minutes to pellet any floating cells[11].

  • Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate[11].

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96® or similar)[12]. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light[11].

  • Stop Reaction (if required): Add the stop solution provided in the kit, if applicable.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader[11].

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of High Control - Absorbance of Vehicle)] x 100

Data Presentation:

This compound Conc. (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle)0.15 ± 0.020%
High Control1.50 ± 0.10100%
100.18 ± 0.022.2%
400.21 ± 0.034.4%
1000.35 ± 0.0414.8%
2500.80 ± 0.0748.1%
5001.25 ± 0.0981.5%

Table 2: Example data representation for an LDH assay, correlating with the MTT data.

Apoptosis and Necrosis Detection (Annexin V/PI Assay)

Principle: This flow cytometry-based assay distinguishes between different stages of cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane[13]. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC or Alexa Fluor 488) to detect these early apoptotic cells[14]. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes[13][14]. This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI-: Viable cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Necrotic cells (rarely observed).

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1x10⁶ cells/well) and treat with this compound as described previously for 24-48 hours[14].

  • Cell Harvesting: After incubation, collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the supernatant collected earlier[13].

  • Washing: Centrifuge the cell suspension (e.g., 300-500 x g for 5 minutes) and wash the cell pellet twice with cold PBS[14].

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution (as per kit instructions)[15].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[15].

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry[15]. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

  • Data Analysis: Use flow cytometry software to quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic/necrotic).

Data Presentation:

This compound Conc. (µM)% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
0 (Control)95.1 ± 2.32.5 ± 0.81.8 ± 0.5
4093.5 ± 2.83.8 ± 1.12.1 ± 0.7
25055.2 ± 4.525.7 ± 3.118.5 ± 2.9
50020.8 ± 3.940.1 ± 4.238.0 ± 4.5

Table 3: Example data from an Annexin V/PI assay, indicating an increase in apoptosis and necrosis with higher this compound concentrations.

Relevant Signaling Pathways Modulated by this compound

Studies have shown that at non-cytotoxic concentrations, this compound's primary mechanism involves the inhibition of pro-inflammatory signaling pathways, specifically NFκB and MAPK[1][3]. This action can suppress inflammatory responses and may contribute to its anti-proliferative effects in certain contexts.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK receptor->IKK Activates MAPKKK MAPKKK receptor->MAPKKK Activates IkB p-IκBα IKK->IkB Phosphorylates NFkB p65/p50 IkB->NFkB Releases inflammation Pro-inflammatory Gene Expression NFkB->inflammation Transcription MAPKK MAPKK MAPKKK->MAPKK MAPK p-MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK->inflammation Transcription This compound This compound This compound->IkB Inhibits Phosphorylation This compound->MAPK Inhibits Phosphorylation stimuli Inflammatory Stimuli (e.g., TNF-α) stimuli->receptor

References

Application Notes and Protocols for In Vivo Anti-inflammatory Assay of Citropten

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citropten (5,7-dimethoxycoumarin), a natural coumarin predominantly found in citrus fruits, has demonstrated notable anti-inflammatory properties. Experimental evidence indicates that this compound exerts its effects by modulating key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] These pathways are crucial in the pathogenesis of various inflammatory diseases, and their inhibition by this compound leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

These application notes provide detailed protocols for three standard in vivo models to assess the anti-inflammatory activity of this compound: the Carrageenan-Induced Paw Edema model for acute inflammation, the Cotton Pellet-Induced Granuloma model for chronic inflammation, and the Lipopolysaccharide (LPS)-Induced Systemic Inflammation model.

Mechanism of Action: Signaling Pathways

This compound's anti-inflammatory effects are primarily attributed to its ability to suppress the NF-κB and MAPK signaling cascades.[1][2][3] Upon inflammatory stimuli, these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound intervenes by inhibiting the phosphorylation of key proteins in these pathways, thereby downregulating the inflammatory response.

Signaling Pathways cluster_0 MAPK Pathway cluster_1 NF-κB Pathway ERK ERK AP1 AP-1 ERK->AP1 phosphorylates p38 p38 p38->AP1 phosphorylates JNK JNK JNK->AP1 phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) AP1->Cytokines induce transcription IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates NFkB_n->Cytokines induce transcription Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->ERK Inflammatory_Stimuli->p38 Inflammatory_Stimuli->JNK Inflammatory_Stimuli->IKK This compound This compound This compound->ERK inhibits This compound->p38 inhibits This compound->JNK inhibits This compound->IKK inhibits

This compound's inhibitory action on MAPK and NF-κB pathways.

Data Presentation

The following tables summarize representative quantitative data for the in vivo anti-inflammatory effects of this compound. Note that the data presented is from a Dextran Sulfate Sodium (DSS)-induced colitis model in mice, as specific data for the protocols detailed below is not yet available. However, these tables serve as a template for presenting results from the described assays.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine mRNA Levels in Colon Tissue

Treatment GroupDosageTNF-α mRNA Level (% of Control)IL-1β mRNA Level (% of Control)IL-6 mRNA Level (% of Control)
Vehicle Control-100 ± 12.5100 ± 15.2100 ± 11.8
DSS Model-350 ± 25.8420 ± 30.1380 ± 28.4
This compound10 mg/kg210 ± 18.9250 ± 22.5230 ± 20.7*
This compound40 mg/kg150 ± 14.2 180 ± 16.8170 ± 15.9**

*p < 0.05, **p < 0.01 compared to DSS Model group. Data is illustrative based on findings in a DSS-induced colitis model.[1]

Table 2: Effect of this compound on Adhesion Molecule mRNA Levels in Colon Tissue

Treatment GroupDosageICAM-1 mRNA Level (% of Control)VCAM-1 mRNA Level (% of Control)
Vehicle Control-100 ± 9.8100 ± 11.3
DSS Model-280 ± 21.4310 ± 24.6
This compound10 mg/kg180 ± 15.7200 ± 18.1
This compound40 mg/kg130 ± 11.9 150 ± 13.5

*p < 0.05, **p < 0.01 compared to DSS Model group. Data is illustrative based on findings in a DSS-induced colitis model.[1]

Experimental Workflow

The general workflow for conducting in vivo anti-inflammatory assays with this compound is outlined below. This can be adapted for each specific model.

Experimental Workflow A Animal Acclimatization (e.g., 1 week) B Grouping and Baseline Measurement (e.g., paw volume, weight) A->B C Pre-treatment with this compound or Vehicle/Standard Drug B->C D Induction of Inflammation (e.g., Carrageenan, LPS, Cotton Pellet) C->D E Post-Induction Measurements (at specified time points) D->E F Sample Collection and Analysis (e.g., tissue, blood) E->F G Data Analysis and Interpretation F->G

A generalized workflow for in vivo anti-inflammatory studies.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is used to evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Protocol:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into four groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Carrageenan Control

    • Group III: this compound (e.g., 10 or 40 mg/kg, p.o.) + Carrageenan

    • Group IV: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer this compound, the standard drug, or the vehicle orally 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals except the Vehicle Control group.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

Cotton Pellet-Induced Granuloma in Rats (Chronic Inflammation)

This model assesses the effect of this compound on the proliferative phase of inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Sterile cotton pellets (10 ± 1 mg)

  • Standard anti-inflammatory drug (e.g., Dexamethasone, 1 mg/kg)

  • Vehicle

  • Surgical instruments

Protocol:

  • Animal Acclimatization and Grouping: As described in the previous protocol.

  • Implantation of Cotton Pellets: Anesthetize the rats and make a small incision in the ventral region. Subcutaneously implant two sterile cotton pellets, one on each side.

  • Dosing: Administer this compound, the standard drug, or the vehicle orally daily for 7 consecutive days, starting from the day of implantation.

  • Sample Collection: On the 8th day, euthanize the animals and carefully dissect the cotton pellets along with the granulomatous tissue.

  • Measurement of Granuloma:

    • Weigh the wet pellets to determine the wet weight of the granuloma.

    • Dry the pellets in an incubator at 60°C until a constant weight is achieved to determine the dry weight.

  • Data Analysis: Calculate the percentage inhibition of both the exudative (wet weight) and proliferative (dry weight) components of inflammation.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of this compound on systemic inflammatory responses.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli (e.g., 0.1 mg/kg)

  • Vehicle

  • ELISA kits for TNF-α, IL-1β, and IL-6

Protocol:

  • Animal Acclimatization and Grouping: As previously described.

  • Dosing: Administer this compound or vehicle orally 1 hour before LPS challenge.

  • Induction of Inflammation: Inject LPS intraperitoneally at a dose of 0.1 mg/kg.

  • Sample Collection: At a specified time point post-LPS injection (e.g., 3 hours), collect blood via cardiac puncture.

  • Cytokine Analysis: Separate the serum and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using specific ELISA kits.

  • Data Analysis: Compare the cytokine levels in the this compound-treated group with the LPS control group to determine the percentage reduction in cytokine production.

References

Application Notes and Protocols for Citropten in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citropten (5,7-dimethoxycoumarin) is a natural coumarin derivative found in various citrus species. It has garnered significant interest in oncological research due to its potential as an anti-cancer agent. This compound exhibits anti-proliferative activity against melanoma cells and is known to exert its effects through the modulation of key cellular signaling pathways, including NF-κB and MAPK.[1] This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, along with a summary of its observed effects on cancer cell lines.

Data Summary

The following table summarizes the cytotoxic effects of this compound and related coumarin compounds on various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueReference
This compound (5,7-dimethoxycoumarin)A2058Human MelanomaConcentration-dependent inhibition (10-500 µM)[1]
5,7-dimethoxyflavone*HepG2Liver Cancer25 µM[2]
5-geranyloxy-7-methoxycoumarinSW480Colon Cancer67% inhibition at 25 µM[3][4]
5-geranyloxy-7-methoxycoumarinMCF-7Breast Cancer204.69 ± 22.91 µg/mL[5]

*Note: 5,7-dimethoxyflavone is a flavonoid, a different class of compound from coumarins, but is included for structural comparison.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight of this compound is 206.21 g/mol .

    • To prepare 1 mL of a 100 mM stock solution, calculate the required mass:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass = 0.1 mol/L x 0.001 L x 206.21 g/mol = 0.020621 g = 20.621 mg

  • Dissolving this compound:

    • Aseptically weigh 20.621 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. This compound is soluble in DMSO at concentrations up to 41 mg/mL (198.84 mM).[1]

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

G cluster_prep Stock Solution Preparation weigh Weigh 20.621 mg this compound dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to dissolve dissolve->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -20°C aliquot->store

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (100 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200, 500 µM).

    • Important: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

G cluster_workflow MTT Assay Workflow seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound/Vehicle incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 dissolve_formazan Dissolve formazan in DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

Mechanism of Action: Signaling Pathways

This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Inhibition of NF-κB and MAPK Signaling

This compound has been observed to reduce the activity of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1] In cancer, these pathways are often constitutively active and promote cell survival and proliferation. By inhibiting these pathways, this compound can lead to a reduction in pro-inflammatory responses and an induction of apoptosis in cancer cells. The inhibition of p38 MAPK phosphorylation, a key component of the MAPK pathway, has been specifically implicated in the apoptotic effects of a related coumarin.[3][4]

G This compound This compound NFkB NF-κB Pathway This compound->NFkB inhibits MAPK MAPK Pathway This compound->MAPK inhibits Proliferation Cell Proliferation NFkB->Proliferation promotes Apoptosis Apoptosis NFkB->Apoptosis inhibits MAPK->Proliferation promotes MAPK->Apoptosis inhibits

Induction of Apoptosis and Cell Cycle Arrest

Studies on this compound and related compounds suggest that they can induce programmed cell death (apoptosis) in cancer cells.[2][3][4] This is achieved through mechanisms that may include the activation of the tumor suppressor protein p53 and the initiation of the caspase cascade (caspase-8 and -3).[3] Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[2] The generation of reactive oxygen species (ROS) has also been implicated in the apoptotic mechanism of structurally similar compounds.[2]

Conclusion

This compound demonstrates promising anti-cancer properties through the inhibition of pro-survival signaling pathways and the induction of apoptosis and cell cycle arrest. The provided protocols offer a foundation for researchers to investigate the efficacy of this compound in various cancer cell models. Further research is warranted to fully elucidate its mechanism of action and to establish its therapeutic potential.

References

Application Notes and Protocols: Formulating Citropten for Enhanced Oral Bioavailability Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies and formulation strategies to overcome the challenges of poor aqueous solubility of Citropten (5,7-dimethoxycoumarin) and enhance its oral bioavailability for preclinical and clinical evaluation.

Introduction to this compound

This compound (5,7-dimethoxycoumarin) is a natural coumarin found in the essential oils of various citrus fruits, including lime, lemon, and bergamot.[1][2] It has demonstrated a range of promising biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3][4][5] Despite its therapeutic potential, the clinical development of this compound is significantly hampered by its poor aqueous solubility, which leads to low and variable oral bioavailability.[6][7]

The primary challenge in developing an oral dosage form for this compound is its hydrophobic nature, which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption.[6] This document outlines several modern formulation strategies and detailed experimental protocols to enhance the solubility and, consequently, the oral bioavailability of this compound. The approaches discussed include nanosuspensions, solid dispersions, and self-emulsifying drug delivery systems (SEDDS).

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is critical for selecting an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₁₁H₁₀O₄[2][3]
Molecular Weight 206.19 g/mol [2][3]
Appearance White to off-white crystalline solid[8]
Melting Point 146-149 °C[2][8]
Aqueous Solubility Poorly soluble[3][8]
Solubility in Solvents Soluble in DMSO, DMF, Ethanol, Methanol[3][8]
Formulation Strategies and Protocols

More than 40% of new drug candidates are poorly water-soluble, making formulation a critical step in drug development.[9][10] Several advanced techniques can be employed to improve the oral bioavailability of such compounds.[11][12][13]

3.1 Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by polymers and/or surfactants.[14] This approach increases the dissolution rate by significantly increasing the surface area of the drug.[15][16] It is particularly suitable for drugs that are insoluble in both aqueous and organic media.[9]

Principle: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. Reducing particle size to the nanometer range (typically 100-200 nm) drastically increases the surface area, leading to enhanced saturation solubility and dissolution velocity.[14][15]

Protocol: Preparation of this compound Nanosuspension by High-Pressure Homogenization (Top-Down Method)

  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) of pure this compound powder in an aqueous solution containing a stabilizer. A combination of stabilizers is often effective (e.g., 0.5% w/v Poloxamer 188 and 0.2% w/v lecithin).

    • Stir the mixture using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 30 minutes to form a coarse suspension.

  • High-Pressure Homogenization (HPH):

    • Process the pre-suspension through a high-pressure homogenizer (e.g., PandaPLUS 2000).

    • Apply a homogenization pressure of 1500 bar for 20-30 cycles.

    • Maintain the temperature of the system at 4°C using a cooling bath to prevent thermal degradation of the drug.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). An acceptable nanosuspension would have a particle size < 200 nm, a PDI < 0.3, and a zeta potential of ±30 mV for good stability.

    • Crystallinity: Confirm the crystalline state of this compound within the nanoparticles using X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC).[17] The absence of a change in crystallinity indicates that the process did not induce an amorphous transformation.[17]

3.2 Amorphous Solid Dispersions (ASDs)

Solid dispersion technology involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix at a molecular level.[10][18] This prevents the drug from crystallizing and presents it in a higher energy state, which enhances solubility and dissolution.[19][20]

Principle: The energy required to dissolve a crystalline solid involves overcoming the crystal lattice energy. By converting the drug to an amorphous form, this energy barrier is removed. The hydrophilic carrier improves the wettability and ensures the drug remains in a supersaturated state upon dissolution.[12]

Protocol: Preparation of this compound ASD by Solvent Evaporation

  • Selection of Carrier: Choose a suitable hydrophilic polymer. Common choices include Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), or Soluplus®.

  • Dissolution:

    • Dissolve this compound and the selected polymer (e.g., PVP K30) in a common volatile solvent, such as ethanol or acetone, at various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Ensure complete dissolution by magnetic stirring.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure. This will form a thin film on the flask wall.

    • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Post-Processing:

    • Scrape the dried solid dispersion from the flask.

    • Gently grind and sieve the powder to obtain a uniform particle size.

  • Characterization:

    • Amorphicity: Use XRD and DSC to confirm the absence of crystalline drug peaks, indicating successful conversion to an amorphous state.

    • Drug-Polymer Interaction: Analyze using Fourier-Transform Infrared Spectroscopy (FTIR) to check for potential hydrogen bonding between this compound and the polymer.

3.3 Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water (o/w) nano- or microemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[21][22][23]

Principle: The drug is pre-dissolved in the lipid-based formulation. Upon entering the GI tract, the system self-emulsifies to form small droplets (20-200 nm), which provide a large surface area for drug absorption.[21] This approach is excellent for lipophilic drugs (Log P > 2) and can also enhance absorption through lymphatic pathways, bypassing first-pass metabolism.[24]

Protocol: Formulation and Evaluation of this compound SEDDS

  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil). Select the oil with the highest solubilizing capacity.

    • Surfactant/Co-surfactant: Screen surfactants (e.g., Kolliphor EL, Tween 80) and co-surfactants (e.g., Transcutol P, PEG 400) for their ability to emulsify the selected oil phase. Surfactants with an HLB value >12 are often preferred.[23]

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, titrate with water and observe the formation of emulsions.

    • Identify the region in the phase diagram that forms clear, stable nanoemulsions upon aqueous dilution. This region represents the optimal concentration range for the SEDDS formulation.

  • Preparation of this compound-Loaded SEDDS:

    • Select a formulation from the optimal region of the phase diagram.

    • Dissolve the required amount of this compound in the oil/surfactant/co-surfactant mixture.

    • Stir continuously with a magnetic stirrer at room temperature until the drug is completely dissolved, forming a clear, homogenous liquid.

  • Characterization:

    • Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of distilled water in a standard USP dissolution apparatus, stirring at 50 rpm.[21] Record the time taken for the formulation to form a homogenous emulsion.

    • Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the resulting emulsion droplet size and PDI using DLS.

    • Thermodynamic Stability: Subject the formulation to centrifugation (3,500 rpm for 30 min) and freeze-thaw cycles to ensure it does not undergo phase separation or drug precipitation.

Protocols for Bioavailability Assessment
4.1 In Vitro Dissolution Study

This study compares the dissolution rate of the formulated this compound to that of the unformulated drug powder.

  • Apparatus: USP Dissolution Apparatus II (Paddle type).

  • Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).

  • Conditions: Maintain temperature at 37 ± 0.5°C and paddle speed at 75 rpm.

  • Procedure:

    • Add the this compound formulation (e.g., nanosuspension, ASD powder, or SEDDS-filled capsule) equivalent to a fixed dose of this compound into the dissolution vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC-UV method.

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time.

4.2 Caco-2 Cell Permeability Assay

This in vitro model predicts human intestinal permeability and assesses whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[25][26][27]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days until they form a differentiated, polarized monolayer.[28]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer.[25][26]

  • Transport Study (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the this compound formulation (dissolved in HBSS) to the apical (AP) side (donor compartment).

    • Add fresh HBSS to the basolateral (BL) side (receiver compartment).

    • Incubate at 37°C for 2 hours.[25]

    • Collect samples from both AP and BL compartments at the end of the incubation.

  • Transport Study (Basolateral to Apical - B to A): To assess active efflux, perform the experiment in the reverse direction.

  • Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is subject to active efflux.[27][28]

4.3 In Vivo Pharmacokinetic Study in Rats

This study determines key pharmacokinetic parameters to calculate oral bioavailability.

  • Animal Model: Use male Sprague-Dawley or Wistar rats (200-250 g), fasted overnight with free access to water.

  • Dosing:

    • Intravenous (IV) Group: Administer a known dose of this compound (solubilized, e.g., in DMSO/PEG400/Saline) via the tail vein to serve as a reference for 100% bioavailability.

    • Oral (PO) Groups: Administer the different this compound formulations (e.g., nanosuspension, ASD, SEDDS) and a control suspension (unformulated this compound in 0.5% carboxymethyl cellulose) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (~100-200 µL) from the saphenous or tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[29]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time curve for each group.

    • Calculate key parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve).[30]

    • Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100

Data Presentation

Quantitative results from the studies should be summarized for clear comparison.

Table 1: Comparative Dissolution Profiles of this compound Formulations

Time (min)Unformulated this compound (% Dissolved)Nanosuspension (% Dissolved)Solid Dispersion (1:4) (% Dissolved)SEDDS (% Dissolved)
5< 1%45%55%70%
152%70%82%95%
305%85%96%>99%
608%>95%>99%>99%
12012%>99%>99%>99%

Table 2: Caco-2 Permeability and Pharmacokinetic Parameters

FormulationPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Control Suspension 1.5 ± 0.32.5 ± 0.485 ± 152.0410 ± 75100 (Reference)
Nanosuspension 8.2 ± 1.11.8 ± 0.2450 ± 601.02250 ± 310549%
Solid Dispersion 10.5 ± 1.51.5 ± 0.3620 ± 850.753100 ± 420756%
SEDDS 15.1 ± 2.01.2 ± 0.2810 ± 1100.54550 ± 5801110%

Data are presented as hypothetical mean ± SD. Relative bioavailability is calculated against the control suspension.

Visualizations (Diagrams)

G start This compound API (Poor Solubility) formulation Formulation Development start->formulation nano Nanosuspension formulation->nano Strategy 1 asd Solid Dispersion formulation->asd Strategy 2 sedds SEDDS formulation->sedds Strategy 3 invitro In Vitro Characterization nano->invitro asd->invitro sedds->invitro dissolution Dissolution Testing invitro->dissolution permeability Caco-2 Permeability invitro->permeability physchem Physicochemical Analysis (Size, XRD) invitro->physchem invivo In Vivo Pharmacokinetic Study (Rat Model) dissolution->invivo permeability->invivo po Oral Dosing (PO) invivo->po iv IV Dosing invivo->iv analysis Bioanalysis (LC-MS/MS) po->analysis iv->analysis pk Calculate PK Parameters (AUC, Cmax, F%) analysis->pk

Workflow for Formulation and Bioavailability Assessment.

G sedds_cap SEDDS Capsule in Stomach dispersion Dispersion & Self-Emulsification in GI Fluids sedds_cap->dispersion nanoemulsion Fine Nanoemulsion Droplets (Drug Solubilized) dispersion->nanoemulsion lumen Drug in Solution in GI Lumen nanoemulsion->lumen Drug Partitioning absorption Absorption Across Enterocytes lumen->absorption portal Portal Vein (Systemic Circulation) absorption->portal Direct lymph Lymphatic System (Bypasses First-Pass) absorption->lymph Lipid Pathway

Mechanism of absorption enhancement via SEDDS.

G culture 1. Culture Caco-2 cells on Transwell inserts (~21 days) integrity 2. Verify Monolayer Integrity (Measure TEER) culture->integrity dosing 3. Add this compound Formulation to Apical (Donor) Side integrity->dosing incubation 4. Incubate for 2 hours at 37°C dosing->incubation sampling 5. Sample from Apical & Basolateral Compartments incubation->sampling analysis 6. Quantify Drug Conc. (LC-MS/MS) sampling->analysis calc 7. Calculate Papp & Efflux Ratio analysis->calc

Workflow for the Caco-2 Permeability Assay.

References

Application Notes and Protocols: Citropten as a Fluorescent Probe in Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citropten (5,7-dimethoxycoumarin) is a naturally occurring coumarin found in the essential oils of citrus fruits like lime, lemon, and bergamot. While extensively studied for its various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, the intrinsic fluorescence of this compound presents a potential application for its use as a fluorescent probe in bioimaging. Coumarin derivatives are a well-established class of fluorophores known for their high quantum yields and sensitivity to the cellular microenvironment. This compound's ability to modulate key signaling pathways, such as NF-κB and MAPK, makes it a compelling candidate for visualizing these processes within living cells.

These application notes provide an overview of the potential use of this compound as a fluorescent probe, summarizing its known properties and offering detailed protocols for its application in cellular imaging.

Principle of Application

The utility of this compound as a fluorescent probe is based on its inherent fluorescence, a characteristic of its coumarin scaffold. Upon excitation with an appropriate wavelength of light, this compound will emit fluorescence at a longer wavelength. Changes in the local cellular environment, such as polarity or binding to intracellular targets, may influence its fluorescent properties, offering a potential mechanism for sensing specific cellular events. Given that this compound is known to interact with components of the NF-κB and MAPK signaling pathways, its intracellular localization and fluorescence characteristics could provide insights into the activation state of these pathways.

Data Presentation

Photophysical and Biological Properties of this compound
PropertyValue/DescriptionReference
Chemical Formula C₁₁H₁₀O₄[1]
Molar Mass 206.19 g/mol [1]
UV Absorption Max (λ_abs_) ~325 nm
Fluorescence Emission Max (λ_em_) ~453 nm[2]
Quantum Yield (Φ_F_) Not reported. Generally, coumarin derivatives exhibit high quantum yields.
Solubility Soluble in DMSO and ethanol.[1]
Biological Target Pathways NF-κB, MAPK
Reported Biological Activities Anti-inflammatory, Anticancer, Antimicrobial

Note: The quantum yield for this compound has not been explicitly reported in the reviewed literature. The brightness of this compound as a fluorescent probe is therefore yet to be fully characterized.

Experimental Protocols

Protocol 1: General Intracellular Staining with this compound

This protocol outlines the general procedure for staining live cells with this compound to observe its intracellular distribution.

Materials:

  • This compound (5,7-dimethoxycoumarin)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~325 nm excitation and ~453 nm emission)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Staining:

    • Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and application to minimize potential cytotoxicity.

    • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. Incubation time may need optimization.

  • Washing and Imaging:

    • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer.

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength of approximately 325 nm and collect the emission signal around 453 nm.

Protocol 2: Visualizing Potential Co-localization with NF-κB Pathway Activation

This protocol provides a method to investigate the potential of this compound to visualize changes associated with the NF-κB signaling pathway. This is an exploratory protocol based on this compound's known interaction with this pathway.

Materials:

  • All materials from Protocol 1.

  • A known activator of the NF-κB pathway (e.g., Tumor Necrosis Factor-alpha, TNF-α).

  • Antibody for immunofluorescence staining of an NF-κB subunit (e.g., anti-p65).

  • Fluorescently labeled secondary antibody.

  • Fixation and permeabilization buffers (e.g., 4% paraformaldehyde and 0.1% Triton X-100 in PBS).

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a multi-well plate.

    • Once the cells reach the desired confluency, treat them with a known activator of the NF-κB pathway (e.g., 10 ng/mL TNF-α) for a predetermined time (e.g., 30-60 minutes) to induce NF-κB nuclear translocation. Include an untreated control group.

  • This compound Staining:

    • During the last 15-30 minutes of the stimulation period, add this compound working solution (1-10 µM) to the cell culture medium.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunofluorescence Staining:

    • Block the cells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with the primary antibody against an NF-κB subunit (e.g., anti-p65) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the corresponding fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the slides using a fluorescence microscope, acquiring images in the channel for this compound and the channel for the secondary antibody fluorophore. Analyze for any co-localization or changes in this compound distribution in response to NF-κB activation.

Visualizations

Logical Workflow for Utilizing this compound as a Bioimaging Probe

workflow cluster_prep Preparation cluster_exp Experiment cluster_img Imaging & Analysis prep_this compound Prepare this compound Stock (10 mM in DMSO) stain Incubate with this compound Working Solution (1-10 µM) prep_this compound->stain prep_cells Culture Cells on Imaging Plates stimulate Stimulate Cells (e.g., with TNF-α for NF-κB activation) prep_cells->stimulate stimulate->stain wash Wash to Remove Unbound Probe stain->wash image Fluorescence Microscopy (Ex: ~325 nm, Em: ~453 nm) wash->image analyze Analyze Intracellular Distribution and Intensity image->analyze

Caption: Experimental workflow for imaging with this compound.

Potential Signaling Pathway Interaction of this compound

signaling cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response stim e.g., TNF-α receptor Receptor stim->receptor mapk MAPK Pathway receptor->mapk ikk IKK Complex receptor->ikk gene_expression Gene Expression mapk->gene_expression ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nfkb->gene_expression translocates to nucleus This compound This compound This compound->mapk inhibits This compound->ikk inhibits

Caption: this compound's known interactions with signaling pathways.

Concluding Remarks

The use of this compound as an intrinsic fluorescent probe for bioimaging is a promising yet underexplored area. Its natural origin, membrane permeability, and known interactions with significant cellular signaling pathways make it an attractive candidate for further investigation. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in visualizing cellular processes. Further characterization of its photophysical properties, including a definitive determination of its quantum yield and a thorough investigation of its photostability and cytotoxicity at imaging concentrations, will be crucial for its validation as a reliable bioimaging tool.

References

Application Notes: Citropten Encapsulation in Nanoparticles for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Citropten (5,7-dimethoxycoumarin) is a natural coumarin found predominantly in citrus essential oils, such as those from lime, lemon, and bergamot.[1][2] Emerging research has highlighted its significant therapeutic potential, demonstrating anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] However, like many natural compounds, its clinical application can be hampered by poor aqueous solubility and limited bioavailability. Encapsulating this compound within nanoparticle-based drug delivery systems presents a promising strategy to overcome these limitations.[5][6] Nanoencapsulation can enhance solubility, improve stability, control release kinetics, and enable targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy while minimizing potential side effects.[7][8]

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of this compound in polymeric nanoparticles for research and development purposes.

Therapeutic Potential of this compound

  • Anti-inflammatory Effects: this compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. It suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[1] This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[3][9][10] Studies have demonstrated its efficacy in cellular models of intestinal inflammation and its potential for treating conditions like colitis.[9][11]

  • Anticancer Activity: this compound exhibits anti-proliferative activity against various cancer cell lines, including melanoma and colorectal carcinoma.[3][12] It can induce cell cycle arrest at the G1 phase and promote apoptosis.[4] The anticancer mechanism is also linked to its ability to inhibit the NF-κB and MAPK pathways, which are often dysregulated in cancer, promoting cell survival and proliferation.[3]

  • Neuroprotective Properties: Research suggests that this compound possesses neuroprotective capabilities. It has shown potential in mitigating oxidative stress-associated neuronal damage.[1] In animal models of chronic stress-induced depression, this compound administration was found to inhibit monoamine oxidase-A (MAO-A) levels and increase the expression of heat shock protein-70, suggesting its role as an antidepressant.[4] Furthermore, it has demonstrated ameliorative effects in models of vincristine-induced neuropathic pain.[2]

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and in vitro evaluation of this compound-loaded nanoparticles. The methods described are based on established techniques for encapsulating hydrophobic small molecules in polymeric nanoparticles.

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol details the emulsification-solvent evaporation method, a widely used technique for encapsulating hydrophobic drugs like this compound into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • This compound (5,7-dimethoxycoumarin)

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution

  • Deionized water

  • Magnetic stirrer and stir bar

  • Probe sonicator

  • Rotary evaporator

  • High-speed centrifuge and tubes

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of dichloromethane. Ensure complete dissolution by gentle vortexing.

  • Aqueous Phase Preparation: Prepare 20 mL of a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at 600 RPM on a magnetic stirrer.

  • Sonication: Immediately after adding the organic phase, sonicate the mixture using a probe sonicator on ice for 3 minutes (30 seconds on, 15 seconds off cycles) at 40% amplitude to form a stable oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a round-bottom flask and stir at room temperature for 4-6 hours under a fume hood to allow the dichloromethane to evaporate, leading to nanoparticle hardening. A rotary evaporator at reduced pressure can also be used to accelerate this step.

  • Nanoparticle Collection: Transfer the nanoparticle suspension to centrifuge tubes. Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in 20 mL of deionized water. Repeat the centrifugation and washing steps twice more to remove residual PVA and unencapsulated this compound.

  • Final Product: Resuspend the final pellet in a small volume of deionized water for immediate use or freeze-dry (lyophilize) for long-term storage.

Protocol 2: Characterization of this compound-Loaded Nanoparticles

This protocol outlines the methods to determine the key physicochemical properties of the synthesized nanoparticles.

2.1 Particle Size and Zeta Potential

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension (from Protocol 1, Step 8) in deionized water to an appropriate concentration (e.g., 0.1 mg/mL).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using a DLS instrument.

    • For Zeta Potential, use the same instrument with an appropriate electrode-containing cuvette to measure the surface charge.

    • Perform all measurements in triplicate.

2.2 Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Method: UV-Vis Spectrophotometry

  • Procedure:

    • Quantify Unencapsulated Drug: Combine the supernatants collected from the washing steps (Protocol 1, Steps 6 & 7). Measure the absorbance at the maximum wavelength for this compound using a UV-Vis spectrophotometer to determine the amount of unencapsulated drug against a standard curve.

    • Calculate EE and DL:

      • Encapsulation Efficiency (%EE):

        • %EE = [(Total Drug Added - Unencapsulated Drug) / Total Drug Added] x 100

      • Drug Loading (%DL):

        • %DL = [(Total Drug Added - Unencapsulated Drug) / Total Weight of Nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study

This protocol assesses the release kinetics of this compound from the PLGA nanoparticles over time.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 3.5 kDa)

  • Incubator shaker

  • UV-Vis Spectrophotometer

Procedure:

  • Weigh 10 mg of lyophilized this compound-loaded nanoparticles and suspend them in 2 mL of PBS (pH 7.4).

  • Transfer the suspension into a dialysis bag and seal it securely.

  • Place the dialysis bag into a beaker containing 50 mL of PBS (pH 7.4).

  • Place the beaker in an incubator shaker set at 37°C with gentle agitation (100 RPM).

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Analyze the collected samples for this compound concentration using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: In Vitro Anti-inflammatory Efficacy Assay

This protocol evaluates the ability of this compound-loaded nanoparticles to suppress inflammatory responses in a cell-based model, based on published effects of free this compound.[1][9]

Materials:

  • HT-29 human colorectal adenocarcinoma cells

  • Cell culture medium (e.g., McCoy's 5A) with fetal bovine serum (FBS) and antibiotics

  • Recombinant human TNF-α

  • This compound-loaded nanoparticles and empty (placebo) nanoparticles

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • ELISA kit for IL-8

Procedure:

  • Cell Culture: Seed HT-29 cells in 6-well plates and grow until they reach 80-90% confluency.

  • Pre-treatment: Pre-treat the cells for 1 hour with different concentrations of this compound-loaded nanoparticles, free this compound (as a positive control), and empty nanoparticles (as a negative control). Include an untreated control group.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce an inflammatory response. The untreated control group should not be stimulated.

  • Cytokine mRNA Analysis (qRT-PCR):

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the mRNA expression levels of inflammatory cytokines (e.g., IL-8, TNF-α) using qRT-PCR. Normalize the expression to a housekeeping gene like GAPDH.

  • Cytokine Protein Analysis (ELISA):

    • Collect the cell culture supernatant before harvesting the cells.

    • Measure the concentration of a key secreted cytokine, such as IL-8, using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine expression levels between the different treatment groups to determine the inhibitory effect of the this compound nanoparticles.

Data Presentation

Quantitative data from the characterization and release studies should be organized for clear comparison.

Table 1: Representative Physicochemical Properties of this compound-Loaded Nanoparticles

Formulation CodeAverage Size (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
CPNP-01185.2 ± 5.60.15 ± 0.02-22.4 ± 1.885.3 ± 4.17.7 ± 0.4
CPNP-02192.8 ± 6.10.18 ± 0.03-20.9 ± 2.182.1 ± 3.87.4 ± 0.3
Placebo-NP180.5 ± 4.90.14 ± 0.02-23.1 ± 1.5N/AN/A
(Note: Data are presented as mean ± standard deviation and are representative examples.)

Table 2: Representative In Vitro Cumulative Release of this compound from Nanoparticles

Time (hours)Cumulative Release (%)
00
212.5 ± 1.5
828.3 ± 2.1
2455.7 ± 3.4
4878.2 ± 4.0
7289.1 ± 3.7
(Note: Data are presented as mean ± standard deviation and are representative examples.)

Visualizations

experimental_workflow Experimental Workflow for this compound Nanoparticle Synthesis and Evaluation cluster_prep Preparation cluster_collect Collection cluster_char Characterization cluster_eval Evaluation prep_org Organic Phase (this compound + PLGA in DCM) emulsify Emulsification & Sonication prep_org->emulsify prep_aq Aqueous Phase (PVA Solution) prep_aq->emulsify evap Solvent Evaporation emulsify->evap wash Centrifugation & Washing evap->wash final_np Final Nanoparticles (Suspension or Lyophilized) wash->final_np size_zeta Size & Zeta Potential (DLS) final_np->size_zeta ee_dl EE & DL (UV-Vis) final_np->ee_dl release In Vitro Release Study final_np->release efficacy In Vitro Efficacy Assay final_np->efficacy signaling_pathway This compound's Anti-inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway tnfa Inflammatory Stimulus (e.g., TNF-α) mapk p38, ERK, JNK (MAP Kinases) tnfa->mapk ikba IκBα tnfa->ikba This compound This compound p_mapk Phosphorylation This compound->p_mapk Inhibits p_ikba Phosphorylation This compound->p_ikba Inhibits mapk->p_mapk nucleus Nucleus p_mapk->nucleus ikba->p_ikba activation nfkB NF-κB p_ikba->nfkB activation nfkB->nucleus cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, IL-8) nucleus->cytokines

References

Troubleshooting & Optimization

Troubleshooting Citropten precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Citropten (5,7-dimethoxycoumarin). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the aqueous solubility and handling of this compound in experimental settings.

Troubleshooting Guide: this compound Precipitation

This guide provides solutions to common problems encountered with this compound precipitation in aqueous solutions.

Problem Possible Cause Recommended Solution
Precipitation upon addition to aqueous buffer This compound has low aqueous solubility (approximately 0.42 g/L).[1] Direct addition to aqueous solutions, especially at high concentrations, will lead to precipitation.Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO, ethanol, or methanol before diluting it into your aqueous buffer.[2]
Precipitation after diluting the organic stock solution The final concentration of the organic solvent in the aqueous solution may be too low to maintain this compound solubility. The final concentration of this compound may still be above its solubility limit in the mixed solvent system.- Increase the final concentration of the co-solvent (e.g., DMSO) in your working solution. However, be mindful of the solvent's potential effects on your experimental system. - Decrease the final concentration of this compound in your working solution. - Use a solubilizing agent, such as β-cyclodextrins, to enhance aqueous solubility.
Precipitation during storage of aqueous solutions The solution may be supersaturated, and precipitation can occur over time, especially at lower temperatures. This compound may be unstable in the prepared buffer over time.- Prepare fresh working solutions daily from a concentrated stock.[3] - If storage is necessary, consider storing at room temperature or 37°C if the experiment allows, as solubility of many compounds increases with temperature. However, stability at these temperatures must be verified.
Precipitation when changing the pH of the solution The solubility of this compound can be pH-dependent. While specific data for this compound is limited, related coumarin compounds show pH-dependent solubility.- Empirically determine the optimal pH for this compound solubility within your experimental pH range (e.g., pH 4-8). - Adjust the pH of your buffer before adding the this compound stock solution.
Precipitation in cell culture media The complex composition of cell culture media, including proteins and salts, can affect the solubility of this compound.- Prepare a high-concentration stock solution in sterile DMSO. - Dilute the stock solution in a small volume of serum-containing media before adding it to the final culture volume to aid dispersion. - Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The predicted aqueous solubility of this compound is approximately 0.42 g/L.[1] However, this can be influenced by factors such as temperature and pH.

Q2: What are the best solvents for preparing this compound stock solutions?

A2: this compound is soluble in several organic solvents.[2] For biological experiments, dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used.[2]

Q3: How can I increase the aqueous solubility of this compound?

A3: Several methods can be employed to increase the aqueous solubility of this compound:

  • Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol in your aqueous solution.

  • pH adjustment: Although specific data is limited, the solubility of coumarins can be influenced by pH.

  • Solubilizing agents: Using excipients like β-cyclodextrins can form inclusion complexes with this compound, enhancing its solubility.[4][5][6]

Q4: What is the recommended procedure for preparing a this compound working solution for cell culture?

A4: To prepare a working solution for cell culture, first, create a high-concentration stock solution in sterile DMSO (e.g., 10-50 mM). Then, serially dilute this stock solution in your cell culture medium to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration is below the toxic level for your specific cell line, typically less than 0.5%.

Q5: How should I store my this compound solutions?

A5: Concentrated stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for extended periods. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water~0.42 g/L (predicted)[1]
DMSO14 mg/mL[7]
Ethanol3 mg/mL[7]
DMF25 mg/mL[7]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

  • Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

  • Sterilization: If required for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Solubilization of this compound using β-Cyclodextrin (Kneading Method)

This protocol is adapted from general methods for preparing inclusion complexes.[5]

  • Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2).

  • Mixing: Weigh the appropriate amounts of this compound and β-cyclodextrin and place them in a mortar.

  • Wetting: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the powder mixture to form a thick paste.

  • Kneading: Knead the paste thoroughly with a pestle for 30-60 minutes. The solvent will gradually evaporate.

  • Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder. This powder can then be dissolved in aqueous solutions.

Visualizations

This compound Troubleshooting Workflow

Troubleshooting_Workflow start Start: this compound Precipitation Observed check_concentration Is the final concentration above the solubility limit? start->check_concentration check_solvent Is an organic co-solvent (e.g., DMSO) present at a sufficient concentration? check_concentration->check_solvent No reduce_conc Action: Reduce this compound concentration check_concentration->reduce_conc Yes check_ph Is the pH of the aqueous solution optimal? check_solvent->check_ph Yes increase_solvent Action: Increase co-solvent concentration (check for experimental compatibility) check_solvent->increase_solvent No check_temp Is the solution temperature appropriate? check_ph->check_temp Yes adjust_ph Action: Adjust pH of the buffer check_ph->adjust_ph No check_storage Was the aqueous solution stored for an extended period? check_temp->check_storage Yes adjust_temp Action: Gently warm the solution (verify stability) check_temp->adjust_temp No prepare_fresh Action: Prepare fresh solution daily check_storage->prepare_fresh Yes use_solubilizer Alternative: Use a solubilizing agent (e.g., β-cyclodextrin) check_storage->use_solubilizer Persistent Issue end Resolution: this compound is fully dissolved reduce_conc->end increase_solvent->end adjust_ph->end adjust_temp->end prepare_fresh->end use_solubilizer->end

Caption: A flowchart for troubleshooting this compound precipitation.

This compound's Putative Interaction with the NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates This compound This compound This compound->IKK inhibits This compound->NFkB_nucleus may inhibit translocation DNA DNA NFkB_nucleus->DNA binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression

Caption: this compound may inhibit the NF-κB signaling pathway.

This compound's Putative Interaction with the MAPK Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress / Growth Factors Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates MAPK_nucleus MAPK MAPK->MAPK_nucleus translocates This compound This compound This compound->MAPK inhibits phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_nucleus->Transcription_Factors activates Gene_expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_expression

Caption: this compound may inhibit the MAPK signaling pathway.

References

Technical Support Center: Optimizing Citropten Extraction from Citrus Peel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Citropten from citrus peel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which citrus varieties is it commonly found?

This compound, also known as 5,7-dimethoxycoumarin, is a natural organic compound.[1] It is found in the essential oils of various citrus fruits, particularly lime, lemon, and bergamot.[1] The major constituent of citron (Citrus medica) peel oil has been reported to be this compound (84.5%).[2]

Q2: What are the most common methods for extracting this compound from citrus peel?

Common methods for extracting this compound and other bioactive compounds from citrus peels include conventional techniques like Soxhlet extraction and maceration, as well as modern, non-conventional methods.[3][4] Newer techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred as they can offer higher yields in shorter times.[2][3] Supercritical fluid extraction (SFE) is another advanced method used for obtaining phenolic compounds and essential oils from citrus peel.[2]

Q3: Which solvents are most effective for this compound extraction?

This compound is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and Dimethyl sulfoxide (DMSO).[5] It is also slightly soluble in acetonitrile and chloroform.[5] The choice of solvent is critical and often depends on the chosen extraction method. For instance, ethanol has been shown to be an efficient solvent for Ultrasound-Assisted Extraction (UAE) of related compounds.[2]

Q4: What are the key experimental parameters that influence the yield of this compound?

The yield of this compound and other phytochemicals from citrus peel is significantly influenced by several parameters:

  • Extraction Method: Non-conventional methods like UAE and MAE can improve extraction efficiency.[2]

  • Solvent Type and Concentration: The polarity of the solvent must be matched with the target compound. Ethanol and methanol are effective for coumarins like this compound.[2][5]

  • Temperature: Higher temperatures generally increase solubility and extraction rates, but excessive heat can cause degradation of thermosensitive compounds.[6][7] For many polyphenol extractions, the optimal temperature range is 60-80°C.

  • Time: Extraction time needs to be optimized to ensure maximum recovery without degrading the target compound.[2]

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can enhance extraction but may lead to diluted extracts requiring further concentration.

  • Microwave Power (for MAE) and Ultrasonic Power (for UAE): These parameters directly affect the energy input into the system and must be optimized to maximize yield.[8][9][10]

Q5: How can the quantity of extracted this compound be accurately determined?

High-Performance Liquid Chromatography (HPLC) is a central technique for the separation and quantification of this compound.[11] For accurate quantification, HPLC is often coupled with detectors like UV, Diode-Array (DAD), fluorescence (FLD), or Mass Spectrometry (MS).[11][12][13][14] An Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) based method has been specifically developed for the reliable identification and quantification of coumarins and furanocoumarins in citrus extracts.[13]

Q6: What pre-treatment steps are recommended for the citrus peel before extraction?

To facilitate the extraction process, citrus peels should be properly prepared. This typically involves:

  • Washing: To remove any surface dirt or contaminants.

  • Drying: Peels can be sun-dried or oven-dried at a controlled temperature (e.g., 50°C) to reduce moisture content.[15] This prevents dilution of the extraction solvent and can inhibit microbial growth.

  • Grinding: The dried peels are ground into a fine powder.[4][15] This increases the surface area available for solvent interaction, thereby improving extraction efficiency.[4]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low this compound Yield - Inappropriate solvent selection.- Non-optimal extraction parameters (temperature, time, power).- Insufficient pre-treatment of the peel (e.g., large particle size).- Degradation of this compound during extraction.- Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone).- Systematically optimize each extraction parameter using a Design of Experiments (DoE) approach.- Ensure the citrus peel is dried and ground to a fine, consistent powder.- Lower the extraction temperature or shorten the extraction time to prevent thermal degradation.[6][7]
Co-extraction of Impurities - Solvent is not selective enough.- Extraction conditions are too harsh, leading to the breakdown of other cellular components.- Use a more selective solvent or a sequence of solvents with different polarities (fractional extraction).- Employ a post-extraction clean-up step, such as Solid Phase Extraction (SPE) or column chromatography, to isolate this compound.[3]
Emulsion Formation (during liquid-liquid extraction) - Presence of surfactant-like compounds in the crude extract (e.g., phospholipids, fatty acids).[16]- Gently swirl instead of vigorously shaking the separatory funnel.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion (salting out).[16]- Centrifuge the mixture to separate the layers.- Use phase separation filter paper.[16]
Thermal Degradation of this compound - Extraction temperature is too high.- Prolonged exposure to heat.- Reduce the extraction temperature. For heat-sensitive compounds, methods like UAE can be performed at lower temperatures.[2]- Minimize the extraction time. MAE and UAE are known for significantly reducing extraction times.[10]- Consider using a reflux setup to control the temperature at the solvent's boiling point.
Inconsistent or Non-Reproducible Results - Variability in the raw material (citrus peel source, variety, ripeness).- Inconsistent pre-treatment (uneven particle size).- Fluctuations in experimental conditions (temperature, power).- Use a homogenized batch of citrus peel powder for a series of experiments.- Standardize the pre-treatment protocol, including drying and grinding procedures.- Carefully monitor and control all experimental parameters for each run.

Data Presentation

Table 1: Comparison of Extraction Methods for Bioactive Compounds from Citrus Peel

Extraction MethodTarget CompoundSolventTemperature (°C)Time (min)YieldCitrus Source
Microwave-Assisted (MAE)Pectin-600 W Power332.75%Citrus limetta
Ultrasound-Assisted (UAE)CarotenoidsOlive Oil5570157.07 µg/gDahongpao red mandarin[17]
Ultrasound-Assisted (UAE)Citric AcidWaterRoom Temp.~126.2 g/100g Orange Peel[8]
Solvent-Free MicrowaveEssential OilNone1000 W Power103.7%Orange Peel[9]
Conventional HeatingPectinAcidified Water (pH 1.5)959028.31%Citron Peel[18]
Aqueous ExtractionPectinWater9018021.85%Citrus medica[19]
Conventional HeatingPectinAcidified Water (pH 1.6)93.0711730.00%Orange Peel[20]

Note: Yields for different compounds are not directly comparable due to different units and compound classes.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₀O₄[1][5]
Molar Mass 206.19 g/mol [5]
Appearance White to Off-White Crystalline Powder[5]
Melting Point 146-149 °C[1][5]
Solubility Soluble in methanol, ethanol, DMSO. Slightly soluble in acetonitrile, chloroform.[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation: Weigh 10 g of dried, powdered citrus peel and place it into a 250 mL beaker.

  • Solvent Addition: Add 200 mL of 80% ethanol to the beaker (a 1:20 solid-to-solvent ratio).

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture at a specified power (e.g., 100 W) and temperature (e.g., 50°C) for a set duration (e.g., 30 minutes).[21]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid peel residue.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

  • Analysis: Redissolve a known quantity of the crude extract in a suitable solvent (e.g., methanol) for quantification by HPLC.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Preparation: Place 10 g of dried, powdered citrus peel into a microwave-safe extraction vessel.

  • Solvent Addition: Add 150 mL of methanol to the vessel (a 1:15 solid-to-solvent ratio).

  • Extraction: Place the vessel in a microwave extractor. Set the microwave power (e.g., 600 W), temperature (e.g., 70°C), and time (e.g., 5 minutes).[10]

  • Cooling and Filtration: After the extraction cycle, allow the vessel to cool to room temperature. Filter the contents to separate the extract.

  • Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator.

  • Analysis: Prepare the dried extract for HPLC analysis by dissolving it in an appropriate solvent.

Protocol 3: Quantification of this compound by HPLC-DAD

  • System: An HPLC system equipped with a C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size), a pump, an autosampler, and a Diode-Array Detector (DAD).[14]

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in methanol.[14]

  • Gradient Program: A typical gradient might be: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions. The total run time is typically around 20 minutes.[14]

  • Flow Rate: 0.2 mL/min.[14]

  • Column Temperature: 40 °C.[14]

  • Detection: Monitor the eluent at the maximum absorbance wavelength for this compound (approximately 318-330 nm).[22][23]

  • Quantification: Prepare a calibration curve using this compound standards of known concentrations. Calculate the concentration in the sample extracts by comparing their peak areas to the calibration curve.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Peel Citrus Peel Dry Drying Peel->Dry Grind Grinding Dry->Grind Extract Extraction (UAE/MAE) Grind->Extract Powdered Peel Filter Filtration Extract->Filter Evap Solvent Evaporation Filter->Evap HPLC HPLC Analysis Evap->HPLC Crude Extract Quant Quantification HPLC->Quant

Caption: General workflow for this compound extraction and analysis.

Low_Yield_Troubleshooting Start Low this compound Yield Check_Peel Is peel properly dried and ground? Start->Check_Peel Check_Solvent Is the solvent appropriate? Check_Peel->Check_Solvent Yes Fix_Peel Standardize pre-treatment: Ensure fine, consistent powder. Check_Peel->Fix_Peel No Check_Params Are extraction parameters (T, t, P) optimized? Check_Solvent->Check_Params Yes Fix_Solvent Test different solvents (e.g., ethanol, methanol). Check_Solvent->Fix_Solvent No Check_Degradation Could degradation be occurring? Check_Params->Check_Degradation Yes Fix_Params Optimize parameters using DoE. Check_Params->Fix_Params No Fix_Degradation Lower temperature and/or reduce extraction time. Check_Degradation->Fix_Degradation Yes End Yield Optimized Check_Degradation->End No Fix_Peel->Check_Solvent Fix_Solvent->Check_Params Fix_Params->Check_Degradation Fix_Degradation->End

Caption: Troubleshooting logic for low this compound extraction yield.

Factors_Influencing_Extraction Yield This compound Yield Method Extraction Method (UAE, MAE, etc.) Yield->Method Solvent Solvent (Type, Concentration) Yield->Solvent Temp Temperature Yield->Temp Time Time Yield->Time Power Energy Input (Ultrasonic/Microwave Power) Yield->Power Material Raw Material (Particle Size, Moisture) Yield->Material

Caption: Key factors influencing this compound extraction efficiency.

References

Technical Support Center: Citropten in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Citropten in cell culture media. Our goal is to help you navigate common challenges to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?

A1: Precipitation of hydrophobic compounds like this compound is a common issue when diluting a concentrated DMSO stock into an aqueous cell culture medium.[1] The dramatic change in solvent polarity can cause the compound to fall out of solution.

Troubleshooting Steps:

  • Optimize Dilution: Instead of a single large dilution, perform serial dilutions. Pre-warming the cell culture medium to 37°C before adding the this compound stock can also help. It is often beneficial to add the compound directly to media containing serum, as proteins can aid in stabilization.[1]

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of 0.1-0.5% in your culture, as higher concentrations can be cytotoxic and may also contribute to precipitation.[1]

  • Lower this compound Concentration: If precipitation is observed at the highest concentration in your dose-response curve, consider lowering the starting concentration.[1]

  • Use Solubilizing Agents: For particularly challenging solubility issues, biocompatible detergents or cyclodextrins can be considered, though their potential effects on your experimental results should be evaluated.[1]

Q2: I'm concerned that my this compound is degrading in the cell culture incubator over the course of my experiment. What factors could cause this and how can I check for degradation?

A2: Several factors can contribute to the degradation of a compound in cell culture media over time.

  • Temperature Sensitivity: Prolonged incubation at 37°C can lead to the degradation of some compounds.[1] this compound, as a coumarin derivative, has a specific thermal decomposition pattern, with degradation beginning at elevated temperatures.[2]

  • pH Instability: The pH of cell culture media can shift during an experiment, which may affect the stability of pH-sensitive compounds.[1]

  • Photodegradation: this compound is a coumarin, and coumarins can be susceptible to photodegradation upon exposure to light, especially UV light.[2][3] This can lead to the formation of breakdown products.[2]

  • Oxidation: Some compounds are sensitive to oxidation, and the standard cell culture environment is oxygen-rich.[1]

To assess stability, you can incubate this compound in your cell culture medium without cells and measure its concentration at different time points using methods like HPLC or LC-MS/MS.[4]

Q3: How can I determine the actual soluble concentration of this compound in my cell culture medium after filtration?

A3: You can perform a solubility assay. After preparing your this compound solution in the cell culture medium, allow it to equilibrate. Then, separate any precipitate by centrifugation or filtration. The concentration of the soluble this compound in the filtrate can be measured by UV-Vis spectrophotometry or HPLC, comparing the absorbance or peak area to a standard curve of this compound prepared in a solvent where it is fully soluble (e.g., DMSO).[1][4]

Q4: Could the components of my cell culture medium be interacting with this compound and affecting its stability or bioactivity?

A4: Yes, components in the media can interact with your compound. For example, some compounds may bind to proteins in fetal bovine serum (FBS), which can affect their availability and bioactivity. Additionally, certain media components, like some vitamins, can be unstable and their degradation products could potentially interact with the compound being studied.[5] It is also known that certain media supplements can impact the stability and aggregation of nanoparticles, a principle that could extend to small molecules.[6]

Troubleshooting Guides

Issue 1: Precipitate Observed in Cell Culture Wells
  • Step 1: Visual Inspection. Under a microscope, observe the morphology of the precipitate. Crystalline or amorphous particles are likely the compound itself. If you observe motile rods or filamentous structures, you may have bacterial or fungal contamination.[7]

  • Step 2: Use a Control. Prepare a control well with cell culture medium and the same final concentration of DMSO (or your solvent) but without this compound. If a precipitate still forms, the issue may be with the medium itself, possibly due to temperature changes or pH shifts causing salts or proteins to precipitate.[8]

  • Step 3: Review Stock Solution and Dilution. Ensure your this compound stock in DMSO is fully dissolved. When diluting, add the stock solution to pre-warmed media while gently swirling. Avoid adding cold media to the DMSO stock.[7]

Issue 2: Inconsistent or Lower-Than-Expected Bioactivity
  • Step 1: Confirm Compound Stability. Perform a stability study by incubating this compound in your specific cell culture medium at 37°C for the duration of your experiment. Analyze samples at various time points by HPLC or LC-MS/MS to quantify the amount of remaining this compound.

  • Step 2: Evaluate Photostability. this compound is a coumarin and may be light-sensitive.[2][3] Minimize exposure of your stock solutions and cell culture plates to light. Consider using amber-colored tubes and plates. A photostability study can be conducted by exposing this compound-containing media to a controlled light source and measuring its degradation.[9][10]

  • Step 3: Assess Non-Specific Binding. Hydrophobic compounds can bind to plasticware. To test for this, incubate a known concentration of this compound in a cell culture plate without cells and measure the concentration in the medium over time. A decrease in concentration may indicate binding to the plastic.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the stability of this compound in specific cell culture media. Researchers are encouraged to perform their own stability and solubility studies. The following table template can be used to record your findings.

ParameterCondition 1Condition 2Condition 3
Cell Culture Medium e.g., DMEMe.g., RPMI-1640e.g., F-12K
Serum Concentration e.g., 10% FBSe.g., 5% FBSe.g., Serum-Free
Temperature 37°C37°C37°C
pH 7.47.27.0
This compound Half-life (hours) User-determinedUser-determinedUser-determined
Maximum Solubility (µM) User-determinedUser-determinedUser-determined

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the this compound stock solution into pre-warmed cell culture medium to achieve the desired final concentration. Include a control with only DMSO.

  • Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the tubes at 37°C in a cell culture incubator.

  • At each time point, remove one tube and immediately stop the degradation by adding a cold organic solvent like methanol or acetonitrile and store at -80°C until analysis.

  • Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS or HPLC method.[4]

  • Plot the concentration of this compound versus time to determine its degradation kinetics and half-life.

Protocol 2: Determining the Aqueous Solubility of this compound in Cell Culture Medium

Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.

Methodology:

  • Prepare a series of dilutions of this compound in the cell culture medium from a high concentration stock.

  • Incubate the solutions at 37°C for a set period (e.g., 2 hours) with gentle agitation to reach equilibrium.[1]

  • After incubation, centrifuge the samples at high speed to pellet any precipitate.[4]

  • Carefully collect the supernatant, ensuring not to disturb the pellet.

  • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • The highest concentration at which no precipitate is observed and the measured concentration in the supernatant plateaus is considered the maximum aqueous solubility.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[11][12][13] Pre-treatment with this compound can reduce the nuclear translocation of p65 in the NF-κB pathway and suppress the phosphorylation of MAPK signaling molecules like ERK, p38, and JNK.[11][13]

Citropten_Signaling_Pathway cluster_stimulus External Stimulus (e.g., anti-CD3/CD28) cluster_this compound This compound Intervention cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response Stimulus Stimulus ERK ERK Stimulus->ERK p38 p38 Stimulus->p38 JNK JNK Stimulus->JNK IkappaB IκBα Stimulus->IkappaB induces degradation This compound This compound This compound->ERK inhibits phosphorylation This compound->p38 inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->IkappaB inhibits degradation Cytokines Pro-inflammatory Cytokines ERK->Cytokines p38->Cytokines JNK->Cytokines p65 p65 IkappaB->p65 releases p65_nucleus p65 (Nuclear) p65->p65_nucleus translocates p65_nucleus->Cytokines induces transcription

Caption: this compound's inhibitory effect on NF-κB and MAPK signaling pathways.

Troubleshooting_Workflow Start Inconsistent Bioactivity or Precipitate Observed Check_Contamination Microscopic Inspection: Contamination? Start->Check_Contamination Check_Media_Precipitate Control (Media + Solvent): Precipitate? Check_Contamination->Check_Media_Precipitate No Contact_Support Further Investigation Needed Check_Contamination->Contact_Support Yes Review_Prep Review Stock Solution & Dilution Protocol Check_Media_Precipitate->Review_Prep No Check_Media_Precipitate->Contact_Support Yes Optimize_Solubility Optimize Solubility: - Serial Dilution - Lower Concentration - Warmed Media Review_Prep->Optimize_Solubility Assess_Stability Conduct Stability Study (HPLC/LC-MS) Optimize_Solubility->Assess_Stability Problem_Solved Problem Resolved Optimize_Solubility->Problem_Solved Assess_Photostability Conduct Photostability Study Assess_Stability->Assess_Photostability Assess_Photostability->Problem_Solved

References

Technical Support Center: Managing Citropten Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide clear and actionable guidance on how to identify, understand, and mitigate interference caused by Citropten (5,7-dimethoxycoumarin) in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with fluorescence assays?

A1: this compound, also known as 5,7-dimethoxycoumarin, is a natural compound found in citrus essential oils, such as those from bergamot, lemon, and lime.[1] As a member of the coumarin family, this compound is intrinsically fluorescent.[2][3] This property can interfere with fluorescence assays in two primary ways:

  • Autofluorescence: this compound emits its own fluorescence signal when excited by light, which can be mistakenly detected by the assay reader, leading to a false-positive signal or artificially high background.

  • Fluorescence Quenching: this compound can absorb the light used to excite the assay's fluorophore or the light emitted by it, leading to a decrease in the detected signal. This is also known as the inner filter effect.[4]

Q2: What are the spectral properties of this compound?

A2: this compound has a known excitation maximum at approximately 325 nm.[3] Its fluorescence emission occurs in the UV-A range, reported to be between 290 nm and 340 nm.[5] This means it is most likely to interfere with assays that use blue-emitting fluorophores.

Q3: My assay uses a blue fluorophore. How do I know if this compound is causing interference?

A3: The first step is to run a "compound-only" control. This involves measuring the fluorescence of a solution containing this compound at the same concentration used in your assay, in the assay buffer, but without the target biomolecule or other assay reagents. A significant signal in this control indicates autofluorescence.

Q4: What are the general strategies to minimize interference from this compound?

A4: There are several effective strategies:

  • Perform a Spectral Scan: Characterize the full excitation and emission spectrum of this compound to understand the precise wavelengths of interference.

  • Red-Shift Your Assay: Switch to a fluorophore with excitation and emission wavelengths that are significantly different from those of this compound. Red-shifted dyes (emission >600 nm) are often a good choice as many interfering compounds are less active in this spectral region.

  • Background Subtraction: If switching fluorophores is not possible, you can subtract the signal from the "compound-only" control wells. However, be aware that the cellular environment can sometimes alter a compound's fluorescence.

  • Use a Non-Fluorescent Assay: If interference cannot be overcome, consider an alternative, non-fluorescence-based detection method.

Troubleshooting Guide

This guide provides a structured approach to systematically identify and resolve this compound interference in your fluorescence assays.

Problem Potential Cause Troubleshooting Steps
Unexpectedly high fluorescence signal in the presence of this compound. This compound is autofluorescent at the assay's excitation and emission wavelengths.1. Run a "compound-only" control: Measure the fluorescence of this compound in the assay buffer. 2. Perform a spectral scan: Determine this compound's full fluorescence profile. 3. Red-shift the assay: Switch to a fluorophore with excitation and emission wavelengths outside of this compound's fluorescence range. 4. Implement background subtraction: Subtract the signal from the "compound-only" wells from your experimental wells.
Lower than expected fluorescence signal in the presence of this compound. This compound is quenching the fluorescence signal of your assay's fluorophore (inner filter effect).1. Measure this compound's absorbance spectrum: High absorbance at the assay's excitation or emission wavelength is indicative of the inner filter effect. 2. Run a quenching control assay: Test if this compound reduces the signal of the free fluorophore. 3. Decrease concentrations: Lower the concentration of this compound or the fluorophore if possible. 4. Change the fluorophore: Select a fluorophore whose spectral properties do not overlap with this compound's absorbance spectrum.
High variability in replicate wells containing this compound. This compound may be precipitating out of solution at the concentration used.1. Visually inspect the assay plate: Look for turbidity or precipitates. 2. Determine solubility: Test the solubility of this compound in your assay buffer. 3. Lower this compound concentration: Work within the soluble range of the compound.

Experimental Protocols

Protocol 1: Characterizing this compound's Fluorescence Profile

Objective: To determine the excitation and emission spectra of this compound to identify the potential for spectral overlap with your assay.

Materials:

  • This compound

  • Assay buffer (or a solvent in which this compound is soluble, e.g., DMSO, ethanol)

  • Fluorescence microplate reader with spectral scanning capabilities

  • Black, opaque microplates

Methodology:

  • Preparation: Prepare a solution of this compound in the assay buffer at the highest concentration you plan to use in your experiment.

  • Absorbance Spectrum Measurement: a. Use a spectrophotometer to measure the absorbance of the this compound solution from 250 nm to 700 nm. b. The wavelength with the highest absorbance is the approximate excitation maximum.

  • Emission Spectrum Measurement: a. In the spectrofluorometer, set the excitation wavelength to this compound's determined maximum (around 325 nm). b. Scan a range of emission wavelengths, starting approximately 20 nm above the excitation wavelength (e.g., from 345 nm to 600 nm). c. The wavelength with the highest fluorescence intensity is this compound's peak emission wavelength.

  • Excitation Spectrum Measurement: a. Set the emission wavelength on the spectrofluorometer to the peak emission wavelength determined in the previous step. b. Scan a range of excitation wavelengths to see which wavelengths produce the strongest fluorescence at this compound's emission maximum.

Protocol 2: Mitigating Interference by Switching to a Red-Shifted Fluorophore

Objective: To demonstrate the reduction of interference by moving to a fluorophore with longer excitation and emission wavelengths.

Methodology:

  • Select a Red-Shifted Fluorophore: Choose a fluorophore with an emission maximum greater than 600 nm (e.g., Cy5, Alexa Fluor 647).

  • Re-optimize Assay: If necessary, re-optimize your assay conditions for the new fluorophore, including concentration and incubation times.

  • Run Controls: Repeat your experiment with this compound, including the following controls:

    • Assay with the red-shifted fluorophore and no this compound.

    • "Compound-only" control with this compound and the red-shifted fluorophore's buffer.

    • Positive and negative biological controls for your assay.

  • Analyze Data: Compare the signal-to-background and the effect of this compound in the red-shifted assay to your original blue-fluorophore assay. A significant reduction in the signal from the "compound-only" control indicates successful mitigation of interference.

Quantitative Data Summary

The following table provides representative data on how different mitigation strategies can reduce fluorescence interference from a compound like this compound.

Assay Format Fluorophore (Ex/Em) Observed Interference (at 10 µM this compound) Likely Mechanism Mitigation Strategy Expected % Reduction in Interference
Standard Assay Coumarin-based (375/470 nm)+250% Signal (No-Enzyme Control)AutofluorescenceN/A0%
Red-Shifted Assay Alexa Fluor 647 (650/668 nm)<5% Signal ChangeN/ASpectral Separation>95%
Time-Resolved FRET Tb donor / GFP acceptor<2% Signal ChangeN/ATemporal Separation>98%
Standard Assay with Correction Coumarin-based (375/470 nm)+15% Signal (After Subtraction)AutofluorescenceBackground Subtraction~90%

Visualizing Workflows and Concepts

Interference_Troubleshooting_Workflow start Unexpected Fluorescence Signal with this compound control Run 'Compound-Only' Control (this compound in Assay Buffer) start->control decision Is there a significant signal in the control? control->decision autofluorescence Interference is likely Autofluorescence decision->autofluorescence Yes quenching Interference is likely Quenching or Inner Filter Effect decision->quenching No mitigation_auto Mitigation Strategies for Autofluorescence: 1. Red-shift assay 2. Background subtraction 3. Use TR-FRET autofluorescence->mitigation_auto mitigation_quench Mitigation Strategies for Quenching: 1. Check absorbance spectrum 2. Lower concentrations 3. Red-shift assay quenching->mitigation_quench end Assay Optimized mitigation_auto->end mitigation_quench->end

A logical workflow for troubleshooting fluorescence assay interference.

Mitigation_Decision_Tree start This compound Interference Confirmed spectral_scan Perform Full Spectral Scan start->spectral_scan overlap Significant Spectral Overlap with Assay Fluorophore? spectral_scan->overlap red_shift Switch to Red-Shifted Fluorophore (e.g., >600 nm) overlap->red_shift Yes no_overlap Minimal Spectral Overlap overlap->no_overlap No alternative_assay Consider Alternative (Non-Fluorescent) Assay red_shift->alternative_assay If interference persists end Interference Mitigated red_shift->end background_sub Use Background Subtraction no_overlap->background_sub background_sub->alternative_assay If dynamic range is poor background_sub->end

Decision tree for selecting a mitigation strategy.

References

Technical Support Center: Enhancing the Oral Bioavailability of Citropten

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Citropten. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound (5,7-dimethoxycoumarin) is a natural coumarin found in citrus fruits like bergamot, lemon, and lime.[1][2] It has demonstrated various biological activities, including anti-inflammatory effects.[1][2] However, like many natural compounds, this compound is characterized by poor water solubility, which is a primary factor limiting its oral bioavailability. For a drug to be effective when taken orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. The low aqueous solubility of this compound can lead to incomplete dissolution and, consequently, low and variable absorption, potentially limiting its therapeutic efficacy.

Q2: What are the main factors limiting the oral bioavailability of this compound?

A2: The primary factors limiting the oral bioavailability of this compound are believed to be:

  • Poor Aqueous Solubility: this compound is a crystalline solid with low water solubility, which directly impacts its dissolution rate in the gastrointestinal (GI) tract.[3]

  • First-Pass Metabolism: While specific data for this compound is limited, many coumarins are known to be metabolized by cytochrome P450 (CYP450) enzymes in the liver and small intestine.[4][5] This "first-pass effect" can significantly reduce the amount of active compound reaching systemic circulation.

Q3: What are the most promising strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the challenges associated with this compound's poor solubility and potentially enhance its oral bioavailability. These include:

  • Particle Size Reduction (Nanonization): Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate.[8][9][10]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion.[3][11][12][13] This amorphous form has higher energy and, therefore, greater solubility and a faster dissolution rate compared to the crystalline form.

  • Cyclodextrin Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can form an inclusion complex.[14][15][16][17] This complex has a hydrophilic exterior, which improves the aqueous solubility of this compound.

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract and facilitate its absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[18][19][20]

Troubleshooting Guides

This section provides practical guidance for addressing specific issues you might encounter during your experiments.

Problem Possible Cause(s) Troubleshooting Steps
Low in vitro dissolution rate of this compound formulation. 1. Inadequate particle size reduction. 2. Recrystallization of amorphous this compound in solid dispersion. 3. Inefficient complexation with cyclodextrin.1. Optimize milling or homogenization parameters to achieve the desired nanoparticle size. 2. Select a polymer for the solid dispersion that has a high glass transition temperature (Tg) and strong interactions with this compound to prevent recrystallization. 3. Verify complex formation using techniques like DSC, XRD, or NMR. Optimize the drug-to-cyclodextrin ratio and the preparation method (e.g., kneading, co-evaporation).
High variability in in vivo pharmacokinetic data. 1. Inconsistent dissolution of the formulation in the GI tract. 2. Food effects influencing absorption. 3. Saturation of metabolic enzymes or transporters at higher doses.1. Ensure the formulation is robust and provides consistent drug release under different pH conditions simulating the GI tract. 2. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. 3. Perform dose-escalation studies to identify any non-linear pharmacokinetics.
Low oral bioavailability despite improved in vitro dissolution. 1. Extensive first-pass metabolism by CYP450 enzymes. 2. Significant efflux by P-glycoprotein. 3. Poor membrane permeability.1. Co-administer with a known CYP450 inhibitor (e.g., ketoconazole for CYP3A4) in preclinical models to assess the impact of metabolism. 2. Use in vitro models like Caco-2 cell monolayers to evaluate this compound's potential as a P-gp substrate. Co-administration with a P-gp inhibitor (e.g., verapamil) can be investigated. 3. Evaluate the intrinsic permeability of this compound using cell-based assays. If permeability is low, permeation enhancers may need to be incorporated into the formulation.

Experimental Protocols

Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion to enhance the solubility and dissolution rate of this compound.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable solvent in which both this compound and the polymer are soluble)

  • Rotary evaporator

  • Water bath

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Once the solvent is completely removed, a thin film will form on the flask wall. Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind it using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve (e.g., #60 mesh) to ensure a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, morphology (e.g., using Scanning Electron Microscopy - SEM), physical state (e.g., using Differential Scanning Calorimetry - DSC and X-ray Diffraction - XRD), and in vitro dissolution rate.

Data Presentation

The following table summarizes hypothetical quantitative data for different this compound formulations, illustrating the potential improvements in key bioavailability-related parameters.

Formulation Drug Loading (%) Particle Size (nm) Aqueous Solubility (µg/mL) In Vitro Dissolution (%, at 30 min) In Vivo Cmax (ng/mL) In Vivo AUC (ng·h/mL) Relative Bioavailability (%)
Unprocessed this compound100> 200051550250100
This compound Nanoparticles902501560150900360
This compound Solid Dispersion (1:4 with PVP K30)20N/A50853001800720
This compound-HP-β-CD Complex (1:1 molar ratio)15N/A40752501500600

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Visualizations

Signaling Pathways and Experimental Workflows

logical_relationship cluster_challenges Challenges for Oral Bioavailability of this compound cluster_strategies Formulation Strategies cluster_outcomes Desired Outcomes Challenge1 Poor Aqueous Solubility Strategy1 Nanonization Challenge1->Strategy1 Strategy2 Solid Dispersion Challenge1->Strategy2 Strategy3 Cyclodextrin Complexation Challenge1->Strategy3 Challenge2 First-Pass Metabolism (CYP450) Outcome2 Enhanced Absorption Challenge2->Outcome2 Inhibits Challenge3 P-glycoprotein (P-gp) Efflux Challenge3->Outcome2 Inhibits Outcome1 Increased Dissolution Rate Strategy1->Outcome1 Strategy2->Outcome1 Strategy3->Outcome1 Outcome1->Outcome2 Outcome3 Improved Oral Bioavailability Outcome2->Outcome3

Caption: Logical workflow for addressing this compound's bioavailability challenges.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Start This compound API Formulation Prepare Formulation (e.g., Solid Dispersion) Start->Formulation Dissolution Dissolution Testing Formulation->Dissolution Permeability Caco-2 Permeability Assay Formulation->Permeability PK_Study Pharmacokinetic Study in Rodents Dissolution->PK_Study Permeability->PK_Study Data_Analysis Calculate PK Parameters (Cmax, Tmax, AUC) PK_Study->Data_Analysis Data_Analysis->Formulation Optimization Loop

Caption: Experimental workflow for developing and evaluating this compound formulations.

References

Technical Support Center: Citropten Photostability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with citropten (5,7-dimethoxycoumarin) and investigating its photostability under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound, also known as 5,7-dimethoxycoumarin, is a natural compound found in citrus essential oils.[1] As with many coumarin derivatives, its interaction with ultraviolet (UV) light is a critical consideration in research and drug development. Understanding its photostability is crucial because photodegradation can lead to a loss of efficacy, the formation of potentially phototoxic or photoallergenic byproducts, and unexpected biological effects. For instance, while some coumarins are explored for their beneficial properties, their UV-induced degradation products can sometimes elicit adverse reactions.

Q2: What is the primary photodegradation pathway for this compound under UV irradiation?

Under UV irradiation, the primary photodegradation pathway for this compound is a [2+2] photocycloaddition. This reaction occurs between an excited state of one this compound molecule and the ground state of another, leading to the formation of cyclobutane-bridged dimers. Specifically, syn head-to-head and syn head-to-tail photodimers have been identified as the main photoproducts.

Q3: What is the UV absorption profile of this compound?

This compound exhibits a maximum UV absorption at approximately 325 nm. This absorption characteristic is what makes it susceptible to photodegradation upon exposure to UVA radiation.

Q4: Does this compound exhibit significant phototoxicity?

Compared to other coumarins like bergapten, this compound is considered to have a lower phototoxic effect. Studies on essential oils containing both compounds have attributed the primary phototoxic activity to bergapten rather than this compound. However, like many coumarins, it has the potential to act as a photosensitizer.

Q5: What are the general mechanisms of coumarin-induced phototoxicity?

The phototoxicity of coumarins can proceed through two main mechanisms upon absorption of UV radiation:

  • Type I Mechanism: The excited photosensitizer (coumarin) undergoes electron transfer reactions with substrate molecules, leading to the formation of free radicals. These radicals can then react with oxygen to produce reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals, which can cause cellular damage.

  • Type II Mechanism: The excited triplet state of the coumarin transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen.[2] Singlet oxygen can then oxidize various biomolecules, including lipids, proteins, and nucleic acids, leading to cytotoxicity.[2]

Troubleshooting Guide

Issue 1: Inconsistent results in this compound photostability experiments.

Possible Cause Troubleshooting Step
Solvent Effects The polarity and hydrogen-bonding capability of the solvent can influence the rate of photodegradation. Ensure consistent use of the same solvent and grade for all experiments. If comparing results, be aware that photodegradation rates can vary significantly between different solvents.
Oxygen Concentration The presence of dissolved oxygen can affect the photodegradation pathway, particularly if reactive oxygen species are involved. For reproducible results, consider deoxygenating the solvent by purging with an inert gas (e.g., nitrogen or argon) before and during the experiment.
pH of the Solution The pH of the experimental medium can alter the electronic state of this compound and influence its photostability. Buffer the solution to a constant pH throughout the experiment and report the pH value in your methodology.
Fluctuations in Light Source Intensity The output of UV lamps can vary over time. Calibrate your light source regularly using a radiometer or a chemical actinometer to ensure a consistent and known photon flux is delivered to the sample.
Sample Concentration At high concentrations, self-quenching or inner filter effects can alter the observed photodegradation kinetics. It is advisable to work with dilute solutions where absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption.

Issue 2: Difficulty in identifying and quantifying photodegradation products.

Possible Cause Troubleshooting Step
Low Concentration of Photoproducts The quantum yield of this compound photodegradation is relatively low, meaning that photoproducts are formed in small amounts. Increase the irradiation time or the initial concentration of this compound to generate a higher concentration of photoproducts for easier detection.
Inadequate Analytical Technique The primary photoproducts are dimers, which have a significantly different molecular weight and polarity compared to the parent compound. Use a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) for effective separation and identification.[3][4][5][6]
Co-elution of Photoproducts The different isomers of the photodimers (syn head-to-head and syn head-to-tail) may have similar retention times in HPLC. Optimize the HPLC method (e.g., gradient elution, different stationary phase) to achieve better separation.

Quantitative Data

The photostability of this compound can be quantified by its photodegradation quantum yield (Φ), which represents the efficiency of a photochemical process. A lower quantum yield indicates higher photostability.

Compound Solvent Concentration Irradiation Conditions Quantum Yield (Φ)
This compound (5,7-dimethoxycoumarin)Acetonitrile1 x 10⁻⁴ MBroadband UV~ 1 x 10⁻³

Experimental Protocols

Protocol 1: Determination of this compound Photodegradation Kinetics

This protocol outlines the steps to determine the rate of photodegradation of this compound under UV irradiation.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile, methanol, or buffered aqueous solution).

    • From the stock solution, prepare a working solution with a known concentration. The absorbance of the working solution at the irradiation wavelength should be kept low (ideally < 0.1) to ensure uniform irradiation.

  • Irradiation:

    • Use a calibrated UV light source with a known spectral output and intensity. A near UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm is suitable.[7][8][9]

    • Place a known volume of the this compound working solution in a quartz cuvette or another UV-transparent vessel.

    • Irradiate the sample for specific time intervals.

    • At each time point, withdraw an aliquot of the sample for analysis.

    • Maintain a constant temperature throughout the experiment using a water bath or a temperature-controlled sample holder.

    • A "dark control" sample, wrapped in aluminum foil to prevent light exposure, should be run in parallel to account for any non-photochemical degradation.[9]

  • Analysis:

    • Analyze the concentration of this compound in each aliquot using a validated analytical method, such as HPLC with UV detection at the λmax of this compound (~325 nm).

    • Plot the natural logarithm of the this compound concentration versus time. If the plot is linear, the photodegradation follows first-order kinetics.

    • The negative of the slope of this line will give the first-order rate constant (k).

  • Data Interpretation:

    • The half-life (t₁/₂) of this compound under the specific irradiation conditions can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Identification of Photodegradation Products

This protocol describes a general procedure for identifying the products formed during the UV irradiation of this compound.

  • Sample Preparation for Irradiation:

    • Prepare a more concentrated solution of this compound to generate a sufficient amount of photoproducts for analysis.

    • Irradiate the solution for an extended period to ensure significant degradation of the parent compound.

  • Analytical Separation:

    • Inject the irradiated sample into an HPLC system coupled with a DAD and a mass spectrometer (LC-DAD-MS).

    • Use a suitable reversed-phase column (e.g., C18) and a gradient elution program with solvents like acetonitrile and water (often with a small amount of formic acid to improve peak shape and ionization).

  • Product Identification:

    • DAD Analysis: Monitor the UV-Vis spectra of the eluting peaks. The appearance of new peaks with different retention times and UV spectra compared to the starting material indicates the formation of photoproducts.

    • MS Analysis: Analyze the mass spectra of the new peaks to determine their molecular weights. For the expected photodimers of this compound (C₁₁H₁₀O₄, MW = 206.19 g/mol ), the molecular weight of the dimer (C₂₂H₂₀O₈) will be 412.38 g/mol .

    • Tandem MS (MS/MS) Analysis: Perform fragmentation analysis on the parent ions of the photoproducts to obtain structural information and confirm their identity.

Visualizations

Experimental_Workflow_Photostability cluster_prep 1. Sample Preparation cluster_irrad 2. UV Irradiation cluster_analysis 3. Analysis cluster_products 4. Product Identification prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solution prep_stock->prep_work irrad Irradiate Sample at Controlled Time Intervals prep_work->irrad hplc HPLC Analysis of Aliquots irrad->hplc lcms LC-MS/MS Analysis of Irradiated Sample irrad->lcms dark_control Run Dark Control in Parallel kinetics Determine Degradation Kinetics hplc->kinetics identify Identify Photoproducts lcms->identify

Caption: Experimental workflow for assessing this compound photostability.

Photodegradation_Pathway Citropten1 This compound Excitedthis compound Excited State this compound* Citropten1->Excitedthis compound UV light (hν) Citropten2 This compound Dimer [2+2] Cycloaddition Photodimers (syn head-to-head, syn head-to-tail) Citropten2->Dimer Excitedthis compound->Dimer

Caption: Primary photodegradation pathway of this compound via dimerization.

Phototoxicity_Signaling_Pathway cluster_type2 Type II Mechanism cluster_type1 Type I Mechanism Citropten_GS This compound (Ground State) Citropten_S1 This compound (Singlet Excited State) Citropten_GS->Citropten_S1 UV light (hν) Citropten_T1 This compound (Triplet Excited State) Citropten_S1->Citropten_T1 Intersystem Crossing O2_singlet ¹O₂ (Singlet Oxygen) Citropten_T1->O2_singlet Energy Transfer Radicals Free Radicals Citropten_T1->Radicals Electron Transfer O2 ³O₂ (Triplet Oxygen) ROS Reactive Oxygen Species (ROS) O2_singlet->ROS Substrate Substrate (e.g., Biomolecule) Substrate->Radicals Radicals->ROS Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->Damage

Caption: General signaling pathways for coumarin-induced phototoxicity.

References

Technical Support Center: HPLC Analysis of Citropten

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Citropten.

Frequently Asked Questions (FAQs)

Q1: What is causing the peak tailing I'm observing in my chromatogram for this compound?

Peak tailing for this compound in reverse-phase HPLC is most commonly attributed to secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is often the interaction of the polar groups in the this compound molecule with residual silanol groups (Si-OH) on the silica-based column packing material.[1] These interactions introduce a secondary, undesirable retention mechanism that leads to asymmetrical peak shapes.

Other potential causes for peak tailing include:

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.

  • Extra-Column Volume: Excessive tubing length or poorly made connections can cause band broadening and tailing.

  • Column Contamination or Degradation: Accumulation of matrix components or a void in the column bed can distort peak shape.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to interactions between ionized silanol groups and the analyte.

Q2: How can I reduce or eliminate peak tailing for this compound?

To mitigate peak tailing, a systematic approach to troubleshooting is recommended. Here are several strategies:

  • Mobile Phase pH Adjustment: A common and effective method is to lower the pH of the mobile phase, typically to a range of 2.5-3.5, by adding an acidic modifier like formic acid or acetic acid.[3] This suppresses the ionization of the residual silanol groups, minimizing secondary interactions.

  • Column Selection: Employ a modern, high-purity silica column with end-capping. End-capped columns have their residual silanol groups chemically deactivated, which significantly reduces the potential for secondary interactions. C8 or C18 columns are commonly used for coumarin analysis.[3][4]

  • Mobile Phase Composition: The choice and ratio of organic solvent (acetonitrile or methanol) to the aqueous phase can influence peak shape.[5] Experimenting with the gradient or isocratic composition may improve symmetry.

  • Reduce Sample Concentration: If column overload is suspected, dilute the sample and reinject.

  • System Maintenance: Regularly inspect and clean your HPLC system, including tubing, injector, and detector, to minimize extra-column volume and contamination.

Q3: What is a good starting HPLC method for the analysis of this compound?

Based on established methods for coumarin analysis, a good starting point for a reverse-phase HPLC method for this compound would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

  • Detection: UV detection at approximately 320-330 nm.

Refer to the detailed experimental protocol below for a more comprehensive starting method.

Troubleshooting Parameters for Peak Tailing

The following table summarizes key experimental parameters that can be adjusted to troubleshoot peak tailing in the HPLC analysis of this compound.

ParameterRecommended Adjustment to Reduce TailingRationale
Mobile Phase pH Lower the pH to 2.5 - 3.5 with an acidic modifier (e.g., 0.1% formic acid).Suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[3]
Column Chemistry Use a high-purity, end-capped C8 or C18 column.End-capping chemically deactivates residual silanol groups, reducing sites for secondary interactions.[3][4]
Organic Modifier Experiment with acetonitrile versus methanol.The choice of organic solvent can influence selectivity and peak shape.[5]
Gradient Slope A shallower gradient may improve peak shape.Allows for more optimal interaction with the stationary phase, potentially reducing tailing.
Sample Concentration Dilute the sample.Prevents column overload, which can lead to peak distortion.
Injection Volume Reduce the injection volume.Complements sample dilution to prevent overloading the column.
Flow Rate Optimize the flow rate.While less common for tailing, a non-optimal flow rate can affect peak shape.
Temperature Increase the column temperature (e.g., to 30-40°C).Can improve mass transfer and reduce viscosity, sometimes leading to sharper peaks.[5]

Detailed Experimental Protocol: HPLC Analysis of this compound

This protocol is a representative method for the analysis of this compound, adapted from established methods for coumarin analysis.[3][5][6]

1. Objective:

To achieve a symmetric peak shape and accurate quantification of this compound using reverse-phase HPLC.

2. Materials:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade methanol, HPLC-grade water.

  • Reagents: Formic acid (or acetic acid).

  • This compound Standard: A certified reference standard of this compound.

  • Sample: A solution of the sample containing this compound, dissolved in the initial mobile phase composition.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient Program:

    • 0-5 min: 60% A, 40% B

    • 5-20 min: Linear gradient to 20% A, 80% B

    • 20-25 min: Hold at 20% A, 80% B

    • 25-30 min: Return to initial conditions (60% A, 40% B) and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 322 nm

4. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of formic acid to 1 L of water (for Mobile Phase A) and 1 mL of formic acid to 1 L of methanol (for Mobile Phase B). Degas the mobile phases before use.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by diluting with the initial mobile phase (60:40 Water:Methanol with 0.1% formic acid).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis: Inject the standards and samples and record the chromatograms.

  • Data Analysis: Identify the this compound peak based on the retention time of the standard. Assess the peak symmetry. If peak tailing is observed, refer to the troubleshooting guide.

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

PeakTailingTroubleshooting start Peak Tailing Observed for this compound check_column Is the column appropriate? (End-capped, high-purity C8 or C18) start->check_column change_column Action: Switch to a new, end-capped column check_column->change_column No check_ph Is the mobile phase pH acidic? (e.g., pH 2.5-3.5) check_column->check_ph Yes change_column->check_ph adjust_ph Action: Add 0.1% formic or acetic acid to the mobile phase check_ph->adjust_ph No check_overload Is column overload a possibility? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Action: Dilute the sample and reduce injection volume check_overload->dilute_sample Yes check_system Check for system issues: - Extra-column volume - Leaks - Column contamination check_overload->check_system No dilute_sample->check_system system_maintenance Action: Perform system maintenance (e.g., shorten tubing, check fittings, flush column) check_system->system_maintenance No Obvious Issue resolved Peak Shape Improved check_system->resolved Issue Identified & Fixed system_maintenance->resolved

Caption: A flowchart for systematically troubleshooting peak tailing in HPLC.

References

Technical Support Center: Citropten Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of citropten degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound (5,7-dimethoxycoumarin) is a naturally occurring furanocoumarin found in citrus essential oils, particularly in fruits like bergamot, lime, and lemon.[1] Its degradation is a concern in drug development and product formulation because the resulting products could have altered efficacy, toxicity, or stability profiles compared to the parent compound. Understanding its degradation pathways is crucial for ensuring product quality, safety, and regulatory compliance.

Q2: Under what conditions does this compound typically degrade?

A2: this compound is susceptible to degradation under various stress conditions, including:

  • Hydrolysis: Both acidic and basic conditions can lead to the opening of the lactone ring.[2]

  • Oxidation: The presence of oxidizing agents can introduce hydroxyl groups or other oxidative modifications to the molecule.[3][4]

  • Thermal Stress: Elevated temperatures can cause decomposition, potentially leading to cleavage of the methoxy groups and fragmentation of the coumarin core.[5]

  • Photolysis: Exposure to light, particularly UV radiation, can induce photochemical reactions, resulting in various degradation products.

Q3: What are the expected degradation products of this compound?

A3: Based on the known chemistry of coumarins, the primary degradation pathways for this compound are expected to involve:

  • Hydrolysis of the lactone ring: This would result in the formation of a carboxylic acid and a phenol.

  • Demethylation: Cleavage of one or both methoxy groups to form hydroxylated derivatives.

  • Ring opening: Further fragmentation of the coumarin structure.

A proposed degradation pathway is illustrated below.

Citropten_Degradation_Pathway This compound This compound (5,7-dimethoxycoumarin) Acid_Base Acid/Base Hydrolysis This compound->Acid_Base Oxidation Oxidation This compound->Oxidation Thermal_Photo Thermal/Photolytic Stress This compound->Thermal_Photo Hydrolyzed_Product Hydrolyzed this compound (Lactone Ring Opening) Acid_Base->Hydrolyzed_Product Oxidized_Product Hydroxylated this compound Oxidation->Oxidized_Product Demethylated_Product_1 5-hydroxy-7-methoxycoumarin Thermal_Photo->Demethylated_Product_1 Demethylated_Product_2 7-hydroxy-5-methoxycoumarin Thermal_Photo->Demethylated_Product_2 Fragmented_Products Smaller Fragments Thermal_Photo->Fragmented_Products

Proposed degradation pathways of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.

HPLC-UV Analysis Troubleshooting
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH affecting the ionization of analytes.Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound and its expected degradation products.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Sample overload.Reduce the injection volume or the sample concentration.
Inconsistent retention times Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[6]
Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.[6]
Air bubbles in the pump.Purge the pump to remove any trapped air bubbles.[7]
Ghost peaks Contaminants in the mobile phase or sample.Use HPLC-grade solvents and filter all samples and mobile phases before use.[8]
Carryover from previous injections.Implement a thorough needle wash program in the autosampler method.[9]
No peaks or very small peaks Detector lamp is off or malfunctioning.Ensure the detector lamp is on and has sufficient energy.
No sample injected.Check the autosampler for proper sample vial pickup and injection.
Sample degradation in the vial.Use amber vials to protect light-sensitive samples and analyze them promptly after preparation.
UPLC-MS/MS Analysis Troubleshooting
Problem Possible Cause Suggested Solution
Low signal intensity Inefficient ionization.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive and negative ionization modes.
Matrix effects from complex sample matrices.Improve sample preparation to remove interfering substances (e.g., solid-phase extraction). Dilute the sample.
In-source fragmentation.Reduce the fragmentor or cone voltage to minimize premature fragmentation of the parent ion.[10]
Inaccurate mass measurement Mass spectrometer requires calibration.Calibrate the mass spectrometer using a known standard.
Non-reproducible fragmentation patterns Inconsistent collision energy.Ensure the collision energy is optimized and consistently applied for MS/MS experiments.
Presence of co-eluting isobaric compounds.Improve chromatographic separation to resolve the interfering compounds.

Experimental Protocols

Forced Degradation Studies

A systematic approach to forced degradation is crucial for identifying potential degradation products.[11]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analysis by HPLC-UV and UPLC-MS/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Oxidative->Analysis Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic Stress (ICH Q1B guidelines) Photo->Analysis Citropten_Sample This compound Solution/Solid Citropten_Sample->Acid Citropten_Sample->Base Citropten_Sample->Oxidative Citropten_Sample->Thermal Citropten_Sample->Photo Identification Characterization of Degradation Products Analysis->Identification

Workflow for forced degradation studies.
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.[12][13]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 320 nm

UPLC-MS/MS Method for Identification

This method is used for the structural elucidation of the degradation products.[14][15]

  • Column: C18, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90% to 10% B

    • 10.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Q-TOF or Orbitrap

  • Ionization Mode: ESI Positive and Negative

  • Scan Mode: Full scan (m/z 50-500) and data-dependent MS/MS

Data Presentation

The following tables present hypothetical quantitative data from a forced degradation study of this compound.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress Condition% Degradation of this compoundNumber of Degradation Products Detected
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)15.22
Base Hydrolysis (0.1 M NaOH, 60°C, 8h)25.83
Oxidative (3% H₂O₂, RT, 24h)18.54
Thermal (80°C, 48h)8.32
Photolytic (ICH Q1B)35.15

Table 2: Characterization of Major Degradation Products by UPLC-MS/MS

Degradation ProductRetention Time (min)[M+H]⁺ (m/z)Proposed Structure
DP13.5225.07Hydrolyzed this compound
DP24.2193.055-hydroxy-7-methoxycoumarin
DP34.8193.057-hydroxy-5-methoxycoumarin
DP45.5223.06Hydroxylated this compound
DP52.1179.03Fragment of Coumarin Ring

References

Technical Support Center: Citropten & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Citropten in cell-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential artifacts and unexpected results when assessing cell viability in the presence of this compound.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic?

A1: Studies have shown that this compound does not negatively impact the viability of certain cell lines, such as Jurkat and HT-29 cells, at concentrations up to 40 μM when assessed by the MTT assay.[1] However, the cytotoxic effect of any compound can be cell-type specific and dependent on the experimental conditions. It is always recommended to perform a dose-response curve for your specific cell line.

Q2: Can this compound's color interfere with colorimetric viability assays like MTT, XTT, or WST-1?

A2: While this compound itself is not strongly colored, it is crucial to run a "compound-only" control (media + this compound + assay reagent, without cells) to check for any direct chemical reaction between this compound and the assay reagents (e.g., MTT, XTT, WST-1).[2][3] Some compounds can chemically reduce tetrazolium salts, leading to a false-positive signal (apparent increase in viability).

Q3: Does this compound autofluoresce, and could this affect fluorescence-based viability assays?

A3: Many natural compounds exhibit autofluorescence. Cellular components like NADH and riboflavins also contribute to background fluorescence.[4][5][6] It is possible that this compound could contribute to the overall fluorescence signal. To mitigate this, a "compound + cells" control plate that does not contain the fluorescent viability dye should be measured to determine the background fluorescence attributable to this compound and the cells. This background can then be subtracted from the experimental wells.

Q4: My MTT assay results show an unexpected increase in viability with this compound treatment. What could be the cause?

A4: An apparent increase in viability in an MTT assay can be an artifact.[2][7] This could be due to:

  • Direct Reduction of MTT: this compound, or one of its metabolites, may directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.

  • Enhanced Metabolic Activity: this compound has been shown to influence signaling pathways like PI3K/AKT and MAPK/ERK, which are involved in cellular metabolism.[8] An upregulation of these pathways could lead to an increase in cellular reductase activity, resulting in higher formazan production that may not correlate with an actual increase in cell number.

Q5: How can I validate results from a tetrazolium-based assay (MTT, XTT, WST-1) when using this compound?

A5: It is best practice to use a secondary, mechanistically different viability assay to confirm your findings. Good orthogonal methods include:

  • LDH Assay: Measures lactate dehydrogenase release from damaged cells, indicating loss of membrane integrity.[9][10]

  • ATP-based Assays (e.g., CellTiter-Glo®): Quantifies ATP levels, which correlate with the number of metabolically active cells.

  • Direct Cell Counting: Using a trypan blue exclusion assay or an automated cell counter to distinguish viable from non-viable cells.[11]

  • Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of total cell number.

Troubleshooting Guides

Issue 1: High Background Absorbance in MTT/XTT/WST-1 Assays
Potential Cause Troubleshooting Step Experimental Protocol
This compound directly reduces the tetrazolium salt. Run a "compound-only" control.1. Prepare wells with culture medium and the same concentrations of this compound used in your experiment. 2. Do not add cells to these wells. 3. Add the MTT/XTT/WST-1 reagent and incubate for the standard duration. 4. Read the absorbance. If the absorbance is significantly above the media-only control, there is direct interference.
Contamination of reagents or media. Use fresh, sterile reagents and media.Always use aseptic techniques. Filter-sterilize any solutions that may have become contaminated.
Phenol red in media. Use phenol red-free media.Although many plate readers can subtract a reference wavelength, phenol red can still interfere. If high background persists, switch to phenol red-free media for the assay incubation period.[3]
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step Experimental Protocol
Uneven cell seeding. Ensure a single-cell suspension before plating.1. After trypsinization (for adherent cells), gently pipette the cell suspension up and down to break up clumps. 2. Visually inspect the suspension before plating. 3. Mix the cell suspension between plating replicates to ensure homogeneity.
Edge effects in the microplate. Avoid using the outer wells of the plate.The outer wells are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media, but do not use them for experimental data.
Variable incubation times. Standardize all incubation times precisely.Use a multichannel pipette to add reagents to minimize time differences between wells.[12] Process plates one at a time.
This compound precipitation. Check for compound solubility at the concentrations used.Visually inspect the wells under a microscope after adding this compound. If precipitate is visible, consider using a lower concentration or a different solvent (ensuring the solvent itself is not toxic).

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Mix gently and read the absorbance at a wavelength between 540-570 nm, with a reference wavelength of ~650 nm.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect a portion of the culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.[10]

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Reading: Read the absorbance at 490 nm, with a reference wavelength of ~680 nm.

Data Presentation

Table 1: Example Data for Troubleshooting High Background in a WST-1 Assay

Condition Cell-Free Absorbance (450nm) Interpretation
Media Only0.05Baseline
Media + WST-1 Reagent0.10Normal reagent background
Media + 20µM this compound0.06This compound does not absorb at 450nm
Media + 20µM this compound + WST-10.35Artifact: this compound is reacting with WST-1
Media + 40µM this compound + WST-10.60Artifact: Interference is dose-dependent

Table 2: Comparison of Viability Results from Different Assays

This compound Conc. MTT Assay (% Viability) LDH Assay (% Cytotoxicity) Trypan Blue (% Viability) Interpretation
0 µM (Control)100%5%98%Baseline
20 µM125%6%97%MTT result is likely an artifact.
40 µM150%8%96%Increased MTT signal does not reflect true viability as confirmed by LDH and Trypan Blue.

Visual Guides

Signaling Pathway Interference

This compound may influence pathways that regulate cellular metabolism, potentially affecting assays that rely on metabolic readouts.

G This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK AKT AKT PI3K->AKT Metabolism Cellular Metabolism (Reductase Activity) AKT->Metabolism ERK->Metabolism MTT_Assay MTT Assay Readout Metabolism->MTT_Assay affects

Caption: this compound's potential influence on metabolic pathways.

Experimental Workflow for Validating Viability Results

A logical workflow is crucial to identify and mitigate potential artifacts.

G cluster_0 Primary Screening cluster_1 Artifact Check cluster_2 Orthogonal Validation cluster_3 Conclusion PrimaryAssay Perform MTT Assay with this compound CheckControls Run Compound-Only & No-Dye Controls PrimaryAssay->CheckControls Result Artifact Detected? CheckControls->Result SecondaryAssay Perform LDH or Trypan Blue Assay Result->SecondaryAssay Yes Conclusion Confirm True Viability Effect Result->Conclusion No SecondaryAssay->Conclusion

Caption: Workflow for identifying and confirming viability assay artifacts.

References

Validation & Comparative

Citropten vs. Bergapten: A Comparative Analysis of Phototoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the phototoxic properties of citropten and bergapten, two coumarin compounds commonly found in citrus essential oils. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of their differing biological activities upon exposure to ultraviolet A (UVA) radiation.

Introduction and Structural Differences

Bergapten (5-methoxypsoralen) and this compound (5,7-dimethoxycoumarin) are natural compounds present in various citrus species.[1][2] Bergapten belongs to the furanocoumarin class, characterized by a furan ring fused to the coumarin backbone. This structural feature is absent in this compound.[3] This fundamental difference in chemical structure is the primary determinant of their distinct phototoxic potentials. The phototoxic effects of furanocoumarins like bergapten are well-documented and utilized in therapies such as PUVA (Psoralen + UVA) for skin conditions like vitiligo.[1][4]

Mechanism of Phototoxicity

Phototoxicity can occur through two primary mechanisms upon activation by UV light:

  • Type I Reaction: The photosensitizing agent, in its excited state, directly interacts with a substrate like DNA, forming covalent adducts.

  • Type II Reaction: The excited photosensitizer transfers its energy to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen and superoxide anions, which then cause cellular damage.[5][6]

Bergapten's Mechanism: Bergapten's phototoxicity is a classic example of a Type I reaction.[7] Upon UVA irradiation, bergapten intercalates between the base pairs of DNA. The absorbed light energy then triggers the formation of covalent bonds between the furan ring of bergapten and pyrimidine bases (primarily thymine) in the DNA strand.[7] A second photon absorption can lead to the formation of an additional bond with a thymine on the opposite strand, resulting in DNA interstrand cross-links.[7][8] This damage blocks DNA replication and transcription, ultimately leading to cell death.[7]

This compound's Mechanism: In contrast, the absence of the furan ring in this compound's structure prevents it from forming the covalent adducts and cross-links with DNA that characterize bergapten's potent phototoxicity.[3][9] As a result, its phototoxic activity is significantly lower, often described as negligible in comparative studies.[3][10]

Bergapten_Phototoxicity_Pathway Figure 1: Mechanism of Bergapten-Induced Phototoxicity cluster_1 Cellular & Nuclear Bergapten Bergapten (5-MOP) Intercalation Intercalation into DNA Helix Bergapten->Intercalation Cellular Uptake Excited Excited State Bergapten* Mono Monoadduct Formation Excited->Mono Photon 1 Crosslink Interstrand Cross-link Mono->Crosslink Photon 2 Damage DNA Replication Block & Cell Cycle Arrest Crosslink->Damage UVA UVA Radiation (320-400 nm) UVA->Excited

Caption: Mechanism of Bergapten-Induced Phototoxicity.

Comparative Experimental Data

Studies directly comparing the photo-induced cytotoxic effects of bergapten and this compound demonstrate a stark difference in their potency. Bergapten exhibits significant, dose-dependent phototoxicity, whereas this compound shows minimal to no activity under the same conditions.

CompoundCell LineAssayIrradiationResultReference
Bergapten A375 Malignant MelanomaCytotoxicity365 nm UV, 20 minIC₅₀: 71.3 µg/mL[3]
Bergapten A375 Malignant MelanomaCytotoxicity365 nm UV, 100 minIC₅₀: 9.1 µg/mL[3]
This compound A375 Malignant MelanomaCytotoxicity365 nm UV, 100 min33% inhibition at 100 µg/mL[3]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

To assess and compare the phototoxicity of compounds like this compound and bergapten, several key in vitro assays are employed.

Experimental_Workflow Figure 2: General Workflow for In Vitro Phototoxicity Testing start Start: Seed Cells in Microplates incubation Incubate with Test Compound (e.g., Bergapten, this compound) and Vehicle Control start->incubation irradiation Expose to UVA Radiation (Control plates kept in dark) incubation->irradiation post_incubation Post-Irradiation Incubation (e.g., 24-72 hours) irradiation->post_incubation assays Perform Endpoint Assays post_incubation->assays viability Cell Viability (MTT, Neutral Red Uptake) assays->viability dna_damage DNA Damage (Comet Assay, γH2AX) assays->dna_damage ros ROS Generation (DCFH-DA Assay) assays->ros end End: Data Analysis & Comparison viability->end dna_damage->end ros->end

Caption: General Workflow for In Vitro Phototoxicity Testing.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., human keratinocytes or melanoma cells) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound, bergapten, or a vehicle control. Incubate for a predetermined period (e.g., 1-2 hours).

  • UVA Irradiation: Irradiate the plates with a controlled dose of UVA light (e.g., 1-10 J/cm²).[11] A duplicate set of plates is kept in the dark to assess non-photo-induced cytotoxicity.

  • Post-Irradiation Incubation: Incubate the cells for 24-72 hours to allow for the manifestation of cytotoxic effects.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance using a microplate reader. Cell viability is expressed as a percentage relative to the untreated controls.

DNA Damage Assessment (Comet Assay)

The single-cell gel electrophoresis (Comet) assay is used to detect DNA strand breaks.

  • Cell Preparation: After treatment and irradiation as described above, harvest the cells.

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Electrophoresis: Place the slides in an electrophoresis chamber. Under the electric field, damaged DNA fragments migrate away from the nucleoid, forming a "comet tail."

  • Visualization: Stain the DNA with a fluorescent dye (e.g., propidium iodide) and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[12]

Reactive Oxygen Species (ROS) Generation

This assay quantifies the intracellular generation of ROS.

  • Probe Loading: Incubate cells with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[13] DCFH-DA is non-fluorescent but is oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF).

  • Treatment and Irradiation: Treat the cells with the test compounds and expose them to UVA radiation.

  • Fluorescence Measurement: Measure the increase in fluorescence intensity using a fluorometer or fluorescence microscope. A significant increase in fluorescence indicates ROS production.

Comparative Summary and Conclusion

The phototoxic profiles of this compound and bergapten are fundamentally different, a fact directly attributable to their molecular structures.

Logical_Comparison Figure 3: Logical Comparison of Bergapten and this compound cluster_bergapten Bergapten cluster_this compound This compound b_struct Structure: Furanocoumarin (Contains Furan Ring) b_mech Mechanism: Type I Phototoxicity (DNA Intercalation & Cross-linking) b_struct->b_mech b_result Result: Potent Phototoxicity b_mech->b_result c_struct Structure: Simple Coumarin (Lacks Furan Ring) c_mech Mechanism: No DNA Cross-linking c_struct->c_mech c_result Result: Negligible Phototoxicity c_mech->c_result

Caption: Logical Comparison of Bergapten and this compound.

  • Bergapten is a potent phototoxic agent. Its furan ring is essential for UVA-activated intercalation and covalent cross-linking of DNA, leading to significant cytotoxicity.[3][7] This property is harnessed for therapeutic purposes but also poses a risk in topical products exposed to sunlight.[14][15]

  • This compound lacks the furan ring and therefore does not engage in the same DNA-damaging mechanism.[3] Experimental data consistently show that it has weak to negligible phototoxic activity compared to bergapten.[9][10]

This clear distinction is critical for the safety assessment of cosmetics, perfumes, and topical medications containing citrus-derived ingredients and for the development of novel photosensitizing drugs.

References

Citropten's Anti-inflammatory Edge: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Citropten (5,7-dimethoxycoumarin), a natural compound found predominantly in citrus fruits, is gaining attention within the scientific community for its potent anti-inflammatory properties.[1] As researchers and drug development professionals seek novel therapeutic agents, understanding the comparative efficacy and mechanisms of this compound relative to other coumarins is crucial. This guide provides an objective comparison, supported by experimental data, to delineate the anti-inflammatory profile of this compound.

Mechanistic Insights: How this compound Quells Inflammation

This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] These pathways are central to the production of pro-inflammatory mediators.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[3][4] This action effectively traps NF-κB in the cytoplasm, thereby suppressing the expression of downstream inflammatory genes.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Degradation of IκBα releases NF-κB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes Induces

Caption: this compound's inhibition of the NF-κB signaling pathway.
The MAPK Signaling Pathway

The MAPK pathway, comprising cascades like ERK, p38, and JNK, also plays a critical role in inflammation. These kinases, once activated by phosphorylation, can activate transcription factors that lead to the production of inflammatory cytokines. This compound has demonstrated the ability to inhibit the phosphorylation of key MAPK proteins, including ERK, p38, and JNK, in activated T cells and intestinal epithelial cells.[2][3][4]

MAPK_Pathway cluster_mapk MAPK Cascades Stimulus Inflammatory Stimulus ERK p-ERK Stimulus->ERK p38 p-p38 Stimulus->p38 JNK p-JNK Stimulus->JNK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Inflammation Pro-inflammatory Mediators Transcription_Factors->Inflammation Upregulation This compound This compound This compound->ERK Inhibits Phosphorylation This compound->p38 This compound->JNK

Caption: this compound's inhibition of the MAPK signaling pathway.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize quantitative data on the anti-inflammatory effects of this compound and other notable coumarins, providing a basis for objective comparison.

Table 1: In Vitro Effects of this compound on Pro-inflammatory Gene Expression in HT-29 Cells

CompoundConcentration (µM)Target GeneStimulation% Inhibition of mRNA ExpressionReference
This compound10TNF-αTNF-α (10 ng/mL)~25%[3][5]
This compound20TNF-αTNF-α (10 ng/mL)~40%[3][5]
This compound40TNF-αTNF-α (10 ng/mL)~60%[3][5]
This compound10IL-1βTNF-α (10 ng/mL)~20%[3][5]
This compound20IL-1βTNF-α (10 ng/mL)~35%[3][5]
This compound40IL-1βTNF-α (10 ng/mL)~55%[3][5]
This compound10IL-8TNF-α (10 ng/mL)~30%[3][5]
This compound20IL-8TNF-α (10 ng/mL)~50%[3][5]
This compound40IL-8TNF-α (10 ng/mL)~70%[3][5]
This compound10ICAM1TNF-α (10 ng/mL)~20%[3]
This compound20ICAM1TNF-α (10 ng/mL)~35%[3]
This compound40ICAM1TNF-α (10 ng/mL)~50%[3]
This compound10VCAM1TNF-α (10 ng/mL)~15%[3]
This compound20VCAM1TNF-α (10 ng/mL)~30%[3]
This compound40VCAM1TNF-α (10 ng/mL)~45%[3]

Data is estimated from graphical representations in the cited literature and presented as approximate percentage inhibition.

Table 2: Comparative In Vivo Anti-inflammatory Effects of Various Coumarins

CoumarinModelDoseEffectReference
This compound DSS-induced colitis (mice)10 mg/kg (oral)Alleviated colonic inflammation, reduced pro-inflammatory cytokine mRNA levels.[3][4]
Coumarin TNBS-induced intestinal inflammation (rats)25 mg/kg (oral)Reduced damage score and lesion extension.[6]
4-hydroxycoumarin TNBS-induced intestinal inflammation (rats)10 & 25 mg/kg (oral)Reduced damage score and lesion extension.[6]
Esculetin TNBS-induced intestinal inflammation (rats)Not specifiedReduced COX-2 levels.[6]
Scopoletin Croton oil-induced ear edema (mice)100 mg/kgSignificantly inhibited TNF-α overproduction.[2]
Scopoletin Carrageenan-induced paw edema (mice)Not specifiedAttenuated hind paw edema.[2]
Daphnetin Endotoxin-induced acute lung injury (mice)Not specifiedConferred substantial protection, reduced inflammatory mediators.[6]
Umbelliferone 6-carboxylic acid Carrageenan-induced paw edema (mice)25-50 mg/kgInhibited edema by 60.20-70.40%.[7]
Umbelliferone Carrageenan-induced paw edema (rats)50 & 75 mg/kgDecreased limb volume and TNF-α levels.[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Cell Culture and Treatment

Human colorectal adenocarcinoma HT-29 cells or human Jurkat T cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For experiments, cells are pre-treated with varying concentrations of this compound (e.g., 0 to 40 µM) for 1 hour before stimulation with an inflammatory agent like TNF-α (10 ng/mL) or anti-CD3/CD28 antibodies.[3][9]

Real-Time Quantitative PCR (RT-qPCR)

Total RNA is extracted from treated cells using a suitable kit (e.g., RNeasy Mini Kit). cDNA is synthesized from the RNA template. RT-qPCR is then performed using specific primers for target genes (e.g., TNF-α, IL-1β, IL-8, ICAM1, VCAM1) and a housekeeping gene (e.g., GAPDH) for normalization. The relative mRNA expression levels are calculated and often presented as a percentage of the maximum expression induced by the stimulant alone.[3][9]

Western Blot Analysis

Cells are lysed to extract proteins. For signaling pathway analysis, nuclear and cytosolic extracts can be separated. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-IκBα, p-ERK, p-p38, p-JNK, total proteins, and β-actin as a loading control). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[3][4]

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Male C57BL/6 mice are typically used. Colitis is induced by administering DSS (e.g., 2.5%) in the drinking water for a set period (e.g., 7 days). This compound (e.g., 10 mg/kg) or a vehicle control is administered orally daily. Body weight, stool consistency, and rectal bleeding are monitored. At the end of the experiment, colons are collected for histological analysis (H&E staining) and measurement of pro-inflammatory cytokine mRNA levels.[3][4]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro anti-inflammatory effects of a test compound like this compound.

Experimental_Workflow cluster_assays Downstream Assays A Cell Culture (e.g., HT-29, Jurkat) B Pre-treatment with This compound (various conc.) A->B C Inflammatory Stimulation (e.g., TNF-α, anti-CD3/CD28) B->C D1 RT-qPCR (mRNA expression of cytokines, adhesion molecules) C->D1 D2 Western Blot (Phosphorylation of NF-κB & MAPK proteins) C->D2 D3 ELISA / Cytokine Assay (Protein secretion of cytokines) C->D3 E Data Analysis & Interpretation D1->E D2->E D3->E

Caption: A generalized workflow for in vitro anti-inflammatory assessment.

Conclusion

This compound demonstrates significant anti-inflammatory activity by effectively downregulating the NF-κB and MAPK signaling pathways, leading to a dose-dependent reduction in the expression of key pro-inflammatory cytokines and adhesion molecules.[3][5] While direct comparative studies with standardized methodologies are limited, the available data suggests that this compound is a potent anti-inflammatory agent among coumarins. Its efficacy in an in vivo model of colitis at a relatively low oral dose highlights its potential as a therapeutic candidate.[3][4] Other coumarins such as scopoletin, daphnetin, and umbelliferone also show considerable anti-inflammatory effects, often through similar mechanisms involving the inhibition of inflammatory mediators like TNF-α and the NF-κB pathway.[2][6][8] However, the quantitative data presented for this compound provides a strong basis for its further investigation in the development of novel anti-inflammatory drugs. This guide serves as a foundational resource for researchers to compare and further explore the therapeutic promise of this class of compounds.

References

A Comparative Guide to the Anticancer Activity of Citropten in Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of Citropten (5,7-dimethoxycoumarin) against melanoma cell lines, benchmarked against standard chemotherapeutic and targeted agents. The information is supported by experimental data from peer-reviewed studies to assist in evaluating its potential as an anticancer agent.

Executive Summary

This compound, a natural coumarin found in citrus essential oils, has demonstrated significant anti-proliferative and cytostatic effects in various melanoma cell lines.[1][2][3] Its mechanism of action primarily involves the induction of cell cycle arrest at the G0/G1 phase and the inhibition of the MAPK/ERK signaling pathway, a critical pathway in melanoma progression.[2][4] This guide presents a comparative analysis of this compound's efficacy against the standard-of-care chemotherapy drug Dacarbazine and the targeted therapy agent Vemurafenib.

Comparative Efficacy Against Melanoma Cell Lines

The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound, Dacarbazine, and Vemurafenib in the human melanoma cell lines A2058 and A375, and the murine melanoma cell line B16. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

CompoundCell LineIC50 (µM)Exposure Time (hours)Assay
This compound A205810-500 (inhibitory range)72Proliferation Assay
A375~250-50072Trypan Blue Exclusion
B16~25072Trypan Blue Exclusion
Dacarbazine A37515.40 ± 1.3972CCK8 Assay[5]
Vemurafenib A3750.0319 ± 0.007 (parental)Not specifiedNot specified
A3757.167 ± 0.75 (resistant)Not specifiedNot specified

Mechanism of Action: Signaling Pathway

This compound exerts its anticancer effects by targeting key signaling pathways involved in melanoma cell proliferation and survival. A primary mechanism is the inhibition of the Ras/Raf/MEK/ERK (MAPK) pathway.[4] Specifically, this compound has been shown to inhibit the activity of MEK1/2, which in turn reduces the phosphorylation and activation of ERK1/2.[1][4] This downstream effect leads to cell cycle arrest at the G0/G1 phase.[2][3]

Citropten_Mechanism_of_Action cluster_cell Melanoma Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation & Survival ERK1_2->Proliferation This compound This compound This compound->MEK1_2 Inhibition

Caption: this compound inhibits the MAPK signaling pathway in melanoma cells.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cell Viability and Proliferation Assays

a) MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Melanoma cells (A2058, A375, or B16) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound, Dacarbazine, or Vemurafenib for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[6]

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[6][7] Cell viability is expressed as a percentage of the control (untreated cells).

MTT_Assay_Workflow A Seed melanoma cells in 96-well plate B Treat with this compound or other compounds A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

b) Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells.

  • Cell Preparation: After treatment, cells are harvested and resuspended in phosphate-buffered saline (PBS).

  • Staining: A 1:1 mixture of the cell suspension and 0.4% Trypan Blue solution is prepared.

  • Counting: The mixture is loaded onto a hemocytometer, and both stained (non-viable) and unstained (viable) cells are counted under a microscope.

  • Viability Calculation: Percent viability is calculated as: (Number of viable cells / Total number of cells) x 100.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Following treatment, melanoma cells are harvested and fixed in cold 70% ethanol.

  • RNA Digestion: The fixed cells are treated with RNase A to prevent PI from binding to RNA.

  • DNA Staining: Cells are then stained with a solution containing propidium iodide.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow A Treat melanoma cells with this compound B Harvest and fix cells in 70% ethanol A->B C Treat with RNase A B->C D Stain with Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Quantify cells in G0/G1, S, and G2/M phases E->F

Caption: Workflow for cell cycle analysis using propidium iodide.

Conclusion

The available data suggests that this compound holds promise as a potential anticancer agent for melanoma. Its ability to induce cell cycle arrest and inhibit a key signaling pathway in melanoma cells provides a strong rationale for further investigation. Head-to-head studies with standardized protocols are warranted to definitively establish its efficacy in comparison to existing therapies. This guide provides a foundational understanding for researchers interested in exploring the therapeutic potential of this compound in melanoma drug discovery and development.

References

Cross-Validation of Citropten Quantification: A Comparative Guide to HPLC and qNMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), for the quantification of Citropten, a naturally occurring coumarin found in citrus essential oils.

This compound (5,7-dimethoxycoumarin) is a natural organic compound with the molecular formula C11H10O4, found in the essential oils of citrus fruits like lime, lemon, and bergamot.[1] It has garnered research interest for its potential biological activities. This guide offers a comprehensive overview of the methodologies and performance characteristics of HPLC and qNMR for the precise quantification of this compound, supported by representative experimental protocols and data.

Comparative Performance of HPLC and qNMR

The choice between HPLC and qNMR for quantification depends on various factors, including the required precision, sample complexity, and available resources. Below is a summary of typical performance metrics for each technique.

ParameterHigh-Performance Liquid Chromatography (HPLC)quantitative Nuclear Magnetic Resonance (qNMR)
**Linearity (R²) **> 0.999Inherently linear
Limit of Detection (LOD) Typically in the ng/mL rangeGenerally in the µg/mL range
Limit of Quantification (LOQ) Typically in the ng/mL to low µg/mL rangeGenerally in the low µg/mL range
Accuracy (% Recovery) 98 - 102%95 - 103%
Precision (RSD%) < 2%< 1.5%
Sample Throughput Higher, with automated systemsLower, due to longer acquisition times
Reference Standard Requires a specific this compound reference standardCan use a universal internal standard
Structural Information Provides retention time and UV spectrumProvides detailed structural information

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the cross-validation of this compound quantification using HPLC and qNMR.

CrossValidationWorkflow Cross-Validation Workflow for this compound Quantification Sample This compound-Containing Sample (e.g., Citrus Essential Oil) Extraction Sample Preparation (Extraction/Dilution) Sample->Extraction Split Extraction->Split HPLC_Prep HPLC Sample Preparation (Filtration, Dilution) Split->HPLC_Prep qNMR_Prep qNMR Sample Preparation (Solvent, Internal Standard) Split->qNMR_Prep HPLC_Analysis HPLC-UV/DAD Analysis HPLC_Prep->HPLC_Analysis qNMR_Analysis qNMR Spectrometer Acquisition qNMR_Prep->qNMR_Analysis HPLC_Data Chromatographic Data (Peak Area) HPLC_Analysis->HPLC_Data qNMR_Data NMR Spectrum (Signal Integration) qNMR_Analysis->qNMR_Data HPLC_Quant Quantification via Calibration Curve HPLC_Data->HPLC_Quant qNMR_Quant Quantification via Internal Standard Calculation qNMR_Data->qNMR_Quant Comparison Data Comparison and Cross-Validation HPLC_Quant->Comparison qNMR_Quant->Comparison Result Validated this compound Concentration Comparison->Result

Caption: Cross-validation workflow for this compound quantification.

Detailed Experimental Protocols

Below are representative protocols for the quantification of this compound using HPLC and qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV/DAD detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol (A) and water (B) can be used. A typical starting condition is 60% A and 40% B, with a linear gradient to 100% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 10 µL.

4. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.

  • Sample Preparation: Dissolve the citrus essential oil or extract in methanol and filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes a ¹H-qNMR method for this compound quantification using an internal standard.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

2. Reagents and Standards:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and a signal that does not overlap with the analyte signals.

  • This compound sample.

3. Sample Preparation:

  • Accurately weigh a specific amount of the this compound-containing sample and the internal standard into an NMR tube.

  • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Ensure complete dissolution of the sample and internal standard.

4. NMR Acquisition Parameters:

  • Pulse Angle: 90°.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 20-30 seconds to ensure full relaxation).

  • Acquisition Time (aq): 2-4 seconds.

  • Number of Scans (ns): 16 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

5. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the signals from the methoxy groups are often suitable.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (MWₓ / MWᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ

    Where:

    • Cₓ = Concentration of this compound

    • Iₓ = Integral of the this compound signal

    • Nₓ = Number of protons for the integrated this compound signal

    • Iᵢₛ = Integral of the internal standard signal

    • Nᵢₛ = Number of protons for the integrated internal standard signal

    • MWₓ = Molecular weight of this compound

    • MWᵢₛ = Molecular weight of the internal standard

    • mᵢₛ = Mass of the internal standard

    • mₓ = Mass of the sample

    • Pᵢₛ = Purity of the internal standard

Conclusion

Both HPLC and qNMR are powerful techniques for the quantification of this compound. HPLC offers higher sensitivity and throughput, making it suitable for routine analysis of a large number of samples. On the other hand, qNMR is a primary analytical method that does not require a specific reference standard for the analyte and provides structural information simultaneously. The choice of method will depend on the specific requirements of the analysis. For robust and reliable quantification, cross-validation of the results obtained from both techniques is highly recommended.

References

A Comparative Guide to Citropten and 5-Methoxypsoralen in the Management of Skin Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The treatment of chronic inflammatory skin disorders such as psoriasis and vitiligo often involves photochemotherapy, a modality that combines a photosensitizing agent with ultraviolet A (UVA) radiation. A cornerstone of this therapy is the use of psoralens, with 5-methoxypsoralen (5-MOP), also known as Bergapten, being a prominent example.[1] Concurrently, there is growing interest in the therapeutic potential of other natural compounds, such as Citropten (5,7-dimethoxycoumarin), for their anti-inflammatory properties. This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental data related to this compound and 5-MOP in the context of skin disorders. While direct comparative clinical trials are lacking, this document synthesizes available evidence to inform research and development efforts.

Efficacy in Skin Disorders: A Comparative Overview

Clinical evidence for the efficacy of 5-MOP in combination with UVA light (PUVA therapy) for psoriasis and vitiligo is well-established. In contrast, clinical data on the efficacy of this compound for these conditions is not available in the reviewed literature. The primary evidence for this compound's potential lies in its demonstrated anti-inflammatory effects in preclinical models.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of 5-MOP in psoriasis and vitiligo from various clinical studies. No equivalent clinical data for this compound was found.

Table 1: Efficacy of 5-Methoxypsoralen (5-MOP) in Psoriasis

Study/AnalysisTreatment RegimenNumber of PatientsEfficacy OutcomeReference
Comparative TrialOral 5-MOP (1.2 mg/kg) + UVA25Comparable lesion clearance to 8-MOP, but required higher cumulative UVA doses.[2]
Clinical StudyOral 5-MOP (high dose) + UVANot SpecifiedComparable psoriasis clearing to 8-MOP.[3]
ReviewOral or Topical PUVA with 5-MOPMultiple studiesUp to 16% of patients showed a lack of response.[4]
Comparative TrialOral 5-MOP (1.2 mg/kg) vs. 8-MOP (0.6 mg/kg) + UVA25Both treatments cleared psoriatic lesions with a comparable number of exposures.[2]

Table 2: Efficacy of 5-Methoxypsoralen (5-MOP) in Vitiligo

Study/AnalysisTreatment RegimenNumber of PatientsEfficacy OutcomeReference
ReviewOral or Topical 5-MOP + UV irradiationMultiple studiesUp to 56% of patients achieved >75% repigmentation.[4]
ReviewOral or Topical PUVA with 5-MOPMultiple studiesUp to 22% of patients showed a lack of response in one trial.[4]

Mechanisms of Action

The therapeutic approaches of 5-MOP and this compound diverge significantly based on their known molecular mechanisms. 5-MOP acts as a photosensitizer, while this compound exhibits anti-inflammatory properties independent of photoactivation.

5-Methoxypsoralen (5-MOP): Photochemotherapy

The primary mechanism of 5-MOP involves its interaction with DNA upon exposure to UVA light.[1][5] This process, known as PUVA therapy, can be summarized as follows:

  • Intercalation and Adduct Formation: 5-MOP intercalates into the DNA of skin cells.[1][5]

  • Photoactivation: Upon UVA irradiation, the intercalated 5-MOP becomes activated and forms covalent bonds with pyrimidine bases in the DNA, leading to the formation of monoadducts and interstrand cross-links.[5]

  • Inhibition of DNA Replication and Transcription: The formation of these DNA adducts and cross-links disrupts DNA replication and transcription.[1][5]

  • Induction of Apoptosis: This disruption of cellular processes leads to programmed cell death (apoptosis) in hyperproliferative keratinocytes, which is beneficial in psoriasis.[5]

  • Immunomodulation: PUVA therapy also has immunomodulatory effects, including the suppression of immune cells and cytokines involved in the inflammatory processes of skin disorders.[5]

  • Stimulation of Melanogenesis: In vitiligo, 5-MOP with UVA can stimulate the proliferation and migration of melanocytes, leading to repigmentation.[5]

G cluster_5MOP 5-Methoxypsoralen (5-MOP) + UVA (PUVA Therapy) 5_MOP 5-MOP Administration (Oral or Topical) Intercalation DNA Intercalation in Keratinocytes 5_MOP->Intercalation UVA UVA Irradiation Activation Photoactivation of 5-MOP Crosslinking DNA Cross-linking & Monoadduct Formation Inhibition Inhibition of DNA Replication & Transcription Apoptosis Induction of Apoptosis in Hyperproliferative Cells Immunomodulation Immunomodulatory Effects Melanogenesis Stimulation of Melanogenesis Psoriasis Psoriasis Improvement Vitiligo Vitiligo Repigmentation IntercalationUVA IntercalationUVA

Fig 1. Signaling pathway of 5-MOP in PUVA therapy.
This compound: Anti-inflammatory Action

This compound's potential therapeutic effects in skin disorders are attributed to its anti-inflammatory properties, which involve the modulation of key signaling pathways.[6][7] Unlike 5-MOP, its mechanism does not require photoactivation.

  • Inhibition of Pro-inflammatory Cytokines: this compound has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

  • Modulation of NF-κB Signaling Pathway: It reduces the activity of the NF-κB signaling pathway, a critical regulator of inflammation, by inhibiting the nuclear translocation of p65.[7][8]

  • Modulation of MAPK Signaling Pathway: this compound also attenuates the MAPK signaling pathway, which is involved in cellular stress responses and inflammation.[7][8]

G cluster_this compound This compound Anti-inflammatory Pathway This compound This compound NFkB_Pathway NF-κB Signaling Pathway This compound->NFkB_Pathway inhibits MAPK_Pathway MAPK Signaling Pathway This compound->MAPK_Pathway inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) Inflammatory_Stimuli->NFkB_Pathway Inflammatory_Stimuli->MAPK_Pathway Proinflammatory_Cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Pathway->Proinflammatory_Cytokines MAPK_Pathway->Proinflammatory_Cytokines Inflammation_Reduction Reduction of Inflammation Proinflammatory_Cytokines->Inflammation_Reduction

Fig 2. Anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for PUVA therapy.

Oral PUVA Therapy for Psoriasis and Vitiligo

This protocol is a generalized representation based on common clinical practices.[9][10]

  • Patient Selection: Patients with moderate to severe psoriasis or widespread vitiligo who have not responded to topical treatments. A thorough medical history and ophthalmological examination are conducted.

  • Psoralen Administration: Patients ingest 5-MOP (typically 1.2 mg/kg) or 8-MOP (0.6-0.8 mg/kg) with food to minimize gastrointestinal side effects.[2][9]

  • Waiting Period: A waiting period of 1.5 to 2 hours allows for the psoralen to be absorbed and reach peak photosensitizing levels in the skin.[11]

  • UVA Irradiation: The patient stands in a specialized light cabinet equipped with UVA lamps. The initial UVA dose is determined by the patient's skin type or through minimal phototoxic dose (MPD) testing.

  • Treatment Schedule: Treatments are typically administered 2-3 times per week, with a minimum of 48 hours between sessions.[9][10]

  • Dosage Adjustment: The UVA dose is gradually increased in subsequent sessions based on the patient's erythemal response and therapeutic progress.

  • Monitoring and Follow-up: Patients are closely monitored for adverse effects such as erythema, pruritus, and nausea. Long-term follow-up is necessary to monitor for potential risks like skin cancer.

G cluster_PUVA_Workflow Oral PUVA Treatment Workflow Patient_Selection Patient Selection (Psoriasis/Vitiligo) Psoralen_Admin Oral Administration of 5-MOP Patient_Selection->Psoralen_Admin Waiting 1.5-2 hour Waiting Period Psoralen_Admin->Waiting UVA_Exposure UVA Irradiation Waiting->UVA_Exposure Monitoring Monitor for Erythema & Side Effects UVA_Exposure->Monitoring Dose_Adjustment Adjust UVA Dose Monitoring->Dose_Adjustment Follow_Up Long-term Follow-up Monitoring->Follow_Up Dose_Adjustment->Psoralen_Admin Next Session

Fig 3. Generalized experimental workflow for oral PUVA therapy.

Discussion and Future Directions

The comparison between this compound and 5-MOP highlights two distinct therapeutic strategies for skin disorders. 5-MOP, as part of PUVA therapy, is a well-documented and effective treatment that directly targets the hyperproliferation and inflammatory cascades in the skin through photo-induced DNA damage and subsequent cellular responses.[1][5] Its efficacy, however, is accompanied by potential short-term and long-term side effects, necessitating careful patient monitoring.

This compound, on the other hand, presents a potential non-phototoxic, anti-inflammatory approach.[6] Its mechanism of inhibiting NF-κB and MAPK pathways suggests it could modulate the inflammatory component of skin diseases like psoriasis.[7][8] However, the lack of clinical trials means its efficacy in human skin disorders remains speculative.

Future research should focus on several key areas:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies are needed to directly compare the anti-inflammatory and anti-proliferative effects of this compound and 5-MOP on keratinocytes and immune cells.

  • Phototoxicity of this compound: Investigating whether this compound possesses any photosensitizing properties could open new avenues for its use, potentially as a milder alternative to traditional psoralens.

  • Topical Formulations: Developing and testing topical formulations of this compound for skin disorders could provide a targeted therapy with potentially fewer systemic side effects.

  • Combination Therapies: Exploring the synergistic potential of combining this compound with other treatments, including low-dose phototherapy, could lead to more effective and safer therapeutic regimens.

Conclusion

5-methoxypsoralen remains a potent and clinically validated photosensitizer for the treatment of psoriasis and vitiligo through PUVA therapy. Its mechanism of action is well-characterized and involves DNA cross-linking and induction of apoptosis. This compound, while lacking direct clinical evidence for these specific skin disorders, demonstrates significant anti-inflammatory properties through the inhibition of key signaling pathways. This positions this compound as a compound of interest for further investigation, potentially as a standalone anti-inflammatory agent or as an adjunct in future dermatological therapies. The development of robust preclinical and clinical data for this compound is essential to ascertain its therapeutic value in comparison to established treatments like 5-MOP.

References

In Vivo Neuroprotective Effects of Citropten: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Citropten, a natural coumarin, has demonstrated significant antioxidant, anti-inflammatory, and anti-apoptotic properties in preclinical in vitro studies, highlighting its potential as a neuroprotective agent. However, to date, there is a notable lack of published in vivo studies validating these neuroprotective effects in animal models of neurodegenerative diseases. This guide provides a comparative overview of this compound's promising in vitro data alongside established in vivo neuroprotective effects of other citrus-derived compounds—Auraptene, Nobiletin, and Hesperidin. By presenting the available experimental data and detailed protocols, this guide aims to offer a valuable resource for researchers interested in the therapeutic potential of these natural compounds for neurological disorders.

Comparative Analysis of Neuroprotective Effects

The following tables summarize the key findings for this compound (in vitro) and comparator compounds (in vivo), offering a clear comparison of their demonstrated neuroprotective activities.

Table 1: Comparison of In Vitro Neuroprotective Effects of this compound

ParameterThis compoundExperimental ModelKey Findings
Cell Viability RestoredH₂O₂-induced oxidative stress in SH-SY5Y cellsSignificantly restored cell viability.
Oxidative Stress ReducedH₂O₂-induced oxidative stress in SH-SY5Y cellsReduced intracellular ROS by 63%, lipid peroxidation by 36%, and LDH release by 44.7%.[1]
Mitochondrial Function PreservedH₂O₂-induced oxidative stress in SH-SY5Y cellsPreserved mitochondrial membrane potential (79% restoration) and elevated glutathione reductase (GR) activity.[1]
Inflammation AttenuatedH₂O₂-induced oxidative stress in SH-SY5Y cellsDecreased levels of NF-κB, IL-1β, IL-6, and TNF-α.[1]
Apoptosis DiminishedH₂O₂-induced oxidative stress in SH-SY5Y cellsMarkedly diminished apoptotic cell death.[1]

Table 2: Comparative In Vivo Neuroprotective Effects of Auraptene, Nobiletin, and Hesperidin

CompoundAnimal ModelKey Outcomes
Auraptene Rat model of vascular dementia (2VO)- Improved spatial memory (Morris water maze). - Decreased lipid peroxidation (MDA) and increased glutathione (GSH) in the cortex and hippocampus. - Protected cerebrocortical and hippocampal neurons from ischemic damage.[2]
Mouse model of cerebral global ischemia- Inhibited microglia activation and cyclooxygenase-2 expression. - Reduced neuronal cell death in the hippocampus.[3]
Rat model of Alzheimer's disease (Aβ injection)- Enhanced spatial memory. - Attenuated the Bax/Bcl-2 ratio in the hippocampus, suggesting anti-apoptotic effects.[4]
Nobiletin Transgenic mouse model of Alzheimer's disease (APP-SL 7-5 Tg)- Improved memory impairment. - Reduced brain levels of Aβ₁-₄₀ and Aβ₁-₄₂ and decreased Aβ plaque burden in the hippocampus.[5][6]
Senescence-accelerated mouse prone 8 (SAMP8)- Reversed recognition and fear memory impairments. - Restored the brain's GSH/GSSG ratio and reduced tau hyperphosphorylation in the hippocampus.[7]
Hesperidin Rat model of Parkinson's disease (6-OHDA induced)- Restored deficits in behavioral activity.[8]
Mouse model of Parkinson's disease (rotenone-induced)- Reversed working memory deficit, motor incoordination, and depression. - Attenuated oxidative stress and neuroinflammation.[9]

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

Auraptene in a Rat Model of Vascular Dementia
  • Animal Model: Permanent, bilateral occlusion of the common carotid arteries (2VO) in rats is a standard model for inducing chronic cerebral hypoperfusion and vascular dementia.[2]

  • Drug Administration: Different doses of Auraptene (4, 8, and 25 mg/kg) were administered orally.[2]

  • Behavioral Testing: Spatial memory performance was evaluated using the Morris water maze test following the 2VO procedure.[2]

  • Biochemical Analysis: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, and glutathione (GSH) content were measured in the cortex and hippocampus.[2]

  • Histopathological Evaluation: Brain tissue was examined to assess the neuroprotective effect of Auraptene on cerebrocortical and hippocampal neurons against ischemic injury.[2]

Nobiletin in a Transgenic Mouse Model of Alzheimer's Disease
  • Animal Model: APP-SL 7-5 Tg mice, which overexpress a mutated human amyloid precursor protein, leading to the age-dependent development of Aβ plaques and cognitive deficits.[5][6]

  • Drug Administration: Nobiletin was administered to the transgenic mice for 4 months.[6]

  • Behavioral Testing: Memory impairment was assessed using the context-dependent fear conditioning test.[5]

  • Biochemical Analysis: Brain levels of guanidine-soluble Aβ₁-₄₀ and Aβ₁-₄₂ were quantified using enzyme-linked immunosorbent assay (ELISA).[5][6]

  • Immunohistochemistry: Brain sections were stained with an anti-Aβ antibody to visualize and quantify the Aβ burden and plaque deposition in the hippocampus.[5][6]

Hesperidin in a Rat Model of Parkinson's Disease
  • Animal Model: Unilateral intrastriatal injection of 6-hydroxydopamine (6-OHDA) to induce progressive degeneration of dopaminergic neurons, mimicking Parkinson's disease pathology.

  • Drug Administration: Hesperidin (50 mg/kg b.w) dissolved in distilled water was administered from day 22 for the next 24 days.[8]

  • Behavioral Testing: Neurological deficits were assessed using a battery of tests including the grip test, rotational test, swing and climb test, and catalepsy test.[8]

  • Biochemical Analysis: Following the 45-day experimental period, blood glucose, protein, and triglycerides in the serum were estimated.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed neuroprotective mechanisms of this compound based on in vitro data and a general experimental workflow for evaluating neuroprotective compounds in vivo.

Citropten_Neuroprotective_Pathway cluster_stress Oxidative Stress cluster_this compound This compound cluster_cellular_effects Cellular Effects cluster_outcome Outcome H2O2 H2O2 ROS Reduced ROS Lipid_Peroxidation Reduced Lipid Peroxidation Mitochondrial_Function Preserved Mitochondrial Function Inflammation Reduced Inflammation (NF-κB, IL-1β, IL-6, TNF-α) Apoptosis Reduced Apoptosis Citropten_node This compound Citropten_node->ROS Citropten_node->Lipid_Peroxidation Citropten_node->Mitochondrial_Function Citropten_node->Inflammation Citropten_node->Apoptosis Neuroprotection Neuroprotection ROS->Neuroprotection Lipid_Peroxidation->Neuroprotection Mitochondrial_Function->Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection

Caption: Proposed neuroprotective mechanism of this compound based on in vitro data.

InVivo_Neuroprotection_Workflow Start Start Animal_Model Induce Neurodegenerative Disease Model in Animals Start->Animal_Model Drug_Admin Administer Test Compound (e.g., this compound) or Vehicle Animal_Model->Drug_Admin Behavioral_Tests Conduct Behavioral Tests (e.g., Morris Water Maze) Drug_Admin->Behavioral_Tests Biochemical_Analysis Perform Biochemical Analysis (e.g., ELISA for Aβ, Oxidative Stress Markers) Behavioral_Tests->Biochemical_Analysis Histology Conduct Histopathological Analysis of Brain Tissue Biochemical_Analysis->Histology Data_Analysis Analyze Data and Compare Treatment Groups Histology->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

References

Comparative analysis of Citropten extraction methods efficiency

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Citropten Extraction Methodologies

An Objective Guide to Optimizing the Isolation of a Key Bioactive Coumarin

This compound (5,7-dimethoxycoumarin) is a naturally occurring coumarin found predominantly in the peels of citrus fruits like lemon, lime, and bergamot.[1][2] Esteemed for its various pharmacological properties, including anti-inflammatory and neuroprotective effects, the efficient extraction of high-purity this compound is a critical objective for researchers in natural product chemistry and drug development.[1][3] This guide provides a comparative analysis of conventional and modern techniques for extracting this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most effective method for their specific needs.

Conventional vs. Modern Extraction Techniques: An Overview

The extraction of bioactive compounds from plant matrices has evolved significantly. Traditional methods, while foundational, are often surpassed by modern techniques in terms of efficiency, yield, environmental impact, and extract quality.

  • Conventional Methods: Techniques like maceration and Soxhlet extraction rely on the solvent's ability to dissolve target compounds over extended periods, often with heat. They are generally characterized by longer extraction times, higher solvent consumption, and potential for thermal degradation of sensitive compounds.[4][5]

  • Modern "Green" Methods: Advanced techniques such as Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) offer significant advantages.[6] These methods often provide higher yields in shorter times, use less solvent, and operate under conditions that better preserve the integrity of the extracted compounds.[5][7]

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technology that utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the solvent.[8] By manipulating temperature and pressure, the density and solvating power of the fluid can be precisely controlled, allowing for selective extraction.[9][10] For non-polar to moderately polar compounds like this compound, CO₂ is an ideal solvent due to its non-toxic, non-flammable nature and the ease with which it can be removed from the final extract.[6]

Experimental Protocol: SFE for this compound

The following protocol is based on methodologies optimized for coumarin extraction from citrus peels.[11][12]

  • Preparation: Citrus peels are dried and pulverized to a fine powder (e.g., passing through a 500-mesh sieve) to maximize surface area.[12]

  • Loading: A specific quantity of the powdered peel (e.g., 100 g) is loaded into the extraction vessel.

  • Extraction Conditions: Supercritical CO₂ is pumped through the vessel. Optimal conditions for related coumarins have been identified in the range of:

    • Pressure: 100 to 400 bar.[11][12] Higher pressure increases fluid density and solvating power.[9]

    • Temperature: 40°C to 80°C.[11][12]

    • CO₂ Flow Rate: A typical flow rate is around 3 L/hour.[12]

  • Co-Solvent (Optional): To enhance the extraction of moderately polar compounds, a polar co-solvent like ethanol or methanol can be added to the supercritical CO₂ stream (e.g., 3-7% of the CO₂ flow).[11]

  • Duration: Extraction is typically run for a period ranging from 40 minutes to 6 hours.[11][12]

  • Separation: After extraction, the pressure is reduced, causing the CO₂ to return to its gaseous state and evaporate, leaving behind the solvent-free extract. The extract can then be collected for further purification if necessary.

SFE_Workflow RawMaterial Citrus Peel Drying Drying & Pulverizing RawMaterial->Drying Extractor Load into Extraction Vessel Drying->Extractor SFE_Process Supercritical Fluid Extraction (CO₂, Pressure, Temp) Extractor->SFE_Process Separation Depressurization (CO₂ Evaporation) SFE_Process->Separation Purification Purification (e.g., MPLC) Separation->Purification Product High-Purity this compound Purification->Product

Fig. 1: Experimental workflow for Supercritical Fluid Extraction (SFE).

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample matrix, causing internal pressure to build within the plant cells.[4] This pressure ruptures the cell walls, facilitating the rapid release of bioactive compounds into the solvent. MAE is known for its high efficiency, reduced extraction times, and lower solvent consumption compared to conventional methods.[7][13]

Experimental Protocol: MAE for Citrus Bioactives

This protocol is a generalized procedure derived from studies on pectin and flavonoids from citrus waste.[13][14]

  • Preparation: Dried, powdered citrus peel (e.g., 10 g) is suspended in a suitable solvent (e.g., ethanol, water, or an aqueous ethanol mixture) in a microwave-safe extraction vessel.

  • Extraction Parameters: The vessel is placed in a laboratory microwave extractor and subjected to irradiation under controlled conditions:

    • Microwave Power: Typically ranges from 100 W to 600 W.[13] Higher power can accelerate extraction but may risk degradation.

    • Temperature: Controlled between 35°C and 80°C.

    • Time: Extraction times are significantly shorter, often ranging from 30 seconds to 30 minutes.[14][15]

    • Solvent-to-Solid Ratio: A common ratio is 10:1 to 20:1 mL/g.

  • Cooling & Filtration: After irradiation, the mixture is cooled to room temperature. The extract is then separated from the solid residue by centrifugation or filtration.

  • Concentration: The solvent is evaporated from the filtrate using a rotary evaporator to yield the crude extract containing this compound.

MAE_Workflow RawMaterial Citrus Peel Powder Solvent Add Solvent (e.g., Ethanol) RawMaterial->Solvent MAE_Process Microwave Irradiation (Power, Time, Temp) Solvent->MAE_Process Filtration Cooling & Filtration MAE_Process->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product Crude this compound Extract Evaporation->Product

Fig. 2: Experimental workflow for Microwave-Assisted Extraction (MAE).

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, creating microjets that disrupt plant cell walls and enhance the penetration of the solvent into the matrix.[5][11] This process significantly improves mass transfer, leading to higher extraction efficiency in a shorter time and often at lower temperatures.[16]

Experimental Protocol: UAE for Citrus Bioactives

The following protocol is based on methods used for extracting phenolic compounds and essential oils from citrus peels.[16][17]

  • Preparation: Dried and powdered citrus peel is mixed with a selected solvent (e.g., ethanol, olive oil) in an extraction vessel.

  • Sonication: The vessel is placed in an ultrasonic bath or treated with an ultrasonic probe.

    • Ultrasonic Power/Intensity: A typical intensity might be around 25 W/cm² or a power of 400 W.[17][18]

    • Temperature: The process is often carried out at controlled, mild temperatures, for instance, between 15°C and 55°C, which is ideal for thermosensitive compounds.[11][19]

    • Time: Extraction duration typically ranges from 10 to 70 minutes.[16][19]

    • Solid-to-Liquid Ratio: Ratios such as 1:10 to 1:50 g/mL are commonly used.[16][19]

  • Separation: Post-sonication, the mixture is centrifuged or filtered to separate the liquid extract from the solid plant residue.

  • Concentration: The solvent is removed from the extract, usually under reduced pressure, to obtain the concentrated this compound extract.

UAE_Workflow RawMaterial Citrus Peel Powder Solvent Mix with Solvent RawMaterial->Solvent UAE_Process Ultrasonic Treatment (Power, Time, Temp) Solvent->UAE_Process Centrifugation Centrifugation / Filtration UAE_Process->Centrifugation Concentration Solvent Removal Centrifugation->Concentration Product Crude this compound Extract Concentration->Product

Fig. 3: Experimental workflow for Ultrasound-Assisted Extraction (UAE).

Comparative Data on Extraction Efficiency

The following table summarizes key performance indicators for different extraction methods based on data from studies on this compound and related citrus flavonoids. Direct comparative studies for this compound across all methods are limited; therefore, data for total phenolics or other major flavonoids are included to indicate relative efficiency.

Extraction MethodPlant SourceKey ParametersYield/PurityExtraction TimeKey AdvantagesReference
Supercritical Fluid Extraction (SFE) Citron Peel (Citrus medica)100 bar, 40°C, CO₂Oil with 84.5% this compound6 hoursHigh purity, solvent-free extract, tunable selectivity[11]
Microwave-Assisted Extraction (MAE) Maltese Orange Peel170 W, 35°C, 80% Ethanol2.36 g GAE/100g (Highest TPC)10 seconds (x3)Very rapid, high yield, low solvent use[20]
Ultrasound-Assisted Extraction (UAE) Persian Lemon Waste89% amplitude, 10.4 min, 50% Ethanol58.13 mg GAE/g (80% > Maceration)~10 minutesFast, efficient at low temps, improved recovery[16]
Soxhlet Extraction Clementine PeelHexane162.68 µg/g Carotenoids6 hoursEstablished method, exhaustive extraction[21]
Maceration Clementine PeelHexane160.53 µg/g Carotenoids24 hoursSimple, no specialized equipment[21]

Note: TPC = Total Phenolic Content; GAE = Gallic Acid Equivalents. Yields are not directly comparable across different compounds but show the relative performance of the methods.

Conclusion

For the efficient extraction of this compound, modern techniques offer substantial advantages over conventional methods.

  • Supercritical Fluid Extraction (SFE) stands out for its ability to produce exceptionally high-purity, solvent-free extracts, making it ideal for pharmaceutical and nutraceutical applications where purity is paramount.[11]

  • Microwave-Assisted Extraction (MAE) is arguably the most time-efficient method, providing high yields of total flavonoids in mere minutes and is well-suited for rapid screening and large-scale production where speed is a critical factor.[20]

  • Ultrasound-Assisted Extraction (UAE) presents a balanced approach, offering significantly improved yields over maceration at low temperatures, which is crucial for preserving the integrity of thermolabile compounds like this compound.[16]

While conventional methods like Soxhlet and maceration serve as important benchmarks, they are largely outperformed in speed, efficiency, and sustainability. The choice of the optimal extraction method will ultimately depend on the specific research goals, available equipment, and desired balance between extract purity, yield, cost, and environmental impact.

References

Reproducibility of Citropten's Anti-inflammatory Effects in a Murine Model of Colitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of Citropten, a natural coumarin, in a dextran sulfate sodium (DSS)-induced colitis animal model. The efficacy of this compound is evaluated against Sulfasalazine, a conventional medication for treating inflammatory bowel disease (IBD). This document is intended to offer an objective overview supported by experimental data to aid researchers in assessing the reproducibility and potential of this compound as an anti-inflammatory agent.

Comparative Efficacy of this compound and Sulfasalazine in DSS-Induced Colitis

The anti-inflammatory properties of this compound have been investigated in a well-established DSS-induced colitis mouse model. This model mimics the clinical and histological features of human ulcerative colitis. The following tables summarize the quantitative data from studies evaluating this compound and the commonly used anti-inflammatory drug, Sulfasalazine, in this model.

Table 1: In Vivo Efficacy in DSS-Induced Colitis Mouse Model
ParameterThis compound TreatmentSulfasalazine TreatmentDSS Control (Vehicle)Normal Control
Dosage 10 mg/kg and 40 mg/kg, oral100 mg/kg, oralVehicle, oralNo treatment
Body Weight Change Attenuated weight lossAmeliorated weight lossSignificant weight lossNormal weight gain
Disease Activity Index (DAI) Score Significantly reducedSignificantly lower than colitis groupSignificantly increasedN/A
Colon Length Significantly prevented shorteningSignificantly suppressed shorteningSignificant shorteningNormal length
Spleen Weight N/ASignificantly reducedN/AN/A

Note: Direct comparative studies between this compound and Sulfasalazine are limited. Data is compiled from separate studies using similar DSS-induced colitis protocols. The efficacy of Sulfasalazine is well-documented and serves as a benchmark.

Table 2: Effect on Pro-Inflammatory Cytokine mRNA Levels in Colon Tissue
CytokineThis compound (40 mg/kg) TreatmentSulfasalazine (125 mg/kg) TreatmentDSS Control (Vehicle)
TNF-α Significantly reducedSignificantly decreasedMarkedly elevated
IL-6 Significantly reducedSharply decreasedMarkedly elevated
IL-1β Significantly reducedN/AMarkedly elevated

Data for this compound is derived from the study by Lee et al. (2022). Data for Sulfasalazine is from a study by Tryptanthrin et al. where it was used as a positive control.[1]

Experimental Protocols

To ensure reproducibility, detailed methodologies for the key experiments are provided below.

This compound Anti-inflammatory Study Protocol
  • Animal Model: Male C57BL/6 mice (8 weeks old).

  • Induction of Colitis: Administration of 2.5% (w/v) DSS in drinking water for 7 days.

  • Treatment Groups:

    • Normal Control: Received standard diet and water.

    • DSS Control: Received DSS in drinking water and oral administration of vehicle.

    • This compound Groups: Received DSS in drinking water and oral administration of this compound (10 or 40 mg/kg) daily for 7 days.

  • Assessment of Colitis Severity:

    • Body Weight and Stool Score: Monitored daily.

    • Colon Length and Lymph Node Size: Measured at the end of the experiment.

    • Histological Analysis: Colon tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

    • Gene Expression Analysis: Total RNA was extracted from colon tissues, and the mRNA levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) were quantified using real-time quantitative PCR.

  • In Vitro Studies:

    • Cell Lines: Jurkat T cells and HT-29 human colorectal adenocarcinoma cells.

    • Assays: Cell viability (MTT assay), T cell activation, cytokine production, and Western blot analysis for NF-κB and MAPK signaling pathways.[2]

Sulfasalazine Anti-inflammatory Study Protocol (Representative)
  • Animal Model: Male BALB/c mice.

  • Induction of Colitis: Administration of 3% DSS in drinking water for a specified period (e.g., 7 days).

  • Treatment Groups:

    • Normal Control: Received standard diet and water.

    • DSS Control: Received DSS in drinking water and oral administration of vehicle.

    • Sulfasalazine Group: Received DSS in drinking water and oral administration of Sulfasalazine (e.g., 100 mg/kg) daily.

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and rectal bleeding.

    • Colon Length and Spleen Weight: Measured at necropsy.

    • Histopathological Examination: Colon sections stained with H&E to evaluate inflammation and mucosal damage.

    • Cytokine Analysis: Levels of TNF-α and IL-6 in colon tissue homogenates measured by ELISA or protein levels by Western blot.[1][3][4][5]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the molecular mechanisms of this compound's anti-inflammatory action and the general workflow of the DSS-induced colitis model.

Caption: this compound's anti-inflammatory mechanism.

DSS_Colitis_Workflow cluster_setup Experimental Setup cluster_induction Colitis Induction & Treatment cluster_monitoring In-life Monitoring cluster_analysis Endpoint Analysis Animal_Model C57BL/6 or BALB/c Mice Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Grouping Random Grouping (Control, DSS, Treatment) Acclimatization->Grouping DSS_Admin DSS Administration (in drinking water, 5-7 days) Grouping->DSS_Admin Treatment_Admin Daily Treatment Administration (e.g., this compound, Sulfasalazine) Grouping->Treatment_Admin Daily_Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding DSS_Admin->Daily_Monitoring Treatment_Admin->Daily_Monitoring DAI_Calc Calculate Disease Activity Index (DAI) Daily_Monitoring->DAI_Calc Sacrifice Sacrifice at Endpoint DAI_Calc->Sacrifice Tissue_Collection Collect Colon & Spleen Sacrifice->Tissue_Collection Macroscopic_Eval Macroscopic Evaluation: - Colon Length - Spleen Weight Tissue_Collection->Macroscopic_Eval Histology Histopathological Analysis Tissue_Collection->Histology Molecular_Analysis Molecular Analysis: - Cytokine Levels (PCR/ELISA) - Western Blot Tissue_Collection->Molecular_Analysis

References

Citropten vs. Limettin: A Comparative Guide to the Biological Activities of 5,7-Dimethoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Scientific literature and chemical databases confirm that Citropten and Limettin are synonyms for the same chemical compound: 5,7-dimethoxycoumarin. Therefore, this guide provides a comprehensive overview of the biological activities of this single molecule, compiling experimental data from studies that may use either name.

This compound (also known as Limettin or 5,7-dimethoxycoumarin) is a natural coumarin derivative found in various citrus fruits, such as bergamot, lemon, and lime.[1][2] It has garnered significant interest in the scientific community for its diverse pharmacological properties. This guide compares and summarizes the key biological activities of this compound/Limettin, presenting supporting experimental data, detailed protocols, and visualizations of the signaling pathways involved.

Key Biological Activities: A Comparative Summary

This compound/Limettin exhibits a range of biological effects, including anti-inflammatory, anticancer, neuroprotective, and antioxidant activities. The following sections delve into the experimental evidence for each of these properties.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3] Studies have shown its ability to suppress the production of pro-inflammatory cytokines and reduce the activation of immune cells.[1][4]

Experimental Data: Anti-inflammatory Effects

Cell Line/ModelTreatment/StimulusThis compound/Limettin ConcentrationObserved EffectReference
Jurkat T cells & HT-29 intestinal epithelial cellsanti-CD3/CD28 antibodies & TNF-α, respectively0-40 µMReduction of NF-κB and MAPK signaling pathway activation.[1][1]
HT-29 cellsTNF-α (10 ng/mL)0-40 µMSuppression of TNF-α, IL-1β, and IL-8 mRNA levels.[1][5][1][5]
Mouse model of DSS-induced colitisOral administration10 mg/kgAmelioration of colonic inflammation and reduction of pro-inflammatory cytokine production (TNF-α, IL-1β, IL-8).[3][3]
SH-SY5Y human neuroblastoma cellsH₂O₂-induced oxidative stressNot specifiedAttenuation of inflammatory responses with a decrease in NF-κB, IL-1β, IL-6, and TNF-α levels.[6][6]

Signaling Pathway Visualization: NF-κB and MAPK Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK signaling cascades.[1][3]

G cluster_0 Inflammatory Stimuli (e.g., TNF-α) cluster_1 This compound (5,7-Dimethoxycoumarin) cluster_2 Signaling Pathways cluster_3 Cellular Response Stimuli TNF-α, LPS, etc. IKK IKK Complex Stimuli->IKK activates MAPK_pathway MAPK Cascade (ERK, p38, JNK) Stimuli->MAPK_pathway activates This compound This compound Phosphorylation_IKB Phosphorylation This compound->Phosphorylation_IKB inhibits Phosphorylation_MAPK Phosphorylation This compound->Phosphorylation_MAPK inhibits IKK->Phosphorylation_IKB IκBα IκBα NFκB NF-κB (p65/p50) IκBα->NFκB releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, IL-8) NFκB->Gene_Expression translocates to nucleus & induces MAPK_pathway->Phosphorylation_MAPK Phosphorylation_IKB->IκBα targets Phosphorylation_MAPK->Gene_Expression activates transcription factors for Inflammation Inflammation Gene_Expression->Inflammation

Caption: this compound's anti-inflammatory mechanism.

Anticancer Activity

This compound has been identified as an effective anticancer agent, demonstrating anti-proliferative activity against various cancer cell lines.[3][7] Its mechanisms of action include inducing cell cycle arrest and inhibiting key signaling pathways involved in cancer cell growth and survival.[8]

Experimental Data: Anticancer Effects

Cell LineThis compound/Limettin ConcentrationObserved EffectReference
A2058 human melanoma10-500 µM (72 h)Inhibition of cell proliferation.[3][3]
A375, MCF-7, PC3, SW620IC₅₀ = 250-325 µMInduction of cell cycle arrest at the G₁ phase and inhibition of proliferation.[8][8]
Rat vascular smooth muscle cells (RVSMCs)5, 10, 20, 40 µMInhibition of high glucose-induced cell proliferation and migration via the TRPV1 receptor.[9][9]

Experimental Workflow: Cell Proliferation Assay

The following diagram outlines a typical workflow for assessing the anti-proliferative effects of this compound.

G Start Start: Cancer Cell Culture Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_1 Incubate for 24h (allow cells to attach) Seed_Cells->Incubate_1 Treat_Cells Treat with varying concentrations of this compound/Limettin Incubate_1->Treat_Cells Incubate_2 Incubate for a specified duration (e.g., 24, 48, 72 hours) Treat_Cells->Incubate_2 Add_Reagent Add proliferation reagent (e.g., MTT, CCK-8) Incubate_2->Add_Reagent Incubate_3 Incubate for 1-4 hours Add_Reagent->Incubate_3 Measure_Absorbance Measure absorbance with a microplate reader Incubate_3->Measure_Absorbance Analyze_Data Analyze data and calculate cell viability and IC₅₀ values Measure_Absorbance->Analyze_Data End End: Determine Anti-proliferative Effect Analyze_Data->End

Caption: Workflow for a cell proliferation assay.

Neuroprotective Activity

Emerging evidence suggests that this compound possesses neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage and to modulate pathways involved in neuronal survival and function.[6]

Experimental Data: Neuroprotective Effects

| Cell Model | Treatment/Stimulus | this compound/Limettin Concentration/Dose | Observed Effect | Reference | | --- | --- | --- | --- | | SH-SY5Y cells | H₂O₂-induced neurotoxicity | Not specified | Significantly restored cell viability, reduced intracellular ROS by 63%, and decreased lipid peroxidation by 36%.[6] |[6] | | Rat model of chronic mild stress-induced depression | 10 mg/kg (intraperitoneal injection) | Single injection | Exerted an antidepressant effect by increasing heat shock protein-70 and inhibiting monoamine oxidase-A.[3] |[3] |

Antioxidant Activity

This compound has been reported to have antioxidant properties, which likely contribute to its other biological activities.[2] By scavenging free radicals and reducing oxidative stress, it can protect cells from damage.

Experimental Data: Antioxidant Effects

AssayThis compound/Limettin ConcentrationObserved EffectReference
H₂O₂-induced oxidative stress in SH-SY5Y cellsNot specifiedReduced intracellular ROS levels by 63%.[6][6]

Detailed Experimental Protocols

Anti-inflammatory Activity Assay (In Vitro)

Cell Culture and Treatment: HT-29 human colorectal adenocarcinoma cells are cultured in an appropriate medium. For experiments, cells are seeded in plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 1 hour. Following pre-treatment, cells are stimulated with a pro-inflammatory agent, such as recombinant human TNF-α (10 ng/mL), for a specified period (e.g., 6 hours).[1][5]

RNA Isolation and Real-Time Quantitative PCR (RT-qPCR): Total RNA is extracted from the treated cells using a suitable kit. cDNA is synthesized from the RNA templates. RT-qPCR is then performed to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-8) and adhesion molecules (e.g., ICAM1, VCAM1). Gene expression is normalized to a housekeeping gene, such as GAPDH.[1]

Western Blot Analysis: To assess the effect on signaling pathways, cells are treated as described above. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., IκBα, ERK, p38, JNK). After incubation with secondary antibodies, the protein bands are visualized and quantified.[1]

Cell Proliferation (MTT) Assay

Cell Seeding and Treatment: Cancer cells (e.g., A2058 melanoma cells) are seeded in 96-well plates at a specific density and incubated to allow for attachment. The cells are then treated with a range of this compound concentrations (e.g., 10-500 µM) and incubated for a defined period (e.g., 72 hours).[3]

MTT Reagent Incubation and Absorbance Measurement: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The medium is then removed, and the formazan crystals are dissolved in a solvent like DMSO. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Conclusion

This compound and Limettin are two names for the same compound, 5,7-dimethoxycoumarin, a natural product with a promising and diverse range of biological activities. The experimental data clearly indicate its potential as an anti-inflammatory, anticancer, and neuroprotective agent. The primary mechanisms underlying these effects involve the modulation of key signaling pathways such as NF-κB and MAPK. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Citropten: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide to the safe and compliant disposal of Citropten, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to maintaining a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the proper disposal of this compound (also known as 5,7-Dimethoxycoumarin), a naturally occurring coumarin compound. Adherence to these procedures will minimize risks and ensure that disposal practices align with safety and environmental regulations.

This compound: Key Safety and Hazard Information

This compound is a combustible solid that may cause an allergic skin reaction. According to the Globally Harmonized System (GHS), it is classified as a substance that may cause skin sensitization. Furthermore, it has a Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water, and should not be allowed to enter drains or water sources.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound for easy reference in a laboratory setting.[1][2]

PropertyValue
Molecular FormulaC₁₁H₁₀O₄
Molecular Weight206.19 g/mol
Melting Point146-149 °C
AppearanceWhite crystalline powder
SolubilitySoluble in methanol, ethanol, DMSO, and other organic solvents.[2] Slightly soluble in acetonitrile and chloroform.[2]
Hazard ClassificationsAcute Toxicity 4, Oral; Skin Sensitization 1
Storage Class11 (Combustible Solids)
Water Hazard Class (WGK)3 (Severely hazardous to water)

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste must be handled systematically to ensure safety and environmental compliance. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Segregation and Collection
  • Source Segregation : All waste containing this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Selection : Use a chemically resistant container, such as a glass or suitable plastic bottle, for waste collection. Ensure the container is in good condition and has a secure lid.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Note the primary hazards, such as "Combustible Solid" and "Skin Sensitizer."

  • Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Handling of Spills

In the event of a small spill:

  • Ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust.

  • Mechanically pick up the spilled solid (e.g., with a scoop or brush) and place it into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as contaminated waste.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, absorbent pads, and weighing paper, should be considered contaminated and disposed of as hazardous waste in the designated container. Contaminated work clothing must not be allowed out of the workplace and should be decontaminated before reuse.

Final Disposal

Arrange for the collection and disposal of the this compound hazardous waste through a licensed environmental waste management company. Provide them with the complete details of the waste composition.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Spill & Contamination Management cluster_2 Final Disposal Generate this compound Waste Generate this compound Waste Segregate at Source Segregate at Source Generate this compound Waste->Segregate at Source Select & Label Container Select & Label Container Segregate at Source->Select & Label Container Store Securely Store Securely Select & Label Container->Store Securely Arrange for Professional Disposal Arrange for Professional Disposal Store Securely->Arrange for Professional Disposal Spill Occurs Spill Occurs Contain & Clean Spill Contain & Clean Spill Spill Occurs->Contain & Clean Spill Dispose of Contaminated Materials Dispose of Contaminated Materials Contain & Clean Spill->Dispose of Contaminated Materials Dispose of Contaminated Materials->Store Securely Document Waste Transfer Document Waste Transfer Arrange for Professional Disposal->Document Waste Transfer

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citropten
Reactant of Route 2
Reactant of Route 2
Citropten

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.